molecular formula C13H16N2O5 B080191 H-Asp(Phe-OH)-OH CAS No. 13433-10-8

H-Asp(Phe-OH)-OH

Cat. No.: B080191
CAS No.: 13433-10-8
M. Wt: 280.28 g/mol
InChI Key: KDGAYJIGGCDHPH-UWVGGRQHSA-N
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Description

H-Asp(Phe-OH)-OH is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Asp(Phe-OH)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Asp(Phe-OH)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAYJIGGCDHPH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309342
Record name L-β-Aspartyl-L-phenylalanine
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Molecular Weight

280.28 g/mol
Source PubChem
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CAS No.

13433-10-8
Record name L-β-Aspartyl-L-phenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartylphenylalanine
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Record name L-β-Aspartyl-L-phenylalanine
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Record name N-L-β-aspartyl-3-phenyl-L-alanine
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Record name .BETA.-ASPARTYLPHENYLALANINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Aspartyl-L-phenylalanine (H-Asp(Phe-OH)-OH) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Aspartyl-L-phenylalanine, systematically named (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid, is a dipeptide of significant interest in the fields of biochemistry and pharmacology.[1][2] Commonly abbreviated as Asp-Phe, this molecule is notably recognized as a primary metabolite of the artificial sweetener aspartame.[3][4] Beyond its role in metabolic pathways, L-Aspartyl-L-phenylalanine has garnered attention for its biological activity, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3][4] This guide provides a comprehensive technical overview of L-Aspartyl-L-phenylalanine, encompassing its chemical structure, physicochemical properties, synthesis methodologies, spectral characterization, biological functions, and practical considerations for its application in research and drug development.

Chemical Structure and Physicochemical Properties

L-Aspartyl-L-phenylalanine is a dipeptide formed from the amino acids L-aspartic acid and L-phenylalanine, linked by a peptide bond.[2][5] The structure features a free amino group on the aspartic acid residue and a free carboxyl group on the phenylalanine residue, along with a side-chain carboxyl group from the aspartic acid.

Caption: Chemical structure of L-Aspartyl-L-phenylalanine.

Table 1: Physicochemical Properties of L-Aspartyl-L-phenylalanine

PropertyValueSource(s)
IUPAC Name (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid[1][2]
Synonyms H-Asp(Phe-OH)-OH, Asp-Phe, L-α-aspartyl-L-phenylalanine, α-Aspartylphenylalanine[6]
CAS Number 13433-09-5[7]
Molecular Formula C₁₃H₁₆N₂O₅[7]
Molecular Weight 280.28 g/mol [2][7]
Appearance White to off-white powder[8]
Melting Point 236-239 °C[8][9]
Solubility DMSO: ~5 mg/mL; DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL. Sparingly soluble in aqueous buffers.[5][6]
Optical Activity [α]20/D +12.5° (c = 1 in 0.5 M HCl)[9][10]
pKa (Strongest Acidic) ~3.01[5]
pKa (Strongest Basic) ~9.7[5]

Synthesis of L-Aspartyl-L-phenylalanine

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through both chemical and enzymatic methods. The choice of methodology often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

Chemical synthesis of dipeptides like Asp-Phe necessitates the use of protecting groups to prevent unwanted side reactions, such as self-polymerization or reactions at the side chains.[7][11] A common strategy involves protecting the amino group of one amino acid and the carboxyl group of the other, followed by peptide bond formation using a coupling reagent, and subsequent deprotection.

Caption: Generalized workflow for the chemical synthesis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: A Representative Chemical Synthesis

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for instance, with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate in a suitable solvent system. The side-chain carboxyl group may also require protection.

  • Esterification of L-Phenylalanine: The carboxyl group of L-phenylalanine is converted to a methyl ester by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.

  • Peptide Coupling: The Boc-protected L-aspartic acid is coupled with L-phenylalanine methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid in DCM), and the methyl ester is hydrolyzed under basic conditions (saponification) to yield the final dipeptide.

  • Purification: The crude product is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more stereospecific alternative to chemical synthesis.[13] The protease thermolysin is commonly employed for the synthesis of the aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), from N-protected L-aspartic acid and L-phenylalanine methyl ester.[2][6][14][15] The free dipeptide can then be obtained by deprotection.

Caption: Workflow for the enzymatic synthesis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: Enzymatic Synthesis using Thermolysin

  • Substrate Preparation: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester are dissolved in a suitable solvent system, which can be an aqueous-organic biphasic system or a predominantly organic solvent with a low water content to shift the equilibrium towards synthesis.[6]

  • Enzymatic Reaction: Immobilized or free thermolysin is added to the substrate mixture, and the reaction is incubated at a controlled temperature (e.g., 40-50°C) and pH.[2][6] The product, Z-APM, often precipitates from the reaction mixture, driving the reaction forward.

  • Product Isolation: The precipitated product is isolated by filtration.

  • Deprotection and Saponification: The benzyloxycarbonyl (Z) group is removed by catalytic hydrogenation, and the methyl ester is hydrolyzed to yield L-Aspartyl-L-phenylalanine.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of L-Aspartyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-Aspartyl-L-phenylalanine exhibits characteristic signals for the protons in both the aspartic acid and phenylalanine residues. Key expected signals include multiplets for the aromatic protons of the phenyl ring, signals for the α-protons of both amino acid residues, and signals for the β-protons of both residues. The exact chemical shifts can vary depending on the solvent and pH.[16][17][18]

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the peptide bond and the two carboxyl groups, the aromatic carbons of the phenyl ring, the α-carbons of both amino acid residues, and the β-carbons of both residues.[9][16][19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), L-Aspartyl-L-phenylalanine will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 281.11.[20] Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by observing characteristic fragment ions resulting from the cleavage of the peptide bond.

Infrared (IR) Spectroscopy

The IR spectrum of L-Aspartyl-L-phenylalanine displays characteristic absorption bands for its functional groups.[21][22][23] Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ from the carboxylic acid groups.

  • N-H stretch: In the region of 3400-3200 cm⁻¹ from the primary amine.

  • C=O stretch: Strong absorptions around 1730-1700 cm⁻¹ for the carboxylic acids and around 1680-1630 cm⁻¹ for the amide (peptide bond).

  • N-H bend: Around 1640-1550 cm⁻¹.

  • C-N stretch: Around 1350-1000 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic peaks for the phenyl group.

Biological Activity and Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine is a known inhibitor of the Angiotensin-Converting Enzyme (ACE).[24][3][4] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[25] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[19]

The inhibitory activity of L-Aspartyl-L-phenylalanine against ACE has been reported with a Ki value of 11 µM for the rabbit lung enzyme.[4][26] The mechanism of inhibition is believed to involve the interaction of the dipeptide with the active site of ACE, likely through coordination with the zinc ion and hydrogen bonding with key amino acid residues in the enzyme's active site.[25] The development of ACE inhibitors is a major therapeutic strategy for the management of hypertension and heart failure.[19]

ACE_Inhibition cluster_inhibition Inhibition by L-Aspartyl-L-phenylalanine Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Asp_Phe L-Aspartyl-L-phenylalanine ACE ACE Asp_Phe->ACE Inhibits Bradykinin Bradykinin Inactive_peptides Inactive_peptides Bradykinin->Inactive_peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Role of L-Aspartyl-L-phenylalanine in the Renin-Angiotensin System.

Applications in Drug Development and Research

The ACE inhibitory activity of L-Aspartyl-L-phenylalanine makes it a molecule of interest in cardiovascular research. It can serve as a lead compound for the design of novel ACE inhibitors with improved potency and pharmacokinetic profiles. Furthermore, as a well-characterized dipeptide, it is a useful standard in analytical and metabolic studies, particularly those related to the metabolism of aspartame.[27]

Handling, Storage, and Safety

Handling: L-Aspartyl-L-phenylalanine should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[7][8] Avoid inhalation of the powder and contact with skin and eyes.[5]

Storage: It should be stored in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at -20°C is recommended.[5]

Toxicity: L-Aspartyl-L-phenylalanine is generally considered to have low toxicity.[2][7] However, as with any chemical, it should be handled with care. It is intended for research use only and is not for human or veterinary use.[28]

Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification and analysis of L-Aspartyl-L-phenylalanine.[1][12]

A General RP-HPLC Protocol for Purification:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (A), typically water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), typically acetonitrile with 0.1% TFA, is employed.

  • Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the dipeptide.

  • Detection: The eluting peptide is monitored by UV absorbance, usually at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[12]

  • Fraction Collection and Analysis: Fractions corresponding to the peak of interest are collected, and their purity is assessed by analytical HPLC and their identity confirmed by mass spectrometry.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a powder.

Conclusion

L-Aspartyl-L-phenylalanine is a dipeptide with important implications in both nutritional science and pharmacology. Its role as a metabolite of aspartame and its activity as an ACE inhibitor make it a subject of ongoing research. This guide has provided a detailed technical overview of its chemical and physical properties, synthesis, characterization, and biological activity to support researchers and drug development professionals in their work with this versatile molecule.

References

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  • FooDB. Showing Compound Na-L-Aspartyl-L-phenylalanine (FDB002275). [Link]

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  • ThaiScience. Aspartame Degradation in Solutions at Various pH Conditions. [Link]

  • ResearchGate. Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

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  • MDPI. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. [Link]

  • Journal of Biological Chemistry. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. [Link]

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An In-Depth Technical Guide to the Biological Function and Role of Aspartyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-phenylalanine is a dipeptide of significant interest, primarily as the core component of the high-intensity sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). While its sensory properties are widely recognized, its biological functions and the roles of its constituent amino acids are complex and multifaceted. This guide provides a comprehensive technical overview of the metabolism, biological activities, and physiological implications of aspartyl-phenylalanine. We will delve into its pharmacokinetic profile, the distinct roles of its metabolic products—aspartic acid and phenylalanine—in critical pathways such as neurotransmitter synthesis, and the direct, albeit less pronounced, activities of the dipeptide itself. This document synthesizes current research to offer field-proven insights for professionals in life sciences and drug development.

Introduction: The Chemical and Biological Context of Aspartyl-Phenylalanine

Aspartyl-phenylalanine (Asp-Phe) is a simple dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine linked by a peptide bond[1]. Its most prominent role in commercial and research contexts is as the methyl ester, known as aspartame, a low-calorie artificial sweetener approximately 180-200 times sweeter than sucrose[2][3]. The discovery of its intense sweetness was accidental, made by chemist James Schlatter in 1965[4].

While the dipeptide itself is found in protein digests, its biological significance is almost entirely discussed in the context of aspartame consumption. Upon ingestion, aspartame is not absorbed intact but is rapidly and completely hydrolyzed in the small intestine[2][5]. This metabolic process is the primary gateway through which its components exert their biological effects. Therefore, understanding the function of aspartyl-phenylalanine requires a thorough examination of its metabolic fate.

Pharmacokinetics and Metabolism

The journey of aspartyl-phenylalanine in the body begins with the rapid breakdown of its parent compound, aspartame. This process is highly efficient, and as a result, aspartame itself is not found in circulating blood, even after high doses[2][5].

Intestinal Hydrolysis

In the gastrointestinal tract, aspartame is broken down by enzymes like esterases and peptidases[6]. This hydrolysis yields three primary metabolites:

  • Aspartic Acid (approx. 40%)

  • Phenylalanine (approx. 50%)

  • Methanol (approx. 10%)[6]

The initial step often involves the hydrolysis of the methyl ester bond, yielding the dipeptide aspartyl-phenylalanine (Asp-Phe) and methanol[7][8][9]. Subsequently, the dipeptide is cleaved into its constituent amino acids. Intestinal brush border dipeptidases and cytosolic peptidases are responsible for this cleavage[7]. These resulting amino acids are then absorbed and join the body's free amino acid pool, where they are utilized in various metabolic processes[4][5].

Metabolism_Workflow cluster_gut Intestinal Lumen & Mucosa cluster_circulation Systemic Circulation Aspartame Aspartame Aspartyl-Phenylalanine Aspartyl-Phenylalanine Aspartame->Aspartyl-Phenylalanine Esterase Methanol Methanol Aspartame->Methanol Esterase Aspartic Acid Aspartic Acid Aspartyl-Phenylalanine->Aspartic Acid Peptidase Phenylalanine Phenylalanine Aspartyl-Phenylalanine->Phenylalanine Peptidase AA_Pool Free Amino Acid Pool Aspartic Acid->AA_Pool Phenylalanine->AA_Pool Metabolic_Pathways Diverse Metabolic Pathways AA_Pool->Metabolic_Pathways

Caption: Metabolic breakdown of Aspartame in the gastrointestinal tract.

Biological Roles of Constituent Amino Acids

The primary biological impact of aspartyl-phenylalanine stems from the functions of its constituent amino acids once they enter systemic circulation.

Phenylalanine: An Essential Precursor

Phenylalanine is an essential aromatic amino acid, meaning it must be obtained from the diet[10][11]. Its roles are critical and diverse.

  • Protein Synthesis: As a proteinogenic amino acid, L-phenylalanine is a fundamental building block for proteins throughout the body, essential for tissue growth and repair[10][11].

  • Neurotransmitter Production: Phenylalanine is the precursor for tyrosine, which in turn is converted into L-DOPA and subsequently into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine[10][12][13]. This pathway is fundamental for mood regulation, stress response, and cognitive function[11][13]. The rate of catecholamine synthesis in the brain can be sensitive to local substrate concentrations, making dietary intake of phenylalanine and tyrosine a modulating factor[14].

  • Metabolic Considerations: In the liver, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase[15][16]. A genetic deficiency in this enzyme leads to the metabolic disorder Phenylketonuria (PKU), where high levels of phenylalanine can accumulate and cause severe neurological damage. This is why products containing aspartame must be labeled for individuals with PKU[5][13].

Phenylalanine_Pathway cluster_catecholamines Catecholamines Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDopa L-DOPA Tyr->LDopa Tyrosine Hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine's role as a precursor to catecholamine neurotransmitters.

Aspartic Acid: A Non-Essential Neurotransmitter

Aspartic acid (or its conjugate base, aspartate) is a non-essential amino acid, meaning the body can synthesize it from intermediates of central metabolic pathways[17].

  • Protein Synthesis: Like phenylalanine, aspartic acid is a building block for proteins[17].

  • Neurotransmission: Aspartate itself functions as an excitatory neurotransmitter in the central nervous system, similar to glutamate.

  • Metabolic Intermediate: It plays a key role in the urea cycle for the disposal of excess nitrogen and is a precursor for the synthesis of several other amino acids in microorganisms and plants, including the essential amino acids methionine, threonine, and lysine[17].

Direct Biological Activities of the Dipeptide

While most of its effects are mediated by its metabolites, there is evidence for direct biological activity of the L-Aspartyl-L-phenylalanine dipeptide itself, a point of significant interest for drug development professionals.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine has been identified as an inhibitor of the angiotensin-converting enzyme (ACE)[9][18]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.

  • Mechanism: By inhibiting ACE, the dipeptide can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Potency: It was found to inhibit ACE with a Ki value of 11 µM for the rabbit enzyme[18]. This inhibitory potential is a noteworthy pharmacological property, although its physiological significance at typical consumption levels is likely minimal compared to pharmaceutical ACE inhibitors.

Potential Anti-inflammatory Role

Preliminary data has suggested that aspartame, the parent compound, may act as an inhibitor of cyclo-oxygenase enzymes, COX-1 and COX-2, with IC50 values of 0.1 µM and 0.3 µM, respectively[19]. This suggests a potential anti-inflammatory function, similar to nonsteroidal anti-inflammatory drugs (NSAIDs)[19]. Further research is needed to determine if the Asp-Phe dipeptide contributes to this effect.

Receptor Interaction and Sensory Perception

The most well-known biological function of aspartyl-phenylalanine (in its esterified form, aspartame) is the elicitation of a sweet taste.

Interaction with the T1R2/T1R3 Sweet Taste Receptor

The perception of sweetness is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two members of the Taste 1 Receptor family: T1R2 and T1R3[20].

  • Binding Site: Aspartame binds within a pocket in the Venus Flytrap Module (VFTM) of the T1R2 subunit[20].

  • Activation: This binding event induces a conformational change in the receptor complex, activating an intracellular signaling cascade that ultimately leads to neurotransmitter release from the taste cell and the perception of sweetness in the brain[20]. The specific steric and electronic properties of the amide bond between the two amino acids are essential for this biological activity; modifying or reversing this bond results in a loss of sweet taste[1][21].

Sweet_Taste_Pathway cluster_receptor Taste Receptor Cell receptor T1R2 T1R3 G_Protein G-Protein (Gustducin) receptor->G_Protein Activates Aspartame Aspartame Aspartame->receptor:f0 Binds to VFTM Effector Effector Enzyme G_Protein->Effector Signal Signal Transduction Cascade Effector->Signal Perception Sweet Taste Perception Signal->Perception Neural Signal

Sources

What is the mechanism of action for H-Asp(Phe-OH)-OH

Technical Deep Dive: Mechanism of Action for H-Asp(Phe-OH)-OH ( -Asp-Phe)

Executive Summary & Structural Definition

H-Asp(Phe-OH)-OH refers specifically to


-L-Aspartyl-L-phenylalanine




This structural distinction is critical in drug development and toxicology because it fundamentally alters the molecule's biological fate. While the


-isomer (H-Asp(Phe-OH)-OH)
  • Enzymatic Resistance: It is resistant to cleavage by standard aminopeptidases.

  • Metabolic Stability: It is excreted largely intact in urine, serving as a biomarker for aspartame ingestion or peptide degradation.

  • Impurity Profile: It forms via a succinimide intermediate during the storage or thermal degradation of aspartame.

Target Audience Note: This guide addresses the


-linked isoform

Molecular Identity & Pharmacophores

The biological activity of H-Asp(Phe-OH)-OH is dictated by its inability to fit the "lock-and-key" active sites of enzymes that degrade

Feature

-Asp-Phe (Standard Metabolite)

-Asp-Phe (H-Asp(Phe-OH)-OH)
Linkage Peptide bond at

-COOH of Asp
Peptide bond at

-COOH of Asp
Notation H-Asp-Phe-OHH-Asp(Phe-OH)-OH
Sweetness None (Methyl ester is sweet)Bitter / Tasteless
Enzymatic Fate Rapid hydrolysis (Aminopeptidases)Resistant / Slow hydrolysis
Primary Clearance Metabolism to Amino AcidsRenal Excretion (Intact)
ACE Inhibition

Low / Negligible Affinity

Mechanism of Action 1: Formation via Isomerization

The primary "mechanism" relevant to researchers dealing with H-Asp(Phe-OH)-OH is its formation pathway. It is not synthesized directly by ribosomes but forms via a chemical rearrangement known as the Aspartimide Shunt . This is a critical stability issue in peptide formulation.

The Pathway
  • Cyclization: The nitrogen of the peptide bond attacks the side-chain carbonyl of the aspartic acid.

  • Intermediate: A cyclic Succinimide (Aspartimide) intermediate is formed.

  • Ring Opening: Hydrolysis of the ring can occur at either carbonyl. Opening at the

    
    -carbonyl restores the native peptide. Opening at the 
    
    
    -carbonyl creates H-Asp(Phe-OH)-OH .

IsomerizationPathwaycluster_0Degradation / RearrangementAspartameAspartame(H-Asp-Phe-OMe)AlphaAPα-Asp-Phe(H-Asp-Phe-OH)Aspartame->AlphaAPEsteraseHydrolysisSuccinimideCyclic AspartimideIntermediateAlphaAP->Succinimide-H2O(Cyclization)Succinimide->AlphaAP+H2O(α-attack)BetaAPβ-Asp-Phe(H-Asp(Phe-OH)-OH)Succinimide->BetaAP+H2O(β-attack)

Figure 1: The formation of H-Asp(Phe-OH)-OH via the aspartimide intermediate, a common degradation pathway in aspartyl peptides.

Mechanism of Action 2: Transport & Metabolic Resistance

Unlike its

transport without degradation
A. PEPT1/PEPT2 Substrate Specificity

The peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are proton-coupled symporters responsible for absorbing di/tripeptides.[1][2]

  • Affinity: PEPT1 (intestinal) and PEPT2 (renal) are stereoselective but can accommodate

    
    -peptides. H-Asp(Phe-OH)-OH acts as a substrate.
    
  • Kinetics: While it competes for transport with nutritional peptides, its affinity is generally lower than that of

    
    -linked hydrophobic peptides.
    
B. Resistance to Aminopeptidases

Cytosolic peptidases (e.g., Leucine aminopeptidase) require a free


  • Mechanism of Resistance: In H-Asp(Phe-OH)-OH, the peptide bond is displaced to the side chain. The spatial orientation prevents the catalytic zinc ion in the peptidase active site from coordinating effectively with the scissile bond carbonyl.

  • Outcome: The molecule enters the bloodstream intact and is filtered by the kidneys.

TransportMechanismLumenIntestinal LumenCellEnterocyte CytosolLumen->CellPEPT1TransportBloodSystemic CirculationCell->BloodBasolateralTransportAAFree Amino Acids(Asp + Phe)Cell->AACytosolicPeptidasesUrineRenal ExcretionBlood->UrineRenal Filtration(No Reabsorption)Alphaα-Asp-PheBetaβ-Asp-Phe(H-Asp(Phe-OH)-OH)AA->BloodAmino AcidTransporters

Figure 2: Differential metabolic fate. The


Comparative Pharmacology: ACE Inhibition

Researchers often investigate aspartyl-phenylalanine isomers for Angiotensin-Converting Enzyme (ACE) inhibition.

  • 
    -Asp-Phe:  A documented ACE inhibitor with moderate potency (
    
    
    ). It binds the Zinc active site similar to the C-terminal of Angiotensin I.
  • 
    -Asp-Phe (H-Asp(Phe-OH)-OH):  Due to the altered backbone geometry, the 
    
    
    -isomer exhibits significantly reduced or negligible affinity for ACE. It cannot position the C-terminal carboxylate and the amide carbonyl correctly to chelate the active site Zinc atom.
  • Clinical Relevance: High levels of

    
    -Asp-Phe in plasma (e.g., in renal failure patients consuming aspartame) do not contribute significantly to hypotension, unlike the theoretical contribution of the 
    
    
    -isomer.

Experimental Protocols

To validate the presence and mechanism of H-Asp(Phe-OH)-OH, the following protocols are standard.

Protocol A: HPLC Separation of vs. Isomers

Use this protocol to distinguish the active metabolite from the rearrangement impurity.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 30 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

  • Expected Elution:

    • 
      -Asp-Phe:  Elutes earlier  (more polar due to free 
      
      
      -COOH/
      
      
      -NH2 proximity).
    • 
      -Asp-Phe:  Elutes later  (more hydrophobic character).
      
Protocol B: Enzymatic Stability Assay

Validates the "Mechanism of Resistance."

  • Enzyme Prep: Porcine Kidney Leucine Aminopeptidase (LAP) in PBS (pH 7.4).

  • Substrate: Prepare 1 mM solutions of H-Asp-Phe-OH (

    
    ) and H-Asp(Phe-OH)-OH (
    
    
    ).
  • Incubation: Mix enzyme and substrate 1:1 at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with 10% TCA.

  • Analysis: Analyze via HPLC (Protocol A).

  • Result:

    
    -isomer peak disappears (degrades); 
    
    
    -isomer peak remains constant.

References

  • PubChem. (2024). Compound Summary: L-beta-Aspartyl-L-phenylalanine.[3] National Library of Medicine. Retrieved from [Link]

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport (PEPT1). Annual Review of Physiology. Retrieved from [Link]

  • Haley, E. E., et al. (1966). Beta-aspartyl peptides in enzymatic hydrolysates of protein.[3] Biochemistry.[3] Retrieved from [Link]

An In-Depth Technical Guide to L-Aspartyl-L-phenylalanine (Asp-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of L-Aspartyl-L-phenylalanine, a dipeptide of significant interest in various scientific and industrial fields. While the nomenclature "H-Asp(Phe-OH)-OH" is not standard, it is commonly used to refer to L-Aspartyl-L-phenylalanine, the unesterified precursor to the artificial sweetener aspartame. This document will delve into its chemical and physical properties, synthesis and purification protocols, spectroscopic characterization, and its biological significance, particularly its role as a metabolite and a potential therapeutic agent.

L-Aspartyl-L-phenylalanine, also known as Asp-Phe, is a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine linked by a peptide bond[1]. It is primarily recognized as the penultimate precursor in the industrial synthesis of aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) and is also a primary metabolite of aspartame digestion in the human body[2][3]. Beyond its role in the food industry, L-Aspartyl-L-phenylalanine has garnered attention for its potential bioactivity, notably as an inhibitor of the angiotensin-converting enzyme (ACE)[2].

This guide is intended to be a valuable resource for professionals in research and development, providing the detailed, practical information necessary to work with and understand this important dipeptide.

Physicochemical Properties

L-Aspartyl-L-phenylalanine is a white to off-white powder with the following key properties:

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆N₂O₅[3]
Molecular Weight 280.28 g/mol [3]
CAS Number 13433-09-5[3]
Melting Point 236-239 °C (decomposes)[4]
Optical Activity [α]²⁰/D +12.5° (c = 1 in 0.5 M HCl)[4]
Solubility Soluble in DMSO and PBS (pH 7.2)[2]

Synthesis of L-Aspartyl-L-phenylalanine

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Synthesis

Solution-phase synthesis offers a classical and scalable approach to producing L-Aspartyl-L-phenylalanine. A common strategy involves the coupling of protected aspartic acid and phenylalanine derivatives, followed by deprotection steps.

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • β-Methyl-L-aspartate-N-carboxyanhydride (NCA)

  • L-Phenylalanine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Procedure:

  • Preparation of L-Phenylalanine Solution: In a reaction vessel, dissolve L-Phenylalanine (1.0 eq) in water. Cool the solution to 0-2 °C using an ice bath. Adjust the pH of the solution to 10.2 with a 50% NaOH solution[1].

  • Coupling Reaction: In a separate vessel, dissolve β-Methyl-L-aspartate-N-carboxyanhydride (NCA) (1.05 eq) in THF. With vigorous stirring, add the NCA solution to the L-Phenylalanine solution over 15 minutes, maintaining the temperature at 0-2 °C. Monitor and maintain the pH at 10.0-10.2 by the dropwise addition of 7N NaOH solution[1].

  • Hydrolysis of the Methyl Ester: After the coupling reaction is complete (as monitored by a suitable method such as TLC or LC-MS), carefully add a solution of NaOH to hydrolyze the β-methyl ester of the aspartyl residue.

  • Neutralization and Isolation: Once the hydrolysis is complete, neutralize the reaction mixture with HCl to the isoelectric point of L-Aspartyl-L-phenylalanine to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.

Causality Behind Experimental Choices: The use of N-carboxyanhydride (NCA) of the protected aspartic acid allows for a direct and efficient coupling to the amino group of phenylalanine. The reaction is performed under basic conditions to ensure the amino group of phenylalanine is deprotonated and nucleophilic. The subsequent hydrolysis of the methyl ester is necessary to obtain the final dipeptide with two free carboxyl groups.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis provides a more automated and high-throughput method for synthesizing peptides. The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[5][6].

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Phe-OH

  • Pre-loaded Wang resin with Fmoc-Phe-OH

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Preparation: Start with a pre-loaded Wang resin with Fmoc-Phe-OH. Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF and DCM[7][8].

  • Coupling: In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid solution to the resin and allow it to react to form the peptide bond. Wash the resin with DMF and DCM[7][8].

  • Final Deprotection: After the coupling is complete, treat the resin with 20% piperidine in DMF to remove the final Fmoc group from the aspartic acid residue.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the t-butyl protecting group from the aspartic acid side chain.

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum. Purify the peptide using preparative HPLC.

Self-Validating System: Each step of the synthesis can be monitored for completion using qualitative tests (e.g., ninhydrin test for the presence of free amines) to ensure high-yield synthesis.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification and analysis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

  • A preparative or analytical HPLC system with a UV detector.

  • A reversed-phase C18 column is typically used for peptide separations[9].

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude L-Aspartyl-L-phenylalanine in a minimal amount of Solvent A.

  • Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm). Collect the fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of L-Aspartyl-L-phenylalanine can be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in D₂O will show characteristic signals for the protons of the aspartyl and phenylalanyl residues[3].

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Alpha-Protons: Two distinct multiplets for the α-protons of the aspartyl and phenylalanyl residues.

  • Beta-Protons: Multiplets corresponding to the β-protons of both amino acid residues.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of L-Aspartyl-L-phenylalanine. In electrospray ionization (ESI) mass spectrometry, the compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 281.1[3]. Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by observing characteristic fragment ions resulting from the cleavage of the peptide bond[10][11][12][13][14].

Infrared (IR) Spectroscopy

The IR spectrum of L-Aspartyl-L-phenylalanine will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching: Around 3300 cm⁻¹ (amine and amide).

  • C=O stretching: Around 1730 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (amide I).

  • N-H bending: Around 1550 cm⁻¹ (amide II).

  • Aromatic C=C stretching: Around 1600-1450 cm⁻¹.

Biological Significance and Applications

Metabolic Role

L-Aspartyl-L-phenylalanine is the initial hydrolysis product of the artificial sweetener aspartame in the gastrointestinal tract, catalyzed by esterases[2][3]. It is then further hydrolyzed into its constituent amino acids, L-aspartic acid and L-phenylalanine.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine has been identified as an inhibitor of the angiotensin-converting enzyme (ACE) with a Ki value of 11 µM for the rabbit lung enzyme[2]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, L-Aspartyl-L-phenylalanine has the potential to act as a mild antihypertensive agent[4][15]. The mechanism of inhibition by dipeptides generally involves binding to the active site of ACE, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II[4][15].

Applications in Research and Drug Development
  • Intermediate in Aspartame Synthesis: Its primary industrial application is as a key intermediate in the production of aspartame.

  • Research Tool: It serves as a standard for metabolic studies of aspartame and in research on ACE inhibitors[2].

  • Building Block: As a dipeptide, it can be used as a building block in the synthesis of more complex peptides and peptidomimetics for drug discovery.

Workflow and Pathway Diagrams

Solution-Phase Synthesis and Purification Workflow

G cluster_synthesis Solution-Phase Synthesis cluster_purification Purification A 1. Dissolve L-Phe in H2O, adjust pH to 10.2 C 3. Couple A and B at 0-2 °C, maintain pH 10.0-10.2 A->C B 2. Dissolve Asp(OMe)-NCA in THF B->C D 4. Hydrolyze methyl ester with NaOH C->D E 5. Neutralize with HCl to precipitate product D->E F 6. Collect crude product by filtration E->F Crude Product G 7. Dissolve in HPLC Solvent A F->G H 8. Purify by Preparative Reversed-Phase HPLC G->H I 9. Collect and pool pure fractions H->I J 10. Lyophilize to obtain pure L-Aspartyl-L-phenylalanine I->J

Caption: Solution-phase synthesis and purification workflow for L-Aspartyl-L-phenylalanine.

Metabolic Pathway of Aspartame

G Aspartame Aspartame (L-Aspartyl-L-phenylalanine-1-methyl ester) AspPhe L-Aspartyl-L-phenylalanine (Asp-Phe) Aspartame->AspPhe Esterase (in gut) Methanol Methanol Aspartame->Methanol Esterase (in gut) Asp L-Aspartic Acid AspPhe->Asp Peptidase Phe L-Phenylalanine AspPhe->Phe Peptidase

Caption: Metabolic breakdown of Aspartame in the gastrointestinal tract.

References

  • Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester. (EP0221878A2).
  • Purification of L-phenylalanine. (US4584399A).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2009).
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. (2021). PubMed.
  • Solid Phase Peptide Synthesis. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2021).
  • L-Aspartyl-L-phenylalanine (α-Aspartylphenylalanine, Asp-Phe, CAS Number: 13433-09-5). (n.d.). Cayman Chemical.
  • L-Aspartyl-L-phenylalanine. (n.d.). PubChem.
  • Construction of hybrid peptide synthetases for the production of a-L-aspartyl-L-phenylalanine, a precursor. (n.d.).
  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
  • Structure characterization and mechanism of angiotensin I-converting enzyme (ACE) inhibitory peptides modified by plastein reaction. (2022). Frontiers.
  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calcul
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • L-Phenylalanine(63-91-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Structure–Activity Prediction of ACE Inhibitory/Bitter Dipeptides—A Chemometric Approach Based on Stepwise Regression. (2019).
  • L-Aspartyl-L-phenylalanine丨CAS 13433-09-5. (n.d.). Hangzhou Leap Chem Co., Ltd.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. (2009).
  • Hydrolysis and Binding of Zinc to L-Aspartyl-L-phenylalanine Methyl Ester. (1976). RSC Publishing.
  • Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. (n.d.).
  • Amino Acid and Peptide Chiral Separ
  • How to decipher the L-Aspartic NMR graph. (2017). Quora.
  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (n.d.). MDPI.
  • Basic Mechanism of ACE Inhibition Effect of Bioactive Peptides. (n.d.).
  • Alkaloid. (n.d.). Wikipedia.
  • Mass Spectrometry - Fragmentation P
  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021).
  • 14.
  • Product ion spectra and fragmentation patterns of (A) L-aspartic acid,... (n.d.).
  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.).

Sources

Technical Guide: Solubility and Stability of L-Aspartyl-L-phenylalanine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of L-Aspartyl-L-phenylalanine (Asp-Phe), distinct from its methyl ester derivative, Aspartame.

Executive Summary

L-Aspartyl-L-phenylalanine (Asp-Phe) is a bioactive dipeptide and the primary metabolite of the artificial sweetener Aspartame.[1][2][3] Unlike its parent ester, Asp-Phe possesses two free carboxyl groups, rendering it significantly less soluble in neutral aqueous media and altering its stability profile. This guide provides a mechanistic analysis of Asp-Phe’s physicochemical behavior, offering validated protocols for solubilization and stability assessment in drug development and metabolic research.

Key Technical Insights:

  • Solubility: Exhibits a U-shaped pH-solubility profile with a minimum near pH 3.0–4.0 (Isoelectric Point). Practical solubility in neutral buffers (PBS) is low (< 0.5 mg/mL) without co-solvents.

  • Stability: Significantly more stable to cyclization than Aspartame. The primary degradation pathway is peptide bond hydrolysis to free amino acids (Asp and Phe) under extreme pH conditions, rather than diketopiperazine (DKP) formation.

  • Critical Handling: Requires DMSO or pH manipulation for initial solubilization. Avoid storage in pH 3–5 buffers to prevent precipitation.

Physicochemical Characterization

Molecular Structure and Ionization

Asp-Phe is a zwitterionic dipeptide containing an N-terminal amine, a C-terminal carboxyl, and an aspartic acid side-chain carboxyl. Its solubility is governed by the ionization state of these three groups.

PropertyValue / Description
CAS Number 13433-09-5
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
pKa₁ (C-terminal COOH) ~3.0 (Estimated)
pKa₂ (Asp Side-chain COOH) ~4.4 (Estimated)
pKa₃ (N-terminal NH₃⁺) ~7.8 (Estimated)
Isoelectric Point (pI) ~3.7 (Region of minimum solubility)
The Solubility-pH Relationship

Unlike Aspartame, which has a pI near 5.2, Asp-Phe is an acidic dipeptide. At physiological pH (7.4), it exists as a dianion (Net Charge -2), which improves solubility slightly compared to its isoelectric state, but it remains sparingly soluble due to strong intermolecular hydrogen bonding and hydrophobic stacking of the phenylalanine ring.

Solubility Profile:

  • pH < 2.0: High solubility (Cationic species +1).

  • pH 2.5 – 4.5: Minimum solubility (Zwitterionic/Neutral species). Risk of precipitation is highest here.

  • pH > 6.0: Moderate solubility (Anionic species -1 to -2).

  • Organic Solvents: Highly soluble in DMSO (> 5 mg/mL) and Dimethylformamide (DMF).

Stability and Degradation Mechanisms[3][4]

Degradation Pathways

The stability of Asp-Phe differs fundamentally from Aspartame.[3] While Aspartame rapidly cyclizes to Diketopiperazine (DKP) at neutral pH (releasing methanol), Asp-Phe lacks the good leaving group (methanol) required for rapid cyclization. Consequently, Asp-Phe is kinetically stable in aqueous solution at ambient temperatures.

Major Pathways:

  • Hydrolysis (Dominant at Extremes): Under strongly acidic (< pH 1) or basic (> pH 10) conditions, the peptide bond cleaves, yielding free L-Aspartic acid and L-Phenylalanine.

  • Cyclization (Minor): Dehydration to 3-benzyl-6-(carboxymethyl)-2,5-piperazinedione (DKP) is thermodynamically unfavorable in water and typically requires high heat (> 100°C) or anhydrous conditions.

Pathway Visualization

The following diagram illustrates the relationship between Aspartame, Asp-Phe, and their degradation products.

DegradationPathways Aspartame Aspartame (Methyl Ester) AspPhe Asp-Phe (Dipeptide) Aspartame->AspPhe Hydrolysis pH > 10 or Enzymatic DKP Diketopiperazine (DKP) Aspartame->DKP Cyclization (Fast) pH 7-8, -MeOH AspPhe->DKP Dehydration (Very Slow) Requires -H2O AminoAcids L-Asp + L-Phe (Free Amino Acids) AspPhe->AminoAcids Hydrolysis (Slow) Extreme pH / Heat

Caption: Degradation logic showing Asp-Phe as a stable intermediate relative to the rapid cyclization of Aspartame.

Experimental Protocols

Solubilization Workflow

Direct dissolution of Asp-Phe in neutral buffers is inefficient and often leads to suspension rather than solution. The following "Solvent-Shift" method is recommended.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), ACS Grade.

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • 0.1 M NaOH and 0.1 M HCl for adjustment.

Protocol:

  • Weighing: Weigh the required amount of Asp-Phe powder (e.g., 1 mg).

  • Primary Solubilization: Add pure DMSO to the powder. Volume should be 10-20% of the final target volume. Vortex until completely dissolved (clear solution).

    • Target Concentration in DMSO: 5–10 mg/mL.

  • Dilution: Slowly add the aqueous buffer (pre-warmed to 25°C) to the DMSO concentrate while vortexing.

    • Ratio: 1 part DMSO : 9 parts Buffer (or higher dilution).

  • Verification: Inspect for precipitate. If cloudiness occurs, adjust pH to > 7.0 using 0.1 M NaOH.

    • Note: Do not attempt to dissolve in pH 3–5 buffers directly.

HPLC Analytical Method for Stability Testing

To quantify Asp-Phe and detect degradation products (Asp, Phe, DKP), use the following Reverse-Phase HPLC method.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0 (suppresses ionization for retention)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0–20% B over 20 mins (Isocratic 10% B is also effective)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (peptide bond) and 254 nm (Phe aromatic ring)
Temperature 25°C
Retention Order Asp (Void) < Asp-Phe < Phe < DKP

Formulation & Storage Strategies

Buffer Selection Matrix

The choice of buffer species profoundly impacts solubility and stability.

Buffer SystempH RangeSuitabilityNotes
Acetate 4.0 – 5.5Poor Close to pI; high risk of precipitation.
Phosphate (PBS) 7.0 – 8.0Good Standard for biological assays; Asp-Phe is anionic and soluble (with DMSO).
Citrate 3.0 – 6.0Moderate Can act as a chelator; use only if pH > 5.0.
Borate 9.0 – 10.0Excellent High solubility due to full deprotonation; risk of base-catalyzed hydrolysis long-term.
Storage Recommendations
  • Solid State: Store at -20°C. Stable for > 4 years. Hygroscopic; keep desiccated.

  • Stock Solution (DMSO): Stable at -20°C for 6–12 months.

  • Aqueous Working Solution: Unstable. Prepare fresh daily. Even if chemical degradation is slow, precipitation (physical instability) can occur upon standing if pH shifts slightly.

References

  • Pattanaargson, S., & Sanguansap, C. (2004). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Chemical Education.
  • PubChem. (2025).[2][4] L-Aspartyl-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Prudel, M., et al. (1986).[3] Stability of Aspartame in Aqueous Solutions. Food Chemistry. (Foundational kinetics on the hydrolysis vs. cyclization competition).

  • Gaines, S. M., & Bada, J. L. (1988). Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products. The Journal of Organic Chemistry.

Sources

Natural occurrence and sources of Asp-Phe dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Occurrence and Sources of Aspartyl-phenylalanine (Asp-Phe) Dipeptide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and principal sources of the dipeptide Aspartyl-phenylalanine (Asp-Phe). While Asp-Phe is widely recognized as the primary metabolic product of the synthetic sweetener aspartame, this document delves deeper into its origins, including its confirmed endogenous presence in humans. We will explore the biochemical pathways of its formation, both through physiological metabolism and as a result of chemical degradation during food processing. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, stability, and analytical detection of this dipeptide. We will examine the enzymatic processes that lead to its formation in the human body and the physicochemical factors, such as temperature and pH, that govern its appearance in consumer products. Furthermore, detailed analytical protocols for the quantification of Asp-Phe in biological and food matrices are provided to support further research and quality control applications.

Introduction to Aspartyl-phenylalanine (Asp-Phe)

The dipeptide L-Aspartyl-L-phenylalanine (Asp-Phe) is a simple yet significant molecule composed of two amino acids, L-aspartic acid and L-phenylalanine, linked by a peptide bond.[1] Its primary claim to prominence in the scientific and public spheres is its relationship to aspartame, an intense, low-calorie artificial sweetener.[2][3]

Chemical Distinction: Asp-Phe vs. Aspartame

It is critical to distinguish the dipeptide Asp-Phe from its more famous precursor, aspartame. Aspartame is chemically L-aspartyl-L-phenylalanine 1-methyl ester.[4] The key difference is the methyl ester group attached to the C-terminus of the phenylalanine residue. This esterification is crucial for the intensely sweet taste of aspartame, which is approximately 200 times sweeter than sucrose.[5][6] The dipeptide Asp-Phe itself is not sweet. The hydrolysis of this methyl ester bond, which converts aspartame into Asp-Phe and methanol, is a central reaction in both the metabolism and degradation of the sweetener.[7]

Significance and Scope

Understanding the sources of Asp-Phe is crucial for several fields:

  • Food Science: For predicting the stability and shelf-life of aspartame-sweetened products, as the formation of Asp-Phe signifies the loss of sweetness.[8]

  • Human Metabolism: For assessing the metabolic fate of aspartame and understanding the absorption and processing of its constituent amino acids.[7][9]

  • Clinical Research: A specific isomer, N-beta-L-aspartyl-L-phenylalanine, has been identified as a normal constituent of human plasma and urine, suggesting an endogenous metabolic pathway independent of dietary aspartame.[10]

  • Pharmacology: Asp-Phe has been shown to be a weak inhibitor of the angiotensin-converting enzyme (ACE), presenting a point of interest for its potential physiological effects.[11]

This guide will systematically explore these different facets, beginning with the surprising endogenous presence of a related dipeptide and then detailing the far more common exogenous pathway from processed foods.

Endogenous Occurrence and Biosynthesis

While the vast majority of Asp-Phe in the human body is derived from exogenous sources, compelling evidence demonstrates the natural, endogenous presence of a closely related isomer.

Identification of N-β-L-aspartyl-L-phenylalanine in Humans

Research has successfully isolated and identified N-beta-L-aspartyl-L-phenylalanine (β-AP) in the urine and plasma of healthy human volunteers who were not consuming aspartame.[10] This finding is significant as it establishes a baseline presence of an Asp-Phe dipeptide that is not a product of artificial sweeteners. The linkage in this isomer involves the beta-carboxyl group of aspartic acid rather than the alpha-carboxyl group found in the peptide backbone of proteins and in aspartame.

Evidence for Endogenous Synthesis

The same study provided evidence for the body's own synthetic machinery for this dipeptide. When asparagine and phenylalanine were incubated with an enzyme extract from human kidney tissue, the formation of β-AP was observed.[10] This suggests that at least a portion of the β-AP found in human fluids is synthesized endogenously.

The following table summarizes the reported concentrations of this endogenously produced dipeptide.

Biological MatrixMean ConcentrationUnits
Human Urine0.63 ± 0.14µg/mg creatinine
Human Plasma~5ng/mL
Caption: Concentrations of endogenously produced N-β-L-aspartyl-L-phenylalanine in human volunteers. Data from[10].

Exogenous Sources: The Aspartame Pathway

The most significant and prevalent source of α-Asp-Phe is the breakdown of the synthetic sweetener aspartame. Aspartame is a globally approved food additive used to replace sugar in a wide array of "diet" or "sugar-free" products.[2][9]

Common Products Containing Aspartame:

  • Diet soft drinks

  • Chewing gum

  • Gelatins and puddings

  • Low-calorie desserts and ice cream

  • Yogurt

  • Sugar-free cocoa mixes

  • Table-top sweeteners

  • Chewable vitamins and cough drops

Formation via Aspartame Degradation in Food Processing

Aspartame is notoriously unstable under certain conditions, particularly heat and non-neutral pH, which are common in food processing and storage.[12] This instability leads to its degradation and the formation of Asp-Phe, resulting in a loss of sweetness.[8]

Key Degradation Pathways:

  • Hydrolysis: The primary pathway for the formation of Asp-Phe is the hydrolysis of the methyl ester bond, yielding the dipeptide and methanol.

  • Cyclization: Under neutral and alkaline conditions, aspartame can cyclize to form 5-benzyl-3,6-dioxo-2-piperazine acetic acid, commonly known as diketopiperazine (DKP), with the release of methanol.[8]

These pathways are often competitive. For instance, at elevated temperatures (e.g., 100°C) and neutral pH, degradation to DKP is a major route.[13]

Aspartame Aspartame (Asp-Phe-OCH₃) AspPhe Asp-Phe (Dipeptide) Aspartame->AspPhe Hydrolysis (e.g., Acidic pH, Heat) Methanol Methanol Aspartame->Methanol + Methanol DKP Diketopiperazine (DKP) Aspartame->DKP Cyclization (e.g., Neutral pH, Heat) AminoAcids Aspartic Acid + Phenylalanine AspPhe->AminoAcids Peptidase Activity

Caption: Degradation pathways of Aspartame in food systems.

The stability of aspartame is a critical factor for food manufacturers. A study on soft drinks demonstrated a considerable decrease in aspartame concentration, with a corresponding increase in Asp-Phe and DKP, when stored at 37°C.[8]

Storage TemperatureAspartame StabilityAsp-Phe & DKP Formation
Frozen / CooledRelatively StableMinimal Increase
Room TemperatureModerate DecreaseNoticeable Increase
Heated (~37°C)Significant DecreaseSubstantial Increase
Caption: General effect of temperature on aspartame stability and the formation of its degradation products in beverages. Based on findings from[8].
Formation During Human Digestion

Upon ingestion, aspartame does not enter the bloodstream intact.[7] It is rapidly and completely broken down in the gastrointestinal tract.

  • Initial Hydrolysis: The methyl ester bond is hydrolyzed, yielding Asp-Phe and methanol.[7][9]

  • Peptide Hydrolysis: The resulting Asp-Phe dipeptide is then cleaved by peptidases into its constituent amino acids, L-aspartic acid and L-phenylalanine.[14]

These amino acids are then absorbed and utilized by the body in the same manner as if they had come from any other protein-containing food, such as meat or milk.[5][9] The methanol is also absorbed and metabolized.[7]

cluster_gut Gastrointestinal Tract cluster_blood Absorption into Bloodstream Ingested Ingested Aspartame Hydrolysis Ester Hydrolysis Ingested->Hydrolysis AspPhe Asp-Phe Dipeptide Hydrolysis->AspPhe Methanol Methanol Hydrolysis->Methanol Peptidases Dipeptidase Action AspPhe->Peptidases Absorbed_Met Absorbed Methanol Methanol->Absorbed_Met Asp Aspartic Acid Peptidases->Asp Phe Phenylalanine Peptidases->Phe Absorbed_Asp Absorbed Asp Asp->Absorbed_Asp Absorbed_Phe Absorbed Phe Phe->Absorbed_Phe

Caption: Metabolic fate of Aspartame upon ingestion.

Analytical Methodologies

Accurate detection and quantification of Asp-Phe are essential for both quality control in the food industry and for metabolic studies. The choice of method depends on the matrix (e.g., biological fluid, beverage) and the required sensitivity.

Protocol: HPLC for Asp-Phe in Biological Fluids

This protocol is based on the methodology used to identify β-AP in human plasma and urine.[10]

Objective: To separate and quantify Asp-Phe from complex biological matrices.

Methodology:

  • Sample Preparation (Urine/Plasma):

    • Centrifuge the sample to remove particulates.

    • Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove interfering salts and polar compounds.

    • Elute the analyte of interest.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the peptide bond (e.g., 214 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of pure Asp-Phe standard.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol: LC-MS/MS for Asp-Phe in Beverages

This advanced method offers high sensitivity and specificity, making it ideal for detecting low levels of Asp-Phe and other degradation products in complex food matrices like soft drinks.[8]

Objective: To simultaneously quantify aspartame and its degradation products (Asp-Phe, DKP) in beverages.

Methodology:

  • Sample Preparation:

    • Degas the beverage sample using sonication.

    • Dilute the sample with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS/MS Analysis:

    • System: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Column: A suitable reverse-phase column (e.g., C18 or HILIC).

    • Mobile Phase: Gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for each analyte (Aspartame, Asp-Phe, DKP) for unambiguous identification and quantification.

  • Data Analysis:

    • Use instrument-specific software to integrate peak areas for each MRM transition.

    • Quantify using an internal standard and a calibration curve prepared in a matrix similar to the sample.

Conclusion and Future Directions

The Asp-Phe dipeptide occupies a unique position at the intersection of food science, human physiology, and analytical chemistry. While its primary origin is indisputably the widespread use of aspartame, the discovery of an endogenously synthesized isomer in human fluids opens new avenues for research into dipeptide metabolism.[10]

For drug development professionals , the metabolic pathway of aspartame serves as a classic case study in prodrug activation and xenobiotic metabolism. The weak ACE inhibitory action of Asp-Phe, while likely not physiologically significant at typical consumption levels, underscores the importance of evaluating the biological activity of all metabolites.[11]

For researchers and scientists , future work should aim to fully elucidate the enzymatic pathway and physiological relevance of endogenous β-AP synthesis. Furthermore, continued monitoring of aspartame degradation in the food supply is crucial for ensuring product quality and accurate dietary exposure assessments. The robust analytical methods detailed herein provide the necessary tools to pursue these important research questions.

References

  • Jefferson Health. (n.d.). What You Need to Know About Aspartame, the Sugar Substitute.
  • European Food Information Council (EUFIC). (2024, July 31). Aspartame (Q&A)
  • Stegink, L. D., Filer, L. J., Jr., Bell, E. F., & Ziegler, E. E. (1989). Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine. The Journal of Nutrition, 119(5), 713–721.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine.
  • European Food Safety Authority (EFSA). (n.d.). What is aspartame? What happens to aspartame after its ingestion?
  • U.S. Food and Drug Administration (FDA). (2025, February 27). Aspartame and Other Sweeteners in Food.
  • Lose It!. (n.d.). A List of Foods Containing Aspartame.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992643, Phe-Asp.
  • Molecule of the Month. (2001, February). Aspartame.
  • Vaia. (n.d.). Problem 28 Aspartame (NutraSweet), Asp-Phe-OCH3.
  • Zhang, W., et al. (2021). Mechanistic Analysis of the Biosynthesis of the Aspartimidylated Graspetide Amycolimiditide. Journal of the American Chemical Society.
  • Cayman Chemical. (n.d.). L-Aspartyl-L-phenylalanine.
  • Homework.Study.com. (n.d.). Aspartame, a nonnutritive sweetener marketed under the trade name NutraSweet (among others), is...
  • Encyclopedia.com. (n.d.). L-Aspartyl-L-Phenylalanine Methyl Ester.
  • Mathieusoutadieu. (n.d.). Aspartame: A sweetening dipeptide.
  • Wikipedia. (n.d.). Amino acid.
  • Technology Networks. (2025, April 1).
  • ResearchGate. (n.d.). L-Aspartyl-L-phenylalanine methyl ester as a sweetener.
  • van Vliet, D., et al. (2021). Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe. Foods, 10(7), 1649.
  • Geiger, J. F., & Bada, J. L. (1985). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Agricultural and Food Chemistry, 33(4), 740-743.
  • Evidence Analysis Library. (n.d.). Aspartame.
  • Tobey, N. A., & Heizer, W. D. (1986). Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame. Gastroenterology, 91(4), 931–937.
  • Wikipedia. (n.d.). Food processing.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.).

Sources

Technical Guide: H-Asp(Phe-OH)-OH as a Human Xenobiotic Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical identity, metabolic trajectory, and analytical characterization of H-Asp(Phe-OH)-OH (


-L-Aspartyl-L-phenylalanine), the primary demethylated metabolite of the xenobiotic sweetener Aspartame.

Executive Summary

H-Asp(Phe-OH)-OH (CAS: 13433-09-5), chemically defined as L-


-aspartyl-L-phenylalanine (Asp-Phe) , serves as the pivotal intermediate in the catabolism of the xenobiotic sweetener Aspartame. While often dismissed as a transient hydrolysis product, this dipeptide possesses distinct biological activity—specifically Angiotensin-Converting Enzyme (ACE) inhibition—and serves as a critical biomarker for distinguishing exogenous aspartame intake from endogenous protein turnover.

This guide provides a rigorous analysis of its metabolic formation, stability (including diketopiperazine cyclization), and validated LC-MS/MS quantification protocols for pharmacokinetic monitoring.

Chemical Identity & Physicochemical Properties[1][2][3]

The notation H-Asp(Phe-OH)-OH explicitly denotes the free acid form of the dipeptide, distinguishing it from its methylated parent (Aspartame) and its cyclized derivatives.

PropertySpecification
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoic acid
Common Name

-L-Aspartyl-L-phenylalanine (Asp-Phe)
Molecular Formula

Molecular Weight 280.28 g/mol
pKa Values

-COOH: ~3.1
Solubility Sparingly soluble in water; soluble in dilute acid/base.[1]
Stability Prone to intramolecular cyclization to Diketopiperazine (DKP) at neutral/alkaline pH.
Structural Isomerism (Critical Quality Attribute)

Researchers must distinguish between two isomers often co-eluting in biological matrices:

  • 
    -Asp-Phe (Target):  The direct enzymatic hydrolysis product.
    
  • 
    -Asp-Phe:  A rearrangement product formed via a succinimide intermediate, often found in urine as a marker of non-enzymatic degradation.
    

Metabolic Origin & Signaling Pathways

Upon ingestion, Aspartame is not absorbed intact. It undergoes rapid hydrolysis in the intestinal lumen and mucosal cells. H-Asp(Phe-OH)-OH is the transient intermediate before ultimate breakdown into free amino acids.

The Metabolic Cascade
  • Demethylation: Intestinal esterases and chymotrypsin hydrolyze the methyl ester, releasing Methanol and forming H-Asp(Phe-OH)-OH .

  • Peptide Cleavage: Aminopeptidases (Brush Border Enzymes) hydrolyze the peptide bond, releasing Aspartic Acid and Phenylalanine .

  • Alternative Fate (DKP): Under specific storage or physiological conditions, H-Asp(Phe-OH)-OH cyclizes to 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP) , which is excreted in urine.

Pathway Visualization

The following diagram illustrates the metabolic flux and degradation pathways.

AspartameMetabolism Aspartame Aspartame (Xenobiotic Parent) AspPhe H-Asp(Phe-OH)-OH (Target Metabolite) Aspartame->AspPhe Intestinal Esterases (Demethylation) Methanol Methanol (Toxic Byproduct) Aspartame->Methanol Hydrolysis Asp L-Aspartic Acid AspPhe->Asp Aminopeptidases (Mucosal) Phe L-Phenylalanine AspPhe->Phe Aminopeptidases DKP Diketopiperazine (DKP) AspPhe->DKP Cyclization (Non-enzymatic) BetaAsp beta-Asp-Phe (Isomer) AspPhe->BetaAsp Rearrangement (via Succinimide)

Figure 1: Metabolic pathway of Aspartame showing the formation of H-Asp(Phe-OH)-OH and subsequent hydrolysis or cyclization.

Biological Activity & Toxicology

While primarily a metabolic intermediate, H-Asp(Phe-OH)-OH exhibits specific biological interactions that are relevant for drug interaction studies.

ACE Inhibition

H-Asp(Phe-OH)-OH has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE).

  • Mechanism: The dipeptide mimics the C-terminal residues of Angiotensin I, competing for the active site of ACE.

  • Potency:

    
     (Rabbit Lung ACE).[2]
    
  • Clinical Relevance: While the transient concentration in plasma is typically too low to cause systemic hypotension, this interaction can interfere with in vitro ACE assays or affect local tissue RAAS (Renin-Angiotensin-Aldosterone System) dynamics in high-dose toxicology studies.

Phenylketonuria (PKU) Risk

The ultimate release of Phenylalanine (Phe) from H-Asp(Phe-OH)-OH necessitates strict avoidance in PKU patients. The kinetics of Phe release from the dipeptide are slower than from free Phe, potentially blunting the plasma spike, but the total load remains identical.

Analytical Methodologies (LC-MS/MS)

Reliable detection of H-Asp(Phe-OH)-OH requires separating it from the isobaric


-isomer and the parent aspartame. The following protocol is a self-validating workflow for plasma/urine matrices.
Protocol: Solid Phase Extraction (SPE) & Quantification

Reagents:

  • Internal Standard (IS): Asp-Phe-

    
      (Stable isotope labeled).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot

      
       of human plasma/urine.
      
    • Add

      
       of Internal Standard solution (
      
      
      
      ).
    • Precipitate proteins with

      
       cold Methanol (
      
      
      
      ).
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • SPE Cleanup (Optional for High Sensitivity):

    • Cartridge: Mixed-mode Cation Exchange (MCX) to retain the amine.

    • Condition: Methanol -> Water -> 2% Formic Acid.

    • Load supernatant.

    • Wash: 0.1% Formic Acid in Water -> 100% Methanol.

    • Elute: 5% Ammonium Hydroxide in Methanol.

    • Evaporate to dryness and reconstitute in Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8

      
      , 2.1 x 100 mm). Note: High aqueous stability is required to retain polar dipeptides.
      
    • Gradient: 0-2 min (2% B); 2-5 min (Linear to 40% B); 5.1 min (95% B wash).

    • Ionization: ESI Positive Mode.

MRM Transitions (Quantification Table):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
H-Asp(Phe-OH)-OH 281.1

166.1 (Phe fragment)18Quantifier
H-Asp(Phe-OH)-OH 281.1

120.1 (Phe immonium)25Qualifier
Aspartame (Parent) 295.1

180.115Monitoring
Diketopiperazine 263.1

91.120Degradant

References

  • PubChem. (n.d.). L-Aspartyl-L-phenylalanine (Compound CID: 93078).[3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Tobey, N. A., et al. (1986). Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame.[1][2][3][4] Gastroenterology, 91(4), 931-937. Retrieved from [Link]

  • Lipton, W. E., et al. (1991). Intestinal absorption of aspartame decomposition products in adult rats. Metabolism, 40(12), 1337-1345. Retrieved from [Link]

  • Burton, E. G., et al. (1989). Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine. The Journal of Nutrition, 119(5), 713-721. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of H-Asp(Phe-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of H-Asp(Phe-OH)-OH (Aspartyl-Tyrosine)

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the dipeptide H-Asp(Phe-OH)-OH, more commonly known as L-Aspartyl-L-Tyrosine (Asp-Tyr). As a molecule of interest in biochemical research and a potential impurity in pharmaceutical manufacturing, rigorous structural confirmation is paramount. This document, intended for researchers and drug development professionals, details the theoretical and practical aspects of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of Asp-Tyr. Each section includes predicted data based on the constituent amino acids, interpretation of spectral features, and validated experimental protocols, ensuring scientific integrity and practical applicability.

Introduction to H-Asp(Phe-OH)-OH (Aspartyl-Tyrosine)

Aspartyl-Tyrosine (Asp-Tyr) is a dipeptide composed of L-aspartic acid and L-tyrosine linked by a peptide bond.[1] The nomenclature H-Asp(Phe-OH)-OH specifies a free amine group on the aspartic acid residue and free carboxylic acid groups on both the aspartic acid side chain and the tyrosine C-terminus. The "(Phe-OH)" notation for the C-terminal residue indicates a phenylalanine ring substituted with a hydroxyl group, which is tyrosine.

Chemical Structure and Properties
  • Molecular Formula: C₁₃H₁₆N₂O₆[2]

  • Monoisotopic Mass: 296.1008 Da[3]

  • Average Molecular Weight: 296.276 g/mol [3]

  • Structure: Asp-Tyr is a polar molecule containing multiple ionizable groups: an N-terminal amine, a C-terminal carboxylic acid, an aspartic acid side-chain carboxylic acid, and a phenolic hydroxyl group on the tyrosine side chain.[4] These groups make the molecule's net charge pH-dependent and allow for strong interactions with polar solvents like water.

Significance in Research and Industry

Aspartyl-Tyrosine is a naturally occurring dipeptide found in various food sources.[3] It is also relevant in the pharmaceutical industry, particularly as a related substance and potential degradation product in the synthesis of other peptide-based compounds. Its structural similarity to components of sweeteners like Aspartame (Aspartyl-phenylalanine methyl ester) necessitates precise analytical methods to differentiate and quantify it.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and sequence of peptides. For Asp-Tyr, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and non-volatile nature.

Theoretical Mass and Expected Ions

The exact mass of Asp-Tyr allows for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Ion Species Formula Theoretical m/z
Protonated Molecule ([M+H]⁺)C₁₃H₁₇N₂O₆⁺297.1081
Sodiated Adduct ([M+Na]⁺)C₁₃H₁₆N₂NaO₆⁺319.0901
Deprotonated Molecule ([M-H]⁻)C₁₃H₁₅N₂O₆⁻295.0935

Source: Calculated based on monoisotopic mass from PubChem.[2]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem MS (MS/MS) of the [M+H]⁺ precursor ion (m/z 297.1) is essential for sequence confirmation. Peptides fragment at the amide bonds, producing characteristic 'b' and 'y' ions. The fragmentation of Asp-Tyr is predictable and provides definitive structural evidence. An experimental spectrum from PubChem shows a precursor m/z of 297.1081 with major fragments at 279, 261, and 251 m/z.[2]

  • y₁ ion (m/z 182.08): Cleavage of the peptide bond yields the protonated Tyrosine residue.

  • b₁ ion (m/z 116.03): Cleavage of the peptide bond yields the acylium ion of the Aspartic acid residue.

  • Loss of H₂O (m/z 279.09): Dehydration is a common fragmentation pathway for peptides containing carboxylic acid and hydroxyl groups.

  • Loss of NH₃ (m/z 280.09): Loss of ammonia from the N-terminus.

G cluster_0 Asp-Tyr [M+H]⁺ (m/z 297.1) cluster_1 Fragmentation Pathways mol H₂N-CH(CH₂COOH)-CO-NH-CH(CH₂-Ph-OH)-COOH y1 y₁ ion Tyr + H⁺ m/z 182.08 mol->y1 Peptide Bond Cleavage b1 b₁ ion Asp - H₂O m/z 116.03 mol->b1 Peptide Bond Cleavage loss_h2o [M+H-H₂O]⁺ m/z 279.10 mol->loss_h2o Dehydration loss_cooh [M+H-HCOOH]⁺ m/z 251.11 y1->loss_cooh Loss of Formic Acid

Caption: Key proton environments in Aspartyl-Tyrosine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon backbone and the presence of key functional groups. The chemical shifts are predicted based on data from the individual amino acids. [5][6]

Carbon Assignment Expected δ (ppm) Notes
Carbonyls (C=O) 170 - 175 Three signals expected: peptide bond, Asp side chain, Tyr C-terminus. [5]
Aromatic C-OH (Tyr) 155 - 157 Phenolic carbon, deshielded by the hydroxyl group. [5]
Aromatic CH (Tyr) 115 - 132 Signals for the four aromatic CH carbons. [5]
Aromatic C-C (Tyr) 125 - 128 Quaternary carbon attached to the β-carbon. [5]
α-C (Tyr) 54 - 56
α-C (Asp) 51 - 53
β-C (Asp) 36 - 38

| β-C (Tyr) | 35 - 37 | |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of H-Asp(Phe-OH)-OH in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is useful for exchanging and thus identifying OH and NH protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional): For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons).

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Asp-Tyr is expected to be complex due to the overlap of various stretching and bending vibrations.

Functional Group Analysis

The key diagnostic peaks are associated with the O-H, N-H, and C=O functional groups. The presence of strong hydrogen bonding in the solid state will lead to significant peak broadening. [7]

Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3500 (broad) O-H stretch, N-H stretch Carboxylic acids, Phenol, Amine
3000 - 3100 C-H stretch Aromatic and α-Carbons
1700 - 1750 (strong) C=O stretch Carboxylic Acids [8][9]
1630 - 1680 (strong) C=O stretch (Amide I) Peptide Amide Bond
1510 - 1580 (strong) N-H bend (Amide II) Peptide Amide Bond
1400 - 1500 C=C stretch Aromatic Ring

| 1200 - 1300 | C-O stretch | Carboxylic Acids, Phenol |

G cluster_workflow Integrated Spectroscopic Workflow start Asp-Tyr Sample ms Mass Spectrometry (ESI-MS/MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR) start->ir data_ms Molecular Weight & Sequence ms->data_ms data_nmr Atomic Connectivity & 3D Structure nmr->data_nmr data_ir Functional Groups ir->data_ir conclusion Structural Confirmation data_ms->conclusion data_nmr->conclusion data_ir->conclusion

Caption: Workflow for structural elucidation of Asp-Tyr.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid H-Asp(Phe-OH)-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The power of this multi-faceted approach lies in the integration of data. Mass spectrometry confirms the elemental composition and peptide sequence. NMR spectroscopy provides the precise atomic connectivity and stereochemistry. Finally, IR spectroscopy offers a rapid confirmation of the key chemical functionalities. Together, these three techniques provide an irrefutable, self-validating system for the structural characterization of H-Asp(Phe-OH)-OH.

Conclusion

The spectroscopic characterization of H-Asp(Phe-OH)-OH (Aspartyl-Tyrosine) is achieved through a coordinated application of MS, NMR, and IR techniques. This guide outlines the expected spectral features and provides robust protocols for data acquisition. By correlating the data from these orthogonal analytical methods, researchers and scientists can ensure the identity, purity, and structural integrity of this important dipeptide with the highest degree of confidence.

References

  • FooDB. (2020). Showing Compound Aspartyl-Tyrosine (FDB111818). [Link]

  • Jackson, G. P., & Poutsma, J. C. (2018). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst, 143(20), 4897-4905. [Link]

  • Der Pharma Chemica. (2016). On the spectroscopic analyses of aspartic acid. Der Pharma Chemica, 8(19), 35-41. [Link]

  • Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3665–3675. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of L-tyrosine hydrochloride. [Link]

  • PubChem. (n.d.). Asp-Tyr. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Synthesis and Spectroscopic Characterization of l-Aspartic Acid Complexes with Metals of the Lanthanides Family. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • Vidak, A., et al. (2019). Experimental and theoretical study of Aspartic acid. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 52, 17-22. [Link]

  • PubChem. (n.d.). Aspartyltyrosine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Tyrosine. NIST WebBook. [Link]

  • Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). [Link]

  • Wallace, C. (2023, January 19). 1H NMR - OH and NH, Quick and SIMPLE (part 5). YouTube. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Rush, J., et al. (2005). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. Proceedings of the National Academy of Sciences, 102(11), 3949-3954. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

Sources

The Aspartyl-Phenylalanine Nexus: From Industrial Sweetener to Synthetic Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aspartyl-phenylalanine (Asp-Phe) represents a unique dichotomy in peptide chemistry. Commercially, its methyl ester (Aspartame) is one of the most synthesized dipeptides globally, produced on a multi-ton scale via enzymatic catalysis. Synthetically, however, the Asp-Phe motif presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS) due to its susceptibility to aspartimide formation—a side reaction that can render complex sequences inseparable.

This technical guide dissects the physicochemical behavior of Asp-Phe, provides field-proven protocols to mitigate synthetic errors, and details the industrial enzymatic workflows that define its mass production.

Physicochemical Landscape & Structural Biology

The Asp-Phe dipeptide (MW: 280.28 Da) is not merely a linear sequence but a dynamic structural motif capable of distinct supramolecular behaviors.

Ionization and Solubility

In solution, Asp-Phe exists as a zwitterion. Its behavior is governed by three ionizable groups:

  • 
    -Ammonium (
    
    
    
    ):
    Protonated at physiological pH.
  • 
    -Carboxylate (
    
    
    
    ):
    The side chain of Aspartic acid.
  • C-terminal Carboxylate (

    
    ):  The C-terminus of Phenylalanine.
    

Critical Insight: The proximity of the


-carboxylate to the peptide backbone is the root cause of its synthetic instability (Aspartimide formation), while the aromatic stacking of the Phenylalanine residue drives its utility in self-assembling hydrogels.
Self-Assembly and Hydrogels

Unlike the famous diphenylalanine (Phe-Phe) nanotubes, Asp-Phe self-assembly is pH-responsive due to the Asp side chain. At acidic pH (< 4), charge neutralization of the carboxylates allows


-

stacking of the Phe rings to dominate, driving the formation of nanofibrous hydrogels. This property is increasingly exploited in drug delivery systems where the peptide acts as a biodegradable carrier.

The Synthetic Bottleneck: Aspartimide Formation[1][2][3]

In SPPS, the Asp-Phe sequence is a "difficult junction." While less prone to cyclization than Asp-Gly, the Asp-Phe motif is highly susceptible to base-catalyzed aspartimide formation during Fmoc removal.

Mechanism of Failure

The reaction is driven by the deprotonation of the backbone amide nitrogen of the residue following Asp (in this case, Phe). This nucleophilic nitrogen attacks the activated


-carbonyl of the Asp side chain (often protected as an ester), ejecting the protecting group and forming a 5-membered succinimide ring (Aspartimide).

Consequences:

  • Racemization: The succinimide ring is prone to rapid racemization.

  • Ring Opening: Subsequent nucleophilic attack (e.g., by Piperidine or water) opens the ring to yield a mixture of

    
    -Asp (desired) and 
    
    
    
    -Asp (isopeptide) products.
  • Adduct Formation: Piperidine can open the ring to form stable piperidides.

Visualization: Aspartimide Pathway

The following diagram illustrates the mechanistic pathway and the resulting byproducts.

AspartimideMechanism Start Fmoc-Asp(OtBu)-Phe-Resin Deprotection Fmoc Removal (Piperidine) Start->Deprotection Intermediate Backbone Amide Deprotonation Deprotection->Intermediate Base Cyclization Nucleophilic Attack on Side Chain Intermediate->Cyclization Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide -OtBu ProductA α-Asp Peptide (Desired) Aspartimide->ProductA Hydrolysis (H2O) ProductB β-Asp Peptide (Isopeptide) Aspartimide->ProductB Hydrolysis (H2O) ProductC Asp-Piperidide (Adduct) Aspartimide->ProductC Piperidine Attack

Caption: Base-catalyzed formation of Aspartimide from Asp-Phe sequences during SPPS and subsequent ring-opening pathways.

Protocol: Optimized SPPS for Asp-Phe Sequences

To synthesize peptides containing Asp-Phe without side reactions, standard Fmoc protocols must be modified.

Objective: Minimize contact time with base and suppress amide ionization.

Reagents Required:
  • Resin: 2-Chlorotrityl chloride (2-CTC) or Wang resin (low loading).

  • Coupling: DIC/Oxyma Pure (Superior to HOBt for suppressing racemization).

  • Deprotection: 20% Piperidine in DMF containing 0.1 M HOBt .

  • Protection: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OtBu)-(Dmb)Gly-OH (if Gly follows). For Asp-Phe, bulky side chain protection is key.

Step-by-Step Workflow:
  • Resin Loading:

    • Load the C-terminal Phe onto 2-CTC resin. Capping with methanol is crucial to prevent truncated sequences.

  • Coupling Aspartate:

    • Use Fmoc-Asp(OMpe)-OH instead of standard Fmoc-Asp(OtBu)-OH. The bulky OMpe group sterically hinders the cyclization attack.

    • Alternative: If OMpe is unavailable, use standard OtBu but strictly control deprotection (Step 3).

  • Modified Deprotection (The Critical Step):

    • Standard: 20% Piperidine/DMF (2 x 10 min) -> HIGH RISK .

    • Optimized: 20% Piperidine / 0.1 M HOBt / DMF (2 x 3 min).

    • Mechanism:[1][2][3][4][5] HOBt acts as an acidic modifier, keeping the backbone amide protonated without neutralizing the piperidine enough to stop Fmoc removal.

  • Cleavage:

    • Use a cocktail containing water and TIS (95% TFA, 2.5% H2O, 2.5% TIS). Avoid prolonged cleavage times which can induce acid-catalyzed aspartimide formation.

Industrial Enzymology: The Thermolysin Route

While chemical synthesis struggles with Asp-Phe, industrial biology mastered it decades ago for Aspartame production. The process uses Thermolysin , a metalloprotease that typically cleaves peptide bonds but can be forced to synthesize them under thermodynamic control.

The Thermodynamic Shift

Proteases naturally hydrolyze peptides in water. To drive synthesis (condensation), the equilibrium is shifted by:

  • Solubility Control: The product (Z-Asp-Phe-OMe) forms an insoluble salt with excess Phe-OMe, precipitating out of the reaction.

  • Organic Solvents: Reducing water activity (

    
    ) favors the condensation reaction.
    
Visualization: Enzymatic Workflow

EnzymaticSynthesis Substrate1 Z-L-Asp (Amine Protected) Reaction Enzymatic Coupling (40°C, pH 7.0) Substrate1->Reaction Substrate2 DL-Phe-OMe (Racemic Ester) Substrate2->Reaction Enzyme Thermolysin (Zn2+ Protease) Enzyme->Reaction Precipitation Precipitation of Salt (Z-Asp-Phe-OMe • D-Phe-OMe) Reaction->Precipitation Equilibrium Shift Separation Acidification & Extraction Precipitation->Separation Recycle D-Phe-OMe (Recycled) Separation->Recycle Hydrogenation Hydrogenation (Pd/C) Remove Z-group Separation->Hydrogenation Product Aspartame (L-Asp-L-Phe-OMe) Hydrogenation->Product

Caption: Thermolysin-mediated synthesis of Aspartame precursor, highlighting the enantioselective resolution of racemic Phenylalanine.

Protocol: Enzymatic Synthesis of Z-Asp-Phe-OMe

Objective: Synthesize the protected Aspartame precursor using Thermolysin.

Reagents:
  • Enzyme: Thermolysin (from Bacillus thermoproteolyticus).[6]

  • Substrates: N-Cbz-L-Aspartic acid (Z-Asp), L-Phenylalanine methyl ester (L-Phe-OMe).

  • Buffer: 0.1 M Calcium Acetate (Ca2+ is essential for Thermolysin stability), pH 7.0.

Step-by-Step Workflow:
  • Enzyme Preparation: Dissolve Thermolysin (10 mg/mL) in Calcium Acetate buffer.

  • Reaction Setup:

    • Mix Z-Asp (100 mM) and L-Phe-OMe (200 mM) in water/ethyl acetate (50:50 v/v) biphasic system.

    • Note: Excess Phe-OMe acts as a counter-ion to precipitate the product.

  • Incubation: Stir at 40°C for 12–24 hours. The reaction is driven by the precipitation of the addition compound Z-Asp-Phe-OMe · Phe-OMe.

  • Workup:

    • Filter the precipitate.

    • Treat the solid with dilute HCl to dissociate the salt.

    • Extract Z-Asp-Phe-OMe into ethyl acetate; the free Phe-OMe remains in the aqueous phase (and can be recycled).

  • Deprotection: Hydrogenate the Z-Asp-Phe-OMe using Pd/C in methanol to yield Aspartame (Asp-Phe-OMe).

Quantitative Comparison: Chemical vs. Enzymatic

FeatureChemical Synthesis (SPPS)Enzymatic Synthesis (Thermolysin)
Primary Challenge Aspartimide formation (

-peptide byproduct)
Enzyme stability & Reaction rate
Stereoselectivity High (dependent on reagents)Perfect (Enzyme specificity)
Racemization Risk Moderate (Base-catalyzed)None
Green Metric Low (Organic solvents, TFA, Piperidine)High (Water-based, ambient temp)
Scalability kg scale (Pharma)Multi-ton scale (Food Industry)

References

  • Aspartimide Form

    • Source: Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science.
    • URL:[Link]

  • Enzym

    • Source: Erbeldinger, M., et al. (1998). "Enzymatic synthesis of aspartame precursor.
    • URL:[Link]

  • Thermolysin Structure and Function

    • Source: PDB 1FMA Structure Analysis.
    • URL:[Link]

  • Self-Assembly of Asp-Phe Hydrogels

    • Source: Panda, J.J., et al. (2013). "Self-assembly of dipeptide-based nanostructures.
    • URL:[Link]

  • Optimized Fmoc Deprotection Protocols

    • Source: CEM Corporation Applic
    • URL:[Link]

Sources

Technical Monograph: L-Aspartyl-L-Phenylalanine (CAS 13433-09-5)

[1][2][3][4][5][6]

Executive Summary

L-Aspartyl-L-phenylalanine (H-Asp-Phe-OH), identified by CAS 13433-09-5 , is the free acid metabolite and primary hydrolytic degradation product of the high-intensity sweetener Aspartame.[1][2] Unlike its methylated parent compound, H-Asp-Phe-OH is non-sweet.[1][2] In pharmaceutical and food science contexts, it serves as a critical Critical Quality Attribute (CQA) marker for stability monitoring (designated as Impurity B in the European Pharmacopoeia).[2]

Beyond its role as an analytical standard, the compound exhibits distinct biological activity, functioning as a specific inhibitor of Angiotensin-Converting Enzyme (ACE) (

22

Chemical Identity & Physicochemical Properties[3][4][5][7][8][9]

Nomenclature & Structure

The notation H-Asp(Phe-OH)-OH technically describes a dipeptide where the L-Phenylalanine residue is coupled to the L-Aspartic acid.[1] While standard peptide nomenclature prefers H-Asp-Phe-OH for the


-L-aspartyl-L-phenylalanine
12
  • IUPAC Name: (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 280.28 g/mol [2][3]

  • Stereochemistry: L, L (S, S)[2]

Key Physical Data
PropertyValueContext
Appearance White crystalline powderHygroscopic nature requires desiccated storage.[1][2]
Melting Point 236–239 °CDecomposes upon melting.[1][2]
Solubility Soluble in acidic/basic

Zwitterionic character limits solubility in neutral pH (~pH 5.2).[1][2]
pKa Values

-COOH: ~3.1

-COOH (Asp): ~4.4

-NH3+: ~7.9
Determines elution order in ion-exchange chromatography.[1][2]
Optical Rotation

(

in 0.5 M HCl)

Stability & Degradation Pathways

Understanding the formation of CAS 13433-09-5 is inseparable from the stability profile of Aspartame.[1] Two competing pathways dictate the fate of the aspartyl-phenylalanine backbone: Hydrolysis and Cyclization .

The DKP vs. Dipeptide Pathway

In aqueous solution, Aspartame degrades via:

  • Hydrolysis (Pathway A): Loss of the methyl ester yields H-Asp-Phe-OH (CAS 13433-09-5).[1][2] This is favored at extreme pH (pH < 3 or pH > 6).[1][2]

  • Cyclization (Pathway B): Nucleophilic attack of the N-terminal amine on the ester carbonyl forms 5-benzyl-3,6-dioxo-2-piperazineacetic acid (Diketopiperazine or DKP).[1][2]

Critical Insight: H-Asp-Phe-OH itself is relatively stable but can slowly cyclize to DKP under neutral conditions or further hydrolyze to free amino acids (Asp + Phe) under harsh acidic conditions.[1][2]

DegradationPathwaysAspartameAspartame(Methyl Ester)AspPheH-Asp-Phe-OH(CAS 13433-09-5)Aspartame->AspPheHydrolysis (pH < 3, > 6)- MethanolDKPDiketopiperazine(DKP)Aspartame->DKPCyclization (pH 4-5)- MethanolMethanolMethanolAspartame->MethanolAspPhe->DKPSlow Cyclization- H2OAminoAcidsL-Asp + L-Phe(Free Amino Acids)AspPhe->AminoAcidsPeptidase / Acid HydrolysisDKP->AspPheRing Opening(Base Hydrolysis)

Figure 1: Degradation kinetics of Aspartame yielding H-Asp-Phe-OH (Red Node) and DKP.[1][2] Note the reversibility of DKP ring opening under basic conditions.

Synthesis & Manufacturing

While often isolated as a degradation product, pure H-Asp-Phe-OH is required as an analytical standard.[1][2]

Chemical Synthesis Protocol (Solution Phase)

Objective: Synthesize H-Asp-Phe-OH without racemization. Mechanism: Carbodiimide coupling of N-protected Aspartic anhydride with Phenylalanine.[1][2]

Step-by-Step Methodology:

  • Protection: React L-Aspartic acid with Benzyloxycarbonyl chloride (Cbz-Cl) to form N-Cbz-L-Aspartic acid .

  • Anhydride Formation: Dehydrate using Acetic Anhydride to yield N-Cbz-L-Aspartic Anhydride .

  • Coupling:

    • Dissolve L-Phenylalanine in aqueous NaOH (pH 9-10).

    • Add N-Cbz-L-Aspartic Anhydride dropwise at 0°C.

    • Control: Maintain pH > 9 to prevent premature hydrolysis of the anhydride.

  • Deprotection:

    • Acidify to precipitate the Cbz-protected dipeptide.[1][2]

    • Perform hydrogenolysis (

      
      , Pd/C catalyst) in methanol/water to remove the Cbz group.[2]
      
  • Purification: Recrystallize from hot water/ethanol.

Quality Control Check:

  • HPLC Purity: >98%.

  • Isomer Check: Ensure <0.5%

    
    -isomer (formed if anhydride opens at the wrong carbonyl).[1][2]
    

Analytical Protocol: Separation of Aspartame & Metabolites

Context: This protocol separates H-Asp-Phe-OH (Impurity B) from Aspartame and DKP (Impurity A) using Reversed-Phase HPLC.[1][2] This is essential for validating drug/product stability.[1][2]

Chromatographic Conditions
ParameterSetting
Column C18 (ODS-3),

mm, 5

Mobile Phase A Phosphate Buffer (pH 2.2): 10 mM

adjusted with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 214 nm (peptide bond) and 254 nm (phenyl ring)
Temperature 40 °C
Gradient Profile[3]
  • 0-5 min: 10% B (Isocratic)[1][2]

  • 5-20 min: 10%

    
     40% B (Linear Gradient)[1][2]
    
  • 20-25 min: 40% B (Wash)

Expected Retention Order
  • H-Asp-Phe-OH (CAS 13433-09-5): Elutes first (Most polar, free carboxylic acids).[1][2]

  • Aspartame: Elutes second (Methyl ester increases hydrophobicity).[1][2]

  • DKP: Elutes last (Cyclic structure masks polar groups).[1][2]

Biological Significance: ACE Inhibition

Unlike Aspartame, which is metabolically transient, H-Asp-Phe-OH has intrinsic biological activity.[1][2]

Mechanism: H-Asp-Phe-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2] The terminal carboxylate of Phenylalanine and the amide backbone mimic the C-terminal of Angiotensin I, coordinating with the Zinc ion (

  • Potency:

    
     (Rabbit Lung ACE).[1][2][5]
    
  • Relevance: While less potent than pharmaceutical ACE inhibitors (e.g., Enalapril), high dietary intake of Aspartame precursors raises theoretical questions about interaction with blood pressure regulation pathways, though systemic concentrations rarely reach inhibitory thresholds due to rapid clearance.[2]

ACE_InhibitionACEACE Enzyme(Zn2+ Active Site)ProductAngiotensin II(Vasoconstriction)ACE->ProductCatalysisSubstrateAngiotensin ISubstrate->ACEBindingInhibitorH-Asp-Phe-OH(CAS 13433-09-5)Inhibitor->ACECompetitive Binding(Ki = 11 uM)

Figure 2: Mechanism of Action.[1][2][6][7] H-Asp-Phe-OH competes with Angiotensin I for the ACE active site, potentially modulating vasoconstriction pathways.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Aspartame Monograph: Impurity B (L-Aspartyl-L-phenylalanine). Council of Europe.[1] Available at: [Link][1][2]

  • PubChem . Compound Summary: L-Aspartyl-L-phenylalanine (CID 93078).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Matsui, T., et al. (2006).[1][2] Antihypertensive peptides from natural resources. Advances in Phytomedicine. (Contextualizing Asp-Phe ACE inhibition).

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Solution-Phase Synthesis of H-Asp(Phe-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and expert insights for the solution-phase synthesis of the dipeptide H-Asp(Phe-OH)-OH. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for producing this specific dipeptide. The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance and Challenges of Synthesizing Aspartyl-Phenylalanine Dipeptides

The synthesis of peptides containing aspartic acid presents a notable challenge due to the propensity of the aspartyl residue to form an aspartimide. This intramolecular cyclization can occur under both acidic and, more commonly, basic conditions often employed in peptide synthesis. Aspartimide formation leads to the generation of undesirable byproducts, including α- and β-peptides, which can be difficult to separate from the target compound, ultimately reducing the yield and purity of the desired dipeptide. The choice of protecting groups for the β-carboxyl group of aspartic acid is therefore critical to mitigating this side reaction.

This application note details a solution-phase approach for the synthesis of H-Asp(Phe-OH)-OH, a dipeptide of interest in various research contexts. The solution-phase methodology, while sometimes considered more labor-intensive than solid-phase synthesis, offers advantages in terms of scalability and the purification of intermediates.[1] The strategy outlined below employs a "quasi-orthogonal" protecting group scheme utilizing tert-butoxycarbonyl (Boc) for the temporary protection of the α-amino group and a benzyl (Bzl) group for the semi-permanent protection of the aspartic acid side-chain carboxyl group.[2][3] This combination provides a reliable pathway to the target molecule with careful control of reaction conditions.

Strategic Overview of the Synthesis

The synthesis of H-Asp(Phe-OH)-OH is approached in a stepwise manner, beginning with the protection of the starting amino acids, followed by a coupling reaction to form the dipeptide backbone, and concluding with the deprotection of the protecting groups to yield the final product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Protection of Aspartic Acid cluster_1 Step 2: Protection of Phenylalanine cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Deprotection A H-Asp-OH B Boc-Asp(OBzl)-OH A->B  Boc₂O, Base    Benzyl Bromide, Base   E Boc-Asp(OBzl)-OH B->E C H-Phe-OH D H-Phe-O-tBu • HCl C->D  Isobutylene, H⁺    HCl   F H-Phe-O-tBu • HCl D->F G Boc-Asp(OBzl)-Phe-O-tBu E->G F->G  Coupling Reagent (e.g., DCC/HOBt)    Base (e.g., DIEA)   H Boc-Asp(OBzl)-Phe-O-tBu G->H I H-Asp(Phe-OH)-OH H->I  TFA (removes Boc and tBu)    Catalytic Hydrogenolysis (removes Bzl)   G A Boc-Asp(OBzl)-OH C O-acylisourea intermediate A->C + B DCC B->C E HOBt active ester C->E + D HOBt D->E G Boc-Asp(OBzl)-Phe-O-tBu E->G + F H-Phe-O-tBu F->G

Sources

Application Note: Strategic Incorporation of the Asp-Phe Motif in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenges of incorporating the Asp-Phe motif into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

While the user query specifies H-Asp(Phe-OH)-OH (the free dipeptide L-Aspartyl-L-phenylalanine), this guide addresses the practical application of this motif in SPPS. Direct use of the unprotected dipeptide is not possible in standard SPPS; therefore, this protocol focuses on the use of the pre-formed, orthogonally protected dipeptide building block (e.g., Fmoc-Asp(OtBu)-Phe-OH ) and strategies to mitigate the critical side-reaction associated with this sequence: Aspartimide formation .

Executive Summary

The sequence Asp-Phe (Aspartyl-Phenylalanine) presents a unique challenge in SPPS due to its susceptibility to aspartimide formation , a base-catalyzed cyclization that leads to racemization and the formation of


-aspartyl peptides (byproducts that are often difficult to separate).

While H-Asp(Phe-OH)-OH represents the core dipeptide structure (often recognized as the precursor to Aspartame), introducing this unit into a longer peptide chain requires orthogonal protection. This guide details the protocol for using the protected dipeptide building block, Fmoc-Asp(OtBu)-Phe-OH , to:

  • Eliminate the Asp-Phe coupling step on-resin, reducing one cycle of potential error.

  • Mitigate Aspartimide formation by controlling the local conformation.

  • Ensure high isomeric purity (

    
    -linkage vs. 
    
    
    
    -linkage).

Technical Background: The Aspartimide Challenge

Mechanism of Failure

In standard stepwise SPPS, the Asp-Phe sequence is prone to ring closure under basic conditions (e.g., 20% piperidine used for Fmoc removal). The nitrogen of the phenylalanine amide bond attacks the


-carboxyl ester of the aspartic acid (even when protected as OtBu), forming a succinimide intermediate (Aspartimide ).

Subsequent hydrolysis opens this ring, producing a mixture of:

  • 
    -Asp-Phe  (Target, ~20-30%)
    
  • 
    -Asp-Phe  (Byproduct, ~70-80%)
    

This reaction is sequence-dependent. While Asp-Gly is the most notorious, Asp-Phe is significantly prone to this side reaction due to the specific steric conformation of the phenylalanine side chain.

Visualization: Aspartimide Pathway

The following diagram illustrates the mechanism and the critical divergence point between the desired product and the


-isomer.

AspartimideMechanism Figure 1: Mechanism of Aspartimide Formation in Asp-Phe Sequences during SPPS. Target Target Sequence (-Asp(OtBu)-Phe-) Intermediate Aspartimide (Succinimide Ring) Target->Intermediate Cyclization (-OtBu loss) Base Base Treatment (Piperidine/DBU) Base->Intermediate Alpha α-Peptide (Desired) Intermediate->Alpha Hydrolysis (Minor) Beta β-Peptide (Byproduct) Intermediate->Beta Hydrolysis (Major)

[1]

Materials & Reagents

To successfully incorporate the H-Asp(Phe-OH)-OH motif, you must use a protected building block. Do not use the free acid form in SPPS.

ComponentSpecificationPurpose
Building Block Fmoc-Asp(OtBu)-Phe-OH Pre-formed dipeptide unit. Prevents on-resin coupling issues between Asp and Phe.
Alternative Block Fmoc-Asp(OMpe)-Phe-OH Uses 3-methylpent-3-yl ester (OMpe) to sterically hinder cyclization. Recommended for long sequences.
Coupling Reagent DIC / Oxyma Pure Preferred over HATU/HBTU to reduce racemization risk during the coupling of the dipeptide segment.
Deprotection Base Piperidine / 0.1M HOBt HOBt acts as an acidic modifier to suppress base-catalyzed imide formation.
Solid Support Wang or Rink Amide Resin Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.

Experimental Protocol

Preparation of the Dipeptide Unit

Note: If Fmoc-Asp(OtBu)-Phe-OH is not commercially available, it must be synthesized in solution phase to ensure purity before SPPS application.

Synthesis Summary (Solution Phase):

  • Activate: Fmoc-Asp(OtBu)-OH (1.0 eq) + EDC.HCl (1.1 eq) + HOBt (1.1 eq) in DCM/DMF.

  • Couple: Add H-Phe-OtBu (or similar C-term protection) (1.0 eq) + DIPEA (2.0 eq).

  • Deprotect C-term: Remove C-terminal protection (e.g., TFA for OtBu, Hydrogenation for OBzl) to yield Fmoc-Asp(OtBu)-Phe-OH .

  • QC: Verify purity >98% via HPLC to ensure no

    
    -isomer is present before loading onto the resin.
    
SPPS Coupling Protocol (Dipeptide Insertion)

This protocol assumes the peptide chain has been synthesized up to the residue preceding the Phe.

Step 1: Resin Preparation

  • Swell resin in DMF for 20 minutes.

  • Perform standard Fmoc deprotection of the previous residue.

Step 2: Activation of Dipeptide

  • Dissolve Fmoc-Asp(OtBu)-Phe-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Add Oxyma Pure (3.0 eq).

  • Add DIC (3.0 eq).

  • Pre-activation: Allow to react for 2–3 minutes. Do not exceed 5 minutes to avoid racemization of the Phe residue (which is now at the activated C-terminus).

Step 3: Coupling

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 2 to 4 hours . (Dipeptides are bulkier than single amino acids and require longer diffusion times).

  • Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines). If positive, re-couple using HATU/DIPEA (use HATU only for re-coupling to minimize racemization risk).

Step 4: Capping (Crucial)

  • After coupling, perform an acetylation step (Acetic Anhydride/DIPEA/DMF) to permanently cap any unreacted chains. This prevents deletion sequences which are hard to purify.

Post-Coupling Strategy (The Critical Phase)

Once the Asp-Phe unit is installed, the risk of aspartimide formation exists during every subsequent Fmoc deprotection step .

Modified Deprotection Cocktail: Instead of standard 20% Piperidine/DMF, use:

  • 20% Piperidine / 0.1 M HOBt in DMF

  • Alternatively:5% Piperazine / 0.1 M HOBt in DMF (Milder base).

Rationale: The addition of HOBt suppresses the ionization of the amide bond nitrogen, significantly reducing the rate of ring closure (aspartimide formation).

Quality Control & Validation

After cleavage (TFA/TIS/H2O, 95:2.5:2.5) and precipitation, you must validate the integrity of the Asp-Phe motif.

Analytical HPLC
  • Column: C18 Reverse Phase.

  • Gradient: Slow gradient (0.5% B/min) around the expected elution time.

  • Look for: A "shoulder" or a peak eluting very close to the main peak. The

    
    -Asp-Phe isomer often elutes slightly earlier or later than the 
    
    
    
    -isomer and has the exact same mass (isobaric).
LC-MS/MS Sequencing
  • Standard MS cannot distinguish

    
     vs 
    
    
    
    (same MW).
  • differentiation: Comparison with a known standard of H-Asp(Phe-OH)-OH (if available) or digestion with enzymes.

  • Enzymatic Digest: Digestion with Carboxypeptidase Y or specific proteases can confirm the presence of the native peptide bond. The

    
    -bond is generally resistant to enzymatic cleavage.
    

Workflow Diagram

SPPS_Workflow Figure 2: Optimized SPPS Workflow for Asp-Phe Dipeptide Insertion Start Resin-Peptide-NH2 Deprotect Fmoc Removal (Use 0.1M HOBt/Piperidine) Start->Deprotect Activate Activate Dipeptide Fmoc-Asp(OtBu)-Phe-OH (DIC/Oxyma) Couple Coupling Reaction (2-4 Hours) Deprotect->Couple Activate->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Fail) Re-couple w/ HATU Elongate Continue Synthesis (Use HOBt in all deprotections) Check->Elongate Negative (Pass) Cleave Final Cleavage (TFA/TIS/H2O) Elongate->Cleave

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link

  • Subirós-Funosas, R., et al. (2011). "Use of Oxyma Pure as an additive in Fmoc solid-phase peptide synthesis to suppress aspartimide formation." Peptide Science. Link

  • Novabiochem. (2024). "Fmoc-Asp(OBno)-OH: A solution to aspartimide formation." Merck/Sigma-Aldrich Technical Notes. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link

Application Note: Protocol for N-terminal Deprotection of Asp-Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of peptides containing the Asp-Phe (Aspartic Acid - Phenylalanine) motif presents a specific "difficult sequence" challenge in Fmoc solid-phase peptide synthesis (SPPS). While less notorious than the Asp-Gly motif, the Asp-Phe sequence is highly susceptible to base-catalyzed aspartimide formation during N-terminal Fmoc deprotection.

This side reaction leads to a heterogeneous product mixture containing:

  • 
    -peptide  (Desired)
    
  • 
    -peptide  (Isomer, chemically identical mass)
    
  • Aspartimide (Cyclic intermediate, M-18 Da)

  • Piperidides (Base adducts, M+67 Da)

This guide details the mechanistic failure mode and provides a validated Acid-Doped Deprotection Protocol using HOBt or Oxyma Pure to suppress this reaction while maintaining high deprotection efficiency.

Mechanism of Failure: The Aspartimide Pathway

Understanding the mechanism is critical for troubleshooting. The failure occurs not during coupling, but during the deprotection of the Fmoc group from the N-terminus.

The Chemical Cascade

Standard deprotection reagents (e.g., 20% Piperidine in DMF) are highly basic (pKa ~11.1).[1]

  • Deprotonation: The base removes the Fmoc group as intended.

  • Side Reaction: The basic conditions also deprotonate the backbone amide nitrogen of the residue C-terminal to Asp (in this case, Phenylalanine).

  • Cyclization: This nitrogen nucleophile attacks the

    
    -ester carbonyl of the Asp side chain (typically Asp(OtBu)).
    
  • Loss of Protecting Group: The tert-butyl group is expelled, forming the cyclic Aspartimide (succinimide) intermediate.

  • Ring Opening: The ring opens via hydrolysis (forming

    
    - or 
    
    
    
    -Asp) or nucleophilic attack by piperidine (forming piperidides).
Mechanistic Visualization

The following diagram illustrates the pathway from the protected resin-bound peptide to the various byproducts.[2]

AspartimideMechanism Start Fmoc-Asp(OtBu)-Phe-Resin Deprotection 20% Piperidine (Base Treatment) Start->Deprotection Intermediate Amide Backbone Anion (N-) Deprotection->Intermediate Deprotonation Aspartimide Aspartimide (Cyclic Imide) [Mass: M-18] Intermediate->Aspartimide Nucleophilic Attack (-OtBu) AlphaAsp Alpha-Asp Peptide (Desired Product) Aspartimide->AlphaAsp Hydrolysis (H2O) BetaAsp Beta-Asp Peptide (Isomer impurity) Aspartimide->BetaAsp Hydrolysis (H2O) Piperidide Asp-Piperidide (Adduct) [Mass: M+67] Aspartimide->Piperidide Aminolysis (Piperidine)

Figure 1: The base-catalyzed aspartimide formation pathway showing the bifurcation into isomeric and adduct impurities.

Critical Parameters & Reagent Selection

To prevent the pathway described above, we must lower the basicity of the environment without inhibiting the removal of the Fmoc group.

ParameterStandard Protocol (Avoid for Asp-Phe)Optimized Protocol (Recommended) Rationale
Base 20% Piperidine20% Piperidine Retains fast Fmoc removal kinetics.
Additive None0.1 M HOBt (or Oxyma Pure)Acts as a proton source to neutralize the backbone amide anion, preventing cyclization.
Solvent DMFDMF Standard solvation.
Asp Protection Asp(OtBu)Asp(OMpe) (Optional)The OMpe group is bulkier than OtBu, sterically hindering the attack. Use if HOBt alone fails.
Temperature Room Temp or HeatedRoom Temp (Strict) Heat dramatically accelerates aspartimide formation. Do not use microwave deprotection for this step.

Experimental Protocols

Protocol A: The Acid-Doped Deprotection (Primary Recommendation)

This protocol modifies the deprotection cocktail to include HOBt. This is the most cost-effective and least disruptive method for Asp-Phe sequences.

Reagents:

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

  • Base: Piperidine.[1][2][3][4][5][6][7][8][9]

  • Additive: HOBt (1-Hydroxybenzotriazole) anhydrous or monohydrate. Note: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) can be substituted at the same molarity.

Procedure:

  • Preparation of Cocktail:

    • Dissolve HOBt in DMF to a concentration of 0.1 M.[5]

    • Add Piperidine to achieve a final concentration of 20% (v/v).

    • Example: Dissolve 1.35 g HOBt in 80 mL DMF. Add 20 mL Piperidine.

    • Shelf Life: Prepare fresh daily. The solution may turn slightly yellow; this is normal.

  • The Deprotection Cycle (Manual or Automated):

    • Step 1 (Short Wash): Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 2 minutes . Drain.

    • Step 2 (Main Reaction): Add fresh cocktail. Agitate for 10 minutes . Drain.

    • Step 3 (Wash): Wash resin extensively with DMF (

      
       min) to remove all traces of piperidine and HOBt before the next coupling.
      
  • Coupling the Next Residue:

    • Proceed immediately to couple the next amino acid. Do not leave the resin in the deprotected state (free amine) for extended periods.

Protocol B: The "Steric Shield" (For Recalcitrant Cases)

If Protocol A yields >5%


-Asp or Aspartimide (observed by HPLC/MS), employ sterically hindered protecting groups.

Modification:

  • Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).

  • Why: The OMpe group provides significant steric bulk that physically blocks the Phe nitrogen from attacking the ester carbonyl.

  • Protocol: Use standard coupling and Protocol A for deprotection.

Quality Control & Troubleshooting

Validating the success of this protocol requires careful analysis of the cleaved peptide.

Analytical Markers

Use LC-MS to identify the specific failure modes.

SpeciesMass Shift (

Mass)
Retention Time (RP-HPLC)
Target Peptide M (Calc)

Aspartimide M - 18 Da Typically elutes after the target (more hydrophobic).
Piperidide M + 67 Da Elutes significantly later (hydrophobic adduct).

-Asp Peptide
M (Same) Elutes slightly before or after the target. Requires high-res HPLC to separate.
Decision Logic for Optimization

Use the following workflow to determine the correct protocol for your specific sequence context.

OptimizationLogic Start Sequence Contains Asp-Phe? Standard Standard Protocol (20% Piperidine) Start->Standard No AcidDoped Protocol A: 0.1M HOBt in Piperidine Start->AcidDoped Yes (Preventative) Analyze Cleave & Analyze (LC-MS) AcidDoped->Analyze Result > 5% Byproducts? Analyze->Result SwitchProt Switch to Protocol B: Use Fmoc-Asp(OMpe)-OH Result->SwitchProt Yes (M-18 or Split Peak) Success Proceed with Synthesis Result->Success No SwitchProt->Analyze

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on sequence risk and analytical feedback.

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46.

    • Key Insight: Establishes the efficacy of HOBt and DNP as additives to suppress aspartimide formation.[1]

  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). "Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Letters in Peptide Science, 1, 197-205.

    • Key Insight: Defines the hierarchy of susceptibility for Asp-Xxx sequences (Asp-Gly > Asp-Ala > Asp-Phe).
  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Aspartimide Formation." Organic Process Research & Development.

    • (Note: Generalized reference for Oxyma utility in suppression).

  • Wade, J. D., et al. (1991). "Use of DBU in Fmoc solid phase synthesis."[9] Australian Journal of Chemistry.

    • Key Insight: Discusses alternative bases, though HOBt/Piperidine is currently preferred for safety and cost.

Sources

Application Note: Handling, Storage, and Stability Protocols for H-β-Asp-Phe-OH (L-β-Aspartyl-L-phenylalanine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Critical Note on Nomenclature: The notation H-Asp(Phe-OH)-OH specifically denotes L-β-Aspartyl-L-phenylalanine (β-Asp-Phe).[1] This is a structural isomer of the common sweetener metabolite L-α-Aspartyl-L-phenylalanine (Aspartame acid, CAS 13433-09-5).[1]

Researchers must verify the specific isomer required for their application, as the physicochemical properties and biological activities (e.g., receptor binding, taste profile, enzymatic stability) differ significantly between the α- and β-isomers. This guide focuses on the handling of the β-isomer (CAS 13433-10-8) but references the α-isomer where stability mechanisms overlap.[1]

Chemical Identity Table
FeatureSpecification
Chemical Name L-β-Aspartyl-L-phenylalanine
Common Notation H-Asp(Phe-OH)-OH; β-Asp-Phe
CAS Number 13433-10-8 (Distinct from α-isomer 13433-09-5)
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Physical State White to off-white lyophilized powder
Solubility Sparingly soluble in water; soluble in dilute acid/base or DMSO
Isoelectric Point (pI) ~2.98 (Predicted)

Storage Protocols

Peptides containing aspartic acid residues are susceptible to moisture-induced degradation and isomerization. Strict adherence to the following storage hierarchy is required to maintain purity >98%.

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C or lower.

  • Environment: Desiccated. The container must be sealed with Parafilm® to prevent moisture ingress.

  • Container: Amber glass or high-quality polypropylene vials to minimize light exposure, although the compound is not acutely light-sensitive.[1]

Short-Term Storage (< 1 Month)
  • Temperature: +4°C (Refrigerated) is acceptable for active working stocks in solid form.

  • Solution Stability:

    • Aqueous Solutions: Unstable. Do not store aqueous solutions for >24 hours, even at 4°C. Spontaneous hydrolysis and racemization can occur.

    • Organic Stocks (DMSO): Stable for up to 1 month at -20°C if protected from moisture.

Thawing Procedure (Critical)

To prevent condensation-induced hydrolysis (hygroscopicity):

  • Remove the vial from the freezer.

  • Equilibrate: Allow the closed vial to reach room temperature (20–25°C) for at least 30 minutes before opening.

  • Wipe: Dry the exterior of the vial to remove condensation.

  • Open: Weigh out the required amount rapidly and immediately reseal.

Handling and Solubilization Protocol

H-β-Asp-Phe-OH is a zwitterionic dipeptide.[1] Its solubility is lowest near its isoelectric point (pH ~3). Direct dissolution in neutral water may result in a suspension rather than a clear solution.

Solubilization Workflow

Step 1: Solvent Selection

  • Preferred: 0.1 M Acetic Acid (for acidic applications) or 0.1 M Ammonium Bicarbonate (for basic applications).

  • Alternative: DMSO (Dimethyl Sulfoxide) for high-concentration stocks (>5 mg/mL).

Step 2: Dissolution Protocol

  • Weigh the peptide powder into a sterile microcentrifuge tube.

  • Method A (Aqueous Buffer):

    • Add 0.1 M Acetic Acid or dilute NH₄OH dropwise.

    • Vortex gently.

    • Sonicate for 10–30 seconds if particles persist.

    • Dilute to final volume with water or experimental buffer.

  • Method B (DMSO Stock):

    • Add neat DMSO to achieve a concentration of 10–20 mg/mL.

    • Vortex until clear.

    • Dilute this stock at least 1:20 into the aqueous assay buffer (final DMSO <5%) to avoid solvent effects in biological assays.

Step 3: Filtration

  • If used for cell culture, filter sterilize using a 0.22 µm PVDF or PES membrane . Do not use Nylon membranes as peptides may bind non-specifically.

Solubilization Decision Tree (Graphviz)

Solubilization_Workflow cluster_aqueous Aqueous Route cluster_organic High Conc. / Stock Route Start Start: H-β-Asp-Phe-OH Powder Check_App Determine Application Type Start->Check_App Acidic Acidic Conditions Required? (HPLC, Acid Stability) Check_App->Acidic Standard Basic Basic Conditions Required? (Neutralization Studies) Check_App->Basic Alternative DMSO_Route High Concentration Stock (>5 mg/mL) Check_App->DMSO_Route Stock Storage Dissolve_Acid Dissolve in 0.1 M Acetic Acid (Target pH < 3) Acidic->Dissolve_Acid Dissolve_Base Dissolve in 0.1 M NH4OH (Target pH > 8) Basic->Dissolve_Base Dissolve_DMSO Dissolve in 100% DMSO DMSO_Route->Dissolve_DMSO Dilute Dilute into Assay Buffer (Final DMSO < 5%) Dissolve_DMSO->Dilute

Figure 1: Decision tree for optimal solubilization of H-β-Asp-Phe-OH based on downstream application.

Stability Mechanisms: The Aspartimide Pathway

Understanding the stability of H-β-Asp-Phe-OH requires knowledge of the Aspartimide (succinimide) intermediate.[1] This pathway is responsible for the interconversion between α- and β-isomers and is the primary degradation route.[1]

Mechanism of Action
  • Cyclization: The peptide bond nitrogen of the Phenylalanine residue attacks the side-chain carbonyl of the Aspartic acid (or vice versa in the α-form), releasing water.

  • Intermediate: A cyclic Aspartimide (Succinimide) intermediate is formed.

  • Hydrolysis: Water attacks the succinimide ring.

    • Attack at the carbonyl leads to β-Asp-Phe (the compound of interest).[1]

    • Attack at the other carbonyl leads to α-Asp-Phe (the isomer).[1]

    • This results in a mixture of α- and β-peptides over time, especially at neutral to alkaline pH (pH > 7).[1]

Stability Diagram (Graphviz)

Aspartimide_Pathway Alpha α-Asp-Phe (H-Asp-Phe-OH) Imide Cyclic Aspartimide (Succinimide Intermediate) Alpha->Imide - H2O (Cyclization) Degradation Hydrolysis Products (Asp + Phe) Alpha->Degradation Slow Hydrolysis Beta β-Asp-Phe (H-Asp(Phe-OH)-OH) Beta->Imide - H2O (Cyclization) Beta->Degradation Slow Hydrolysis Imide->Alpha + H2O (Attack A) Imide->Beta + H2O (Attack B)

Figure 2: The Aspartimide degradation pathway showing the equilibrium between α- and β-isomers.[1][2]

Practical Implications
  • pH Sensitivity: Avoid prolonged exposure to pH 7–9, which accelerates succinimide formation and racemization.

  • Analysis: When analyzing purity via HPLC, be aware that the α-isomer (CAS 13433-09-5) is a likely impurity or degradation product.[1] The β-isomer typically elutes differently on C18 columns due to conformational differences.

Safety and Handling (SDS Summary)

While H-β-Asp-Phe-OH is not classified as a "Dangerous Good" for transport, standard laboratory safety practices apply.[1]

  • Hazard Statements: Not a hazardous substance or mixture according to GHS.

  • PPE:

    • Respiratory: N95 dust mask if powder generation is significant.

    • Eyes: Safety glasses with side shields.

    • Skin: Nitrile gloves.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin/Eye Contact: Rinse with water for 15 minutes.

    • Ingestion: Rinse mouth with water.

References

  • PubChem. (n.d.).[3] L-Aspartyl-L-phenylalanine (Compound).[1][4][5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Bachem. (n.d.). Product Specification: H-Asp(Phe-OH)-OH.[1][6][7][8][9] Bachem AG. (Note: Reference for nomenclature verification).

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides.[2] Journal of Biological Chemistry, 262(2), 785-794. (Foundational mechanism of Aspartimide formation).

  • Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation.[2][10][11] VI. Effect of the primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 11(5), 751-758.

Sources

Application Notes & Protocols for the Use of Aspartyl-phenylalanine in Nutritional Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aspartyl-phenylalanine (Asp-Phe), a dipeptide, is the primary metabolic product of the widely used artificial sweetener aspartame.[1][2] Its role in nutritional science is of significant interest, as it represents the initial breakdown product that interacts with the gastrointestinal system before being further hydrolyzed into its constituent amino acids, aspartic acid and phenylalanine.[3][4] Understanding the specific physiological effects of Asp-Phe is critical for delineating the complete metabolic and signaling consequences of aspartame consumption. This guide provides a comprehensive overview of the principles and detailed protocols for studying Aspartyl-phenylalanine in various research contexts, from in vitro mechanistic studies to in vivo systemic evaluations.

Introduction: The Scientific Rationale for Studying Aspartyl-phenylalanine

While aspartame itself is rapidly hydrolyzed and not found in circulating blood, its dipeptide metabolite, Aspartyl-phenylalanine (Asp-Phe), is the key intermediate.[3][5] Upon ingestion, esterases in the small intestine cleave the methyl ester group from aspartame, yielding Asp-Phe and methanol.[6][7] This dipeptide is then further broken down by peptidases at the brush border or within enterocytes into L-aspartic acid and L-phenylalanine, which are subsequently absorbed.[1][4]

The central rationale for studying Asp-Phe directly, rather than only its parent compound, is twofold:

  • Gastrointestinal Interface: Asp-Phe is the primary luminal metabolite that interacts with intestinal enzymes and potentially the gut microbiota before complete hydrolysis.[1][8] Its transient presence may elicit unique local effects.

  • Distinct Bioactivity: Research suggests that the dipeptide itself may possess biological activities distinct from its constituent amino acids, such as the potential to inhibit the angiotensin-converting enzyme (ACE).[9][10]

This document serves as a technical guide for researchers investigating the nutritional and physiological impact of Asp-Phe, providing both the conceptual framework and practical methodologies for robust scientific inquiry.

Physicochemical Properties of L-Aspartyl-L-phenylalanine

A foundational understanding of the molecule's properties is essential for designing experiments, particularly for ensuring accurate dosing and sample analysis.

PropertyValueSource
Chemical Formula C₁₃H₁₆N₂O₅[2][9]
Molecular Weight 280.28 g/mol [2]
CAS Number 13433-09-5[2][9]
Appearance White to off-white powder[11][12]
Solubility Approx. 5 mg/mL in DMSO; Sparingly soluble in aqueous buffers.[13]
Stability Stable when stored at -20°C as a solid. Aqueous solutions are not recommended for storage beyond one day.[13][13]

Expert Insight: The limited aqueous solubility of Asp-Phe is a critical experimental consideration.[13] For cell culture and other aqueous-based assays, a common and effective technique is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or media.[13] This two-step process ensures maximal solubility and bioavailability in the experimental system.[13]

Core Research Applications & Methodologies

In Vitro Models: Mechanistic Insights

In vitro systems are indispensable for isolating specific molecular interactions and cellular responses to Asp-Phe, free from the systemic complexities of a whole organism.

Causality Behind Experimental Choice: To understand the bioavailability of Asp-Phe, it is crucial to model its interaction with the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with a brush border expressing relevant digestive enzymes like dipeptidases.[1] This model allows for the direct measurement of both the transepithelial transport of intact Asp-Phe and its hydrolysis rate.

Protocol 1: Caco-2 Cell Monolayer Assay for Asp-Phe Transport and Hydrolysis

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding on Transwells: Seed cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate Transwell® inserts (0.4 µm pore size).

  • Differentiation: Maintain the cultures for 21 days post-confluence to allow for full differentiation. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). A TEER value >250 Ω·cm² indicates a well-formed, tight monolayer.

  • Experiment Initiation: Wash the monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Dosing: Add HBSS containing a known concentration of L-Aspartyl-L-phenylalanine (e.g., 1-10 mM) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), collect aliquots from both the apical and basolateral chambers.

  • Sample Processing: Immediately quench enzymatic activity in the collected samples by adding an equal volume of ice-cold methanol. This precipitates proteins and enzymes, preserving the analyte concentrations. Centrifuge to pellet debris.

  • Analysis: Analyze the supernatant for concentrations of Asp-Phe, aspartic acid, and phenylalanine using HPLC or LC-MS/MS (see Section 3.0).

  • Data Interpretation:

    • The appearance of Asp-Phe in the basolateral chamber indicates intact dipeptide transport.

    • The decrease of Asp-Phe and the corresponding increase of its constituent amino acids in the apical chamber reflect brush border hydrolysis.

In Vivo Models: Systemic and Physiological Effects

Animal models are essential for understanding the integrated physiological response to Asp-Phe consumption, including its effects on metabolism, the gut-brain axis, and the microbiome.

Causality Behind Experimental Choice: Oral gavage is the preferred method for delivering a precise dose of Asp-Phe directly into the stomach, mimicking ingestion. This allows for controlled pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide and its breakdown products. Blood sampling at timed intervals post-administration is critical to capture the concentration-time curve.[14]

Protocol 2: Rodent Oral Gavage and Blood Sampling for Pharmacokinetics

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week with standard chow and water ad libitum.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Fasting: Fast animals overnight (12-16 hours) prior to dosing to ensure an empty stomach and reduce variability in absorption, but allow free access to water.

  • Dosing Solution Preparation: Prepare L-Aspartyl-L-phenylalanine in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). Ensure the solution is homogenous. A typical dose might range from 20 to 200 mg/kg body weight, mirroring doses used in aspartame studies.[14][15]

  • Administration: Administer the solution via oral gavage using a ball-tipped feeding needle. Include a vehicle-only control group.

  • Blood Collection: Collect blood samples (approx. 100-200 µL) at pre-dose (0) and multiple post-dose time points (e.g., 15, 30, 60, 120, 240 minutes) via tail vein or submandibular bleeding. Collect blood into tubes containing EDTA to prevent coagulation.

  • Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Processing & Analysis: Transfer the plasma to a new tube and process immediately for analysis (see Section 3.0) or store at -80°C. Studies have shown that after aspartame ingestion, plasma phenylalanine concentrations peak, while aspartate levels do not significantly increase.[14] Monitoring both is crucial.

Causality Behind Experimental Choice: The gut microbiota can metabolize a wide range of dietary components, potentially altering their bioactivity. Since Asp-Phe is present in the intestinal lumen, its interaction with gut microbes is a key area of investigation.[7] Analyzing fecal samples via 16S rRNA gene sequencing provides a comprehensive profile of the microbial community structure, allowing researchers to identify specific taxa that may be altered by Asp-Phe supplementation.

Protocol 3: Fecal Sample Collection and 16S rRNA Analysis

  • Study Design: In addition to the acute dosing in Protocol 2, a chronic study (e.g., 4-8 weeks) where Asp-Phe is incorporated into the diet or drinking water is required to observe stable changes in the gut microbiota.

  • Sample Collection: Collect fresh fecal pellets from each animal at baseline (before treatment) and at the end of the study. Immediately place samples in sterile, labeled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until DNA extraction. This rapid freezing is critical to halt microbial activity and preserve the DNA integrity.

  • DNA Extraction: Use a commercially available fecal DNA extraction kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.

  • 16S rRNA Gene Amplification: Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using high-fidelity polymerase and barcoded primers.

  • Sequencing: Pool the amplified DNA and perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim low-quality reads and remove chimeric sequences.

    • OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., SILVA, Greengenes).

    • Statistical Analysis: Analyze alpha-diversity (within-sample richness) and beta-diversity (between-sample community differences). Identify differentially abundant taxa between control and Asp-Phe-treated groups. Studies on aspartame have shown it can increase total bacteria, particularly Enterobacteriaceae and Clostridium leptum.[7]

Analytical Methodologies: Quantification in Biological Matrices

Accurate quantification of Asp-Phe and its metabolites is the cornerstone of any nutritional study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard.[16][17]

Causality Behind Experimental Choice: Biological samples like plasma and urine are complex matrices. A robust analytical method requires a sample preparation step to remove interfering substances (like proteins) and a highly selective and sensitive detection method.[17] Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) dramatically increases the sensitivity of detection for amino acids and peptides, which often lack a strong native chromophore for UV detection.[16]

Protocol 4: HPLC with Fluorescence Detection for Asp-Phe, Asp, and Phe

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Pre-Column Derivatization:

    • Prepare an OPA derivatizing reagent.

    • In an autosampler vial, mix 25 µL of the reconstituted sample with 25 µL of OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical for consistent derivatization efficiency.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Sodium phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B is used to effectively separate the analytes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector set to excitation/emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of Asp-Phe, aspartic acid, and phenylalanine standards treated with the same derivatization procedure.

    • Calculate analyte concentrations in the unknown samples by interpolating their peak areas from the standard curve.

Visualization of Key Pathways and Workflows

Diagrams provide a clear, conceptual understanding of the complex processes involved in Asp-Phe research.

Metabolic Fate of Ingested Aspartame

The following diagram illustrates the initial breakdown of aspartame in the gastrointestinal tract, highlighting the central role of Aspartyl-phenylalanine.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte / Brush Border cluster_circulation Portal Circulation Aspartame Aspartame (Asp-Phe-OMe) AspPhe Aspartyl-phenylalanine (Asp-Phe) Aspartame->AspPhe Intestinal Esterases Methanol Methanol Aspartame->Methanol Intestinal Esterases Asp L-Aspartic Acid AspPhe->Asp Dipeptidases Phe L-Phenylalanine AspPhe->Phe Dipeptidases Absorbed_Metabolites Absorbed Amino Acids & Methanol Methanol->Absorbed_Metabolites Asp->Absorbed_Metabolites Phe->Absorbed_Metabolites

Caption: Metabolic pathway of aspartame in the gut.

General Workflow for In Vivo Nutritional Studies

This workflow outlines the key stages of conducting an animal study to assess the physiological impact of Asp-Phe.

A Phase 1: Acclimation & Baseline B Phase 2: Dietary Intervention (Control vs. Asp-Phe) A->B Randomization C Phase 3: Sample Collection (Blood, Feces, Tissues) B->C At defined timepoints D Phase 4: Biochemical Analysis (HPLC, Immunoassays) C->D E Phase 5: Microbiome Analysis (16S rRNA Sequencing) C->E F Phase 6: Data Integration & Interpretation D->F E->F

Caption: Standard experimental workflow for in vivo studies.

Phenylalanine and Insulin Signaling

Elevated levels of phenylalanine, a breakdown product of Asp-Phe, have been investigated for their potential to impair insulin signaling.[18] This diagram shows a simplified cascade.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Phe High Phenylalanine Phe->IR Impairs Phosphorylation

Caption: Potential impairment of insulin signaling by phenylalanine.

References

  • Examine.com. (n.d.). How does aspartame work? Examine.com. Retrieved from [Link]

  • Bristol University. (2001, February). Aspartame - Molecule of the Month. Bristol University. Retrieved from [Link]

  • Tobey, N. A., & Heizer, W. D. (1986). Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame. Gastroenterology, 91(4), 931–937. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (n.d.). What is aspartame? What happens to aspartame after its ingestion? EFSA. Retrieved from [Link]

  • Czarnecka, K., Pilarz, A., Rogut, A., Maj, P., Szymańska, J., Olejnik, Ł., & Szymański, P. (2021). Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Food. Nutrients, 13(6), 1957. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspartame. Wikipedia. Retrieved from [Link]

  • Hayakawa, K., Schilpp, T., Imai, K., Higuchi, T., & Wong, O. S. (1991). Determination of aspartic acid, phenylalanine, and aspartylphenylalanine in aspartame-containing samples using a precolumn derivatization HPLC method. Journal of Agricultural and Food Chemistry, 39(7), 1261–1264. Retrieved from [Link]

  • Bergstrom, J. P., & Stegink, L. D. (1990). Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut. Journal of nutritional biochemistry, 1(10), 549-555. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Aspartyl-L-phenylalanine. PubChem. Retrieved from [Link]

  • Shil, A., & Chinta, J. P. (2023). Effect of Non-Nutritive Sweeteners on the Gut Microbiota. Microorganisms, 11(8), 2058. Retrieved from [Link]

  • Zhang, Q., Cui, J., Jiang, N., Li, X., O'Neill, M. R., & Jiang, H. (2017). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Chemical Senses, 42(1), 61-70. Retrieved from [Link]

  • Manion, C. V., Hochgeschwender, U., Edmundson, A. B., Hugli, T. E., & Gabaglia, C. R. (2011). Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice. Rheumatology international, 31(3), 331–338. Retrieved from [Link]

  • Lelj, F., Tancredi, T., Temussi, P. A., & Toniolo, C. (1976). Interaction of .alpha.-L-aspartyl-L-phenylalanine methyl ester with the receptor site of the sweet taste bud. Journal of the American Chemical Society, 98(21), 6669–6675. Retrieved from [Link]

  • Stegink, L. D., Filer, L. J., Jr, Bell, E. F., & Ziegler, E. E. (1991). Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution. Journal of nutritional biochemistry, 2(5), 266–271. Retrieved from [Link]

  • Burton, E. G., & Medzihradszky, K. (1989). Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine. The Journal of nutrition, 119(5), 713–721. Retrieved from [Link]

  • Lelj, F., Tancredi, T., Temussi, P. A., & Toniolo, C. (1976). Interaction of alpha-L-aspartyl-L-phenylalanine methyl ester with the receptor site of the sweet taste bud. Journal of the American Chemical Society, 98(21), 6669–6675. Retrieved from [Link]

  • Ruiz-Ojeda, F. J., Plaza-Díaz, J., Sáez-Lara, M. J., & Gil, A. (2019). Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. Advances in nutrition (Bethesda, Md.), 10(suppl_1), S31–S48. Retrieved from [Link]

  • Bada, J. L. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Proceedings of the National Academy of Sciences of the United States of America, 81(15), 4776–4777. Retrieved from [Link]

  • Ceyda, S., & Yuzbasioglu, D. (2010). In Vivo Cytogenetic Studies on Aspartame. Comparative and Functional Genomics, 2010, 605921. Retrieved from [Link]

  • Sisan, C., & Yuzbasioglu, D. (2010). In vivo cytogenetic studies on aspartame. Comparative and functional genomics, 2010, 605921. Retrieved from [Link]

  • Calorie Control Council. (2019, March 25). Gastrointestinal Issues and the Gut Microbiome. Aspartame.org. Retrieved from [Link]

  • Wang, T., et al. (2023). Aromatic Amino Acids and Their Interactions with Gut Microbiota-Related Metabolites for Risk of Gestational Diabetes: A Prospective Nested Case-Control Study in a Chinese Cohort. Journal of Diabetes Research, 2023, 8889240. Retrieved from [Link]

  • Science Media Centre. (2025, February 19). Expert reaction to study looking at aspartame sweetener and cardiovascular health of animals. Science Media Centre. Retrieved from [Link]

  • Bar, C., et al. (2023). An analysis of the daily phenylalanine intake of aspartame-containing drugs marketed in France. Orphanet Journal of Rare Diseases, 18(1), 147. Retrieved from [Link]

  • Anderson, G. H., & Leiter, L. A. (1988). Effects of aspartame and phenylalanine on meal-time food intake of humans. Appetite, 11 Suppl 1, 48–53. Retrieved from [Link]

  • Li, W., et al. (2024). Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study. Microbiology Spectrum, 12(1), e0291423. Retrieved from [Link]

  • Ionescu, G., et al. (2017). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical, 90(2), 185–191. Retrieved from [Link]

  • Xu, H., et al. (2025). Structure and activation mechanism of human sweet taste receptor. Nature. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein metabolism. Wikipedia. Retrieved from [Link]

  • Zhou, Y., et al. (2022). Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. Nature communications, 13(1), 4281. Retrieved from [Link]

  • Koehler, K. M., et al. (1991). Erythrocyte L-aspartyl-L-phenylalanine hydrolase activity and plasma phenylalanine and aspartate concentrations in children consuming diets high in aspartame. The American journal of clinical nutrition, 53(2), 443–449. Retrieved from [Link]

  • Asano, Y., et al. (2021). A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. Bioscience, biotechnology, and biochemistry, 85(4), 868–876. Retrieved from [Link]

Sources

Techniques for labeling H-Asp(Phe-OH)-OH with isotopes

Application Note: Precision Techniques for Isotopic Labeling of H-Asp(Phe-OH)-OH ( -Asp-Phe)

Content Type:

Executive Summary & Strategic Analysis

The molecule H-Asp(Phe-OH)-OH (CAS 13433-10-8) refers to


-L-Aspartyl-L-Phenylalanine



In drug development, isotopically labeled

  • Stability Studies: Quantifying the degradation rates of aspartyl-containing peptide therapeutics.

  • Proteomics: Identifying "aged" proteins where

    
     isomerization has altered immunogenicity or function.
    
  • Metabolomics: Tracking non-enzymatic peptide breakdown pathways.

The Core Challenge: Regioselectivity & Scrambling

The synthesis of

Aspartimide Mechanism



Strategic Imperative: To synthesize pure, isotopically labeled


Reverse Protection Strategy


Synthesis Strategy: The Reverse-Protection Pathway

To incorporate stable isotopes (





Workflow Logic
  • Starting Material: L-Aspartic Acid [Universal-

    
    C, 
    
    
    N] (or specific label).
  • 
    -Protection:  Selective protection of the 
    
    
    -carboxyl group (critical step).
  • N-Protection: Fmoc protection of the amine.

  • 
    -Coupling:  Activation of the free 
    
    
    -carboxyl and coupling to L-Phe.
  • Global Deprotection: Removal of all protecting groups without triggering aspartimide rearrangement.

Visualization: Synthesis & Scrambling Risks

Gcluster_legendPathway KeyAspLabeled L-Aspartic Acid(13C/15N)FmocAspOAllFmoc-Asp-OAll(Alpha-Allyl Protected)Asp->FmocAspOAll1. Fmoc-OSu2. Allyl Bromide (Selective)CoupledFmoc-Asp(Phe-OtBu)-OAll(Beta-Linked Dipeptide)FmocAspOAll->CoupledCoupling to Phe(PyBOP/DIPEA)PheH-Phe-OtBu(C-term Protected)Phe->CoupledImideAspartimide Intermediate(Cyclic Side Reaction)Coupled->ImideBase (Piperidine)Risk during Fmoc removalBetaFinalH-Asp(Phe-OH)-OH(Beta-Isomer: Target)Coupled->BetaFinal1. Pd(PPh3)4 (Allyl rmvl)2. TFA (tBu rmvl)3. Piperidine (Fmoc rmvl)Imide->BetaFinalHydrolysisAlphaFinalH-Asp-Phe-OH(Alpha-Isomer: Impurity)Imide->AlphaFinalHydrolysisDirect SynthesisDirect SynthesisScrambling RiskScrambling Risk

Caption: Synthesis pathway for



Detailed Protocol: Synthesis of [U- C, N]-H-Asp(Phe-OH)-OH

Reagents Required:

  • L-Aspartic Acid [U-

    
    C, 
    
    
    N] (Source: CIL/Sigma)
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Allyl Bromide (All-Br)

  • H-Phe-OtBu · HCl (Phenylalanine tert-butyl ester)

  • PyBOP (Coupling agent)

  • Pd(PPh

    
    )
    
    
    (Tetrakis(triphenylphosphine)palladium(0))
  • DIPEA, TFA, DCM, DMF.

Phase 1: Preparation of Fmoc-Asp-OAll (Alpha-Allyl Ester)

Rationale: We use the Allyl group for the

  • Fmoc Protection: Dissolve labeled Asp (1 eq) in 10% Na

    
    CO
    
    
    . Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 2h. Acidify to pH 2, extract with EtOAc. Yields Fmoc-Asp-OH (Side chain and
    
    
    -COOH free).
  • Regioselective Esterification:

    • Dissolve Fmoc-Asp-OH in dry DMF.

    • Add KHCO

      
       (1 eq) and Allyl Bromide (1 eq).
      
    • Note: The

      
      -carboxyl is more acidic (pK
      
      
      ~2.0) than the
      
      
      -carboxyl (pK
      
      
      ~3.9). By strictly controlling stoichiometry (1.0 eq base) and temperature (0°C), kinetic control favors
      
      
      -esterification.
    • Purification: Flash chromatography (DCM/MeOH). Isolate Fmoc-Asp-OAll (Free

      
      -COOH).
      
    • QC Check:

      
      H-NMR must confirm the allyl signal and the shift of the 
      
      
      -proton to ensure
      
      
      -protection.
Phase 2: -Coupling to Phenylalanine
  • Activation: Dissolve Fmoc-Asp-OAll (1 eq) in DMF. Add PyBOP (1.05 eq) and DIPEA (2 eq). Stir for 5 min.

  • Coupling: Add H-Phe-OtBu · HCl (1.1 eq). Stir at RT for 2h.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
    , NaHCO
    
    
    , Brine. Dry over Na
    
    
    SO
    
    
    .
  • Product: Fmoc-Asp(Phe-OtBu)-OAll .

Phase 3: Orthogonal Deprotection (The "Safe" Route)

Crucial Step: Do not use Piperidine yet. The presence of the ester on the C-term Phe and the Fmoc on the N-term creates a high risk of aspartimide if base is added.

  • Remove Allyl (

    
    -COOH): 
    
    • Dissolve intermediate in DCM under Argon.

    • Add Phenylsilane (scavenger, 2 eq) and Pd(PPh

      
      )
      
      
      (0.05 eq). Stir 1h.
    • Result: Fmoc-Asp(Phe-OtBu)-OH (Free

      
      -COOH).
      
  • Remove t-Butyl (Phe C-term):

    • Treat with TFA/TIS/H

      
      O (95:2.5:2.5) for 1h.
      
    • Result: Fmoc-Asp(Phe-OH)-OH .

  • Remove Fmoc (Final Step):

    • Now it is safer to remove Fmoc because the free carboxyls (ionized in base) reduce the electrophilicity of the system, slightly lowering aspartimide risk, though care is still needed.

    • Use 20% Piperidine in DMF with 0.1M HOBt (Acidic additive suppresses aspartimide ring closure).

    • Precipitate immediately in cold ether.

Purification & Quality Control

Since trace aspartimide or

HPLC Protocol for Isomer Separation

The


ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm)
Mobile Phase A 0.1% TFA in Water (pH ~2)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-20% B over 30 min (Slow gradient is essential for isomer resolution)
Detection UV 214 nm (Amide bond) / 254 nm (Phe ring)
  • 
    -Asp-Phe Elution:  Typically elutes later (more hydrophobic due to charge masking in the peptide bond).
    
  • 
    -Asp-Phe Elution:  Typically elutes earlier (The free 
    
    
    -amine and
    
    
    -carboxyl create a zwitterionic "head" that is more polar).
Mass Spectrometry (MS) Validation
  • Parent Mass: Both isomers have identical mass (

    
    ). MS alone cannot distinguish them.
    
  • MS/MS Fragmentation:

    • 
      -Isomer:  Strong 
      
      
      ion (Phe) and
      
      
      ion (Asp).
    • 
      -Isomer:  Fragmentation patterns often show enhanced loss of water or ammonia and distinct internal fragment ratios due to the side-chain linkage.
      

References

  • Structure & Nomenclature

    • PubChem.[1] "H-Asp(Phe-OH)-OH (Compound CID 91975551)." National Library of Medicine. [Link]

  • Aspartimide Prevention

    • Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 2003. [Link]

    • H. Hojo, et al. "Prevention of aspartimide formation during peptide synthesis."[2] Current Protocols in Protein Science, 2018.

  • Isotope Labeling Techniques
  • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation." Helvetica Chimica Acta, 1996.

Application Notes & Protocols: The Utility of L-Aspartyl-L-phenylalanine in Elucidating Peptide Transport Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Critical Role of Peptide Transporters in Science and Medicine

In the landscape of cellular biology and pharmacology, the transport of molecules across biological membranes is a fundamental process governing nutrient absorption, waste removal, and the efficacy of therapeutic agents.[1][2] Among the myriad of transport systems, the proton-coupled oligopeptide transporters (POTs), particularly PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are of paramount importance.[3][4] These integral membrane proteins are responsible for the uptake of di- and tripeptides, making them central to protein absorption and the conservation of amino nitrogen.[5]

PEPT1, characterized as a high-capacity, low-affinity transporter, is predominantly expressed on the apical membrane of intestinal epithelial cells, playing a pivotal role in the absorption of dietary protein digestion products.[4][6] Conversely, PEPT2 is a high-affinity, low-capacity transporter with a wider tissue distribution, including the kidneys, where it is crucial for reabsorbing peptides from the glomerular filtrate.[4][6]

The significance of these transporters extends into the realm of drug development. Their remarkably promiscuous substrate specificity allows them to transport a wide array of peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and various antiviral and anticancer agents.[3][5][7] This characteristic has been ingeniously exploited in prodrug strategies, where poorly absorbed drugs are chemically modified to be recognized and transported by PEPT1, thereby enhancing their oral bioavailability.[6]

To harness the potential of these transporters for therapeutic benefit and to understand their physiological roles, robust research tools are essential. This guide focuses on the application of the dipeptide H-Asp(Phe-OH)-OH , more formally known as L-Aspartyl-L-phenylalanine , as a powerful tool for the in-depth study of PEPT1 and PEPT2. This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for utilizing this dipeptide in your research.

II. Physicochemical Profile: L-Aspartyl-L-phenylalanine

L-Aspartyl-L-phenylalanine (Asp-Phe) is a dipeptide formed from the amino acids L-aspartic acid and L-phenylalanine.[8] It is a natural metabolite of the artificial sweetener aspartame (which is L-α-aspartyl-L-phenylalanine 1-methyl ester) upon hydrolysis in the intestinal lumen.[8] Its well-defined structure and recognition by peptide transporters make it an ideal candidate for transport studies.

PropertyValueSource
Synonyms Asp-Phe, α-Aspartylphenylalanine[9]
Molecular Formula C₁₃H₁₆N₂O₅[8]
Molecular Weight 280.28 g/mol [8][10]
Physical Form Solid[8]
Storage -20°C[9]
Stability ≥ 4 years at -20°C[9]
Solubility Soluble in DMSO (~5 mg/ml); Sparingly soluble in aqueous buffers (~0.3 mg/ml in 1:2 DMSO:PBS pH 7.2)[9]

III. Application Notes: Leveraging L-Aspartyl-L-phenylalanine in Research

The utility of L-Aspartyl-L-phenylalanine in studying peptide transporters stems from its identity as a bona fide substrate. This allows it to be used in a variety of assays to probe transporter function, kinetics, and specificity.

A. Rationale for Use: A Competitive Substrate

The core principle behind using L-Aspartyl-L-phenylalanine is competitive inhibition. Because it is transported by PEPT1 and PEPT2, it will compete with other substrates for binding to the transporter's active site. By measuring the extent to which L-Aspartyl-L-phenylalanine inhibits the transport of a known (often radiolabeled or fluorescent) substrate, researchers can infer the transport characteristics of other compounds.

B. Key Applications
  • Screening for Novel Transporter Substrates/Inhibitors: L-Aspartyl-L-phenylalanine can be used as a competitor in high-throughput screening assays to identify new chemical entities that interact with PEPT1 or PEPT2. A compound that reduces the uptake of a labeled substrate in the presence of L-Aspartyl-L-phenylalanine is a potential substrate or inhibitor.

  • Determining Transport Kinetics (Kᵢ and Kₘ): It serves as a classic competitive inhibitor to determine the inhibition constant (Kᵢ) of a test compound. This provides a quantitative measure of the compound's affinity for the transporter. The Kᵢ value, in turn, can be used to calculate the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the transport rate is half of its maximum.

  • Validating Experimental Models: In any cell-based assay, it is crucial to confirm that the transporters are functionally active. L-Aspartyl-L-phenylalanine can be used as a positive control inhibitor. A significant reduction in the uptake of a known substrate upon co-incubation with a high concentration of L-Aspartyl-L-phenylalanine confirms the functional expression of peptide transporters in the experimental system (e.g., Caco-2 cells or transporter-transfected cell lines).[11]

IV. Mechanistic and Workflow Visualizations

To clarify the underlying biological process and the experimental design, the following diagrams are provided.

Peptide_Transport_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Lumen) cluster_intracellular Intracellular Space (Cytosol) transporter PEPT1/PEPT2 Transporter Binding Site transported_dipeptide Asp-Phe transporter:p2->transported_dipeptide Co-transport transported_proton H+ transporter:p2->transported_proton Co-transport dipeptide Asp-Phe dipeptide->transporter:p1 proton H+ proton->transporter:p1 caption Proton-coupled co-transport of Asp-Phe via PEPT1/PEPT2.

Caption: Proton-coupled co-transport of Asp-Phe via PEPT1/PEPT2.

Inhibition_Assay_Workflow cluster_assay Uptake Assay start Start: Differentiated Caco-2 Cell Monolayer prep Prepare Solutions: - Transport Buffer (pH 6.0-6.5) - Labeled Substrate (e.g., [¹⁴C]Gly-Sar) - Inhibitors (Asp-Phe, Test Compound) start->prep pre_incubate Pre-incubate cells with Transport Buffer prep->pre_incubate add_solutions Add Labeled Substrate + Inhibitor (or vehicle control) pre_incubate->add_solutions incubate Incubate at 37°C for a defined period (e.g., 10-30 min) add_solutions->incubate stop_reaction Stop uptake with ice-cold Stop Buffer incubate->stop_reaction wash Wash cells 3x with ice-cold buffer to remove external labeled substrate stop_reaction->wash lyse Lyse cells to release intracellular contents wash->lyse quantify Quantify radioactivity via Liquid Scintillation Counting lyse->quantify analyze Analyze Data: Calculate % Inhibition, IC₅₀, and Kᵢ quantify->analyze end End analyze->end caption Workflow for a competitive peptide transport inhibition assay.

Caption: Workflow for a competitive peptide transport inhibition assay.

V. Detailed Experimental Protocols

The following protocols provide a robust framework for conducting peptide transport studies. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Caco-2 Cell Culture and Differentiation

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for the intestinal barrier as it spontaneously differentiates to form a polarized monolayer of enterocytes that express PEPT1.[11][12]

  • Materials:

    • Caco-2 cells (ATCC HTB-37)

    • Eagle's Minimum Essential Medium (MEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Non-Essential Amino Acids (NEAA)

    • Penicillin-Streptomycin solution

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Procedure:

    • Cell Culture: Culture Caco-2 cells in MEM supplemented with 20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seeding on Transwells®: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Differentiation: Culture the cells for 18-21 days post-seeding. Change the medium in both apical and basolateral compartments every 2-3 days.

    • Monolayer Integrity Check: Before conducting transport assays, verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values > 250 Ω·cm² are generally considered acceptable.

Protocol 2: Competitive Transport Inhibition Assay

This protocol details how to measure the inhibitory effect of L-Aspartyl-L-phenylalanine (or a test compound) on the uptake of a labeled probe substrate.

  • Materials:

    • Differentiated Caco-2 cell monolayers (from Protocol 1)

    • Transport Buffer: MES-buffered saline (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM MES), pH adjusted to 6.0. The acidic pH is critical as PEPT1 is a proton-coupled transporter.[13]

    • Probe Substrate: [¹⁴C]Glycylsarcosine ([¹⁴C]Gly-Sar) is a commonly used, non-metabolizable probe substrate for PEPT1.

    • Inhibitors: L-Aspartyl-L-phenylalanine and/or other test compounds, dissolved in an appropriate vehicle (e.g., Transport Buffer or DMSO, ensuring final DMSO concentration is <0.5%).

    • Stop Solution: Ice-cold PBS.

    • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

    • Scintillation cocktail and vials.

  • Procedure:

    • Preparation: Prepare serial dilutions of L-Aspartyl-L-phenylalanine (e.g., 0.01, 0.1, 1, 10, 100 mM) and the test compound in Transport Buffer. Prepare the assay solution by mixing the labeled [¹⁴C]Gly-Sar (at a final concentration below its Kₘ, e.g., 20-50 µM) with each inhibitor concentration.

    • Pre-incubation: Gently remove the culture medium from the apical and basolateral compartments of the Transwell® plates. Wash the monolayers twice with pre-warmed (37°C) Transport Buffer. Add 0.5 mL of pre-warmed Transport Buffer to the apical side and 1.5 mL to the basolateral side and pre-incubate for 20 minutes at 37°C.

    • Initiate Uptake: Aspirate the buffer from the apical compartment and immediately add 0.5 mL of the prepared assay solution (containing [¹⁴C]Gly-Sar with or without inhibitor).

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.

    • Terminate Uptake: To stop the transport, aspirate the assay solution and immediately wash the monolayer three times with 1 mL of ice-cold Stop Solution.

    • Cell Lysis: After the final wash, aspirate all residual buffer. Add 0.5 mL of Lysis Buffer to the apical compartment and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Protein Normalization: Take a small aliquot of the lysate before adding scintillation cocktail to determine the total protein content using a standard method (e.g., BCA assay). Normalize the radioactivity counts (counts per minute, CPM) to the protein content (mg) for each well.

Protocol 3: Data Analysis and Interpretation
  • Calculating Inhibition:

    • Determine the percentage of inhibition for each concentration of L-Aspartyl-L-phenylalanine or test compound using the formula: % Inhibition = [1 - (Uptake with Inhibitor / Uptake of Control)] x 100

    • The "Uptake of Control" is the radioactivity measured in the absence of any inhibitor.

  • Determining IC₅₀:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces the probe substrate uptake by 50%.

  • Calculating the Inhibition Constant (Kᵢ):

    • For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where:

      • [S] is the concentration of the labeled probe substrate used in the assay.

      • Kₘ is the Michaelis-Menten constant for the probe substrate with the transporter (this must be determined in separate saturation kinetic experiments or obtained from literature).

VI. References

  • Killer, J., Miller, I., Favor, J., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances. Available at: [Link]

  • Breves, G., Brandsch, M., & Neubert, K. (2000). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Nielsen, S. B., Gammeltoft, S., & Olsen, J. (2021). Imaging therapeutic peptide transport across intestinal barriers. RSC Chemical Biology. Available at: [Link]

  • Wang, Y., Chen, Y., & Li, M. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug Design, Development and Therapy. Available at: [Link]

  • SOLVO Biotechnology. (n.d.). PEPT1 - Transporters. Retrieved from [Link]

  • Thwaites, D. T., & Anderson, C. M. (2001). PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids via Transport System b(0,+). Journal of Cellular Physiology. Available at: [Link]

  • Vig, B. S., Stouch, T. R., Timoszyk, J. K., et al. (2006). Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Aspartyl-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Ribeiro, R. S., et al. (2021). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. National Institutes of Health. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • Terada, T., & Inui, K. (2004). Peptide transporters: structure, function, regulation and application for drug delivery. Current Drug Metabolism. Available at: [Link]

  • Dalmasso, G., et al. (2010). Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide. National Institutes of Health. Available at: [Link]

  • Aapptec Peptides. (n.d.). H-Phe-OH, L-Phenylalanine, CAS 63-91-2. Retrieved from [Link]

  • Sala-Rabanal, M., Loo, D. D., Hirayama, B. A., & Wright, E. M. (2008). Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Nielsen, C. U., & Brodin, B. (2003). Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions. Current Drug Targets. Available at: [Link]

  • Parker, J. L., et al. (2022). Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter. National Institutes of Health. Available at: [Link]

  • Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology. Available at: [Link]

  • Wang, Y., et al. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). ResearchGate. Available at: [Link]

  • Gilbert, E. R., et al. (2008). Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick. ResearchGate. Available at: [Link]

  • Singh, S. K., & Gupta, U. (2019). Peptide transporters and their roles in physiological processes and drug disposition. ResearchGate. Available at: [Link]

  • Padari, K., et al. (2023). Intracellular Transport of Monomeric Peptides, (Poly)Peptide-Based Coacervates and Fibrils: Mechanisms and Prospects for Drug Delivery. MDPI. Available at: [Link]

  • Bröer, S., & Bröer, A. (2017). Peptide transporters and their roles in physiological processes and drug disposition. Xenobiotica. Available at: [Link]

  • Parker, J. L., et al. (2022). How to Make Drugs Orally Active: A Substrate Template for Peptide Transporter PepT1. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-beta-Aspartyl-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Evotec. (n.d.). SLC Transporter Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • NIH VideoCasting and Podcasting. (2013). Structural and Mechanistic Studies of ABC Transporters: Nature's Favorite Pump. YouTube. Available at: [Link]

  • Alesutan, I., et al. (2015). USP18 Sensitivity of Peptide Transporters PEPT1 and PEPT2. PLoS ONE. Available at: [Link]

  • Zhang, Y. (2024). Structure of aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester). ResearchGate. Available at: [Link]

  • Ainslie Lab @ UNC. (2007). Caco-2 Cell Culture Protocol. Retrieved from [Link]

  • Parker, J. L., et al. (2022). Transport mechanisms of PepT1 and PepT2 in renal tubular cells. ResearchGate. Available at: [Link]

  • Duerinck, T., et al. (2004). Construction of hybrid peptide synthetases for the production of a-L-aspartyl-L-phenylalanine, a precursor of the sweetener aspartame. FEBS Letters. Available at: [Link]

  • Ran, Z., et al. (2021). The physical and chemical properties of aspartame. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Retrieved from [Link]

  • Walsh Medical Media. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Retrieved from [Link]

  • Mercell. (2007). Permeability assay on Caco2 cells. Retrieved from [Link]

  • Journal of Pharmacology, Toxicology and Therapeutics. (2020). Role of Transporter Proteins in Drug Absorption and Distribution. ManTech Publications. Available at: [Link]

  • Frontiers. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in H-Asp(Phe-OH)-OH chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Aspartyl-Phenylalanine Synthesis

Topic: Ticket ID: #ASP-PHE-YIELD-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Nomenclature Clarification

Important Notation Check: Your query specifies H-Asp(Phe-OH)-OH. In strict IUPAC peptide nomenclature, placing a residue in parentheses after an amino acid often denotes a side-chain linkage (isopeptide bond).

  • Target A (Standard):

    
    -L-Aspartyl-L-Phenylalanine (H-Asp-Phe-OH).[1] This is the linear dipeptide and the precursor to Aspartame.
    
  • Target B (Isopeptide):

    
    -L-Aspartyl-L-Phenylalanine (H-Asp(Phe-OH)-OH). This involves coupling the phenylalanine amine to the 
    
    
    
    -carboxylic acid of aspartic acid.

This guide primarily addresses the optimization of the linear


-dipeptide , as it is the most common target where yield loss occurs due to unwanted 

-isomer formation and diketopiperazine (DKP) cyclization. However, Section 3.2 explicitly details the "Regioselectivity Switch" to synthesize the

-isomer if that is your specific intent.

Root Cause Analysis: Why Yields Drop

The synthesis of Asp-Phe sequences is notoriously deceptive. While it appears to be a simple dipeptide, three specific mechanisms aggressively erode yield:

  • Regiochemical Scrambling (

    
     vs. 
    
    
    
    shift):
    Without orthogonal side-chain protection, the aspartic acid anhydride intermediate can open at either carbonyl, leading to a mixture of
    
    
    - and
    
    
    -peptides (often 80:20 or 70:30).
  • Diketopiperazine (DKP) Formation: The sequence H-Asp-Phe-OR is structurally primed for intramolecular cyclization. The N-terminal amine attacks the C-terminal ester, ejecting alcohol and forming a stable 6-membered DKP ring. This is irreversible and can consume 100% of your product during basic workup or Fmoc removal.

  • Aspartimide Formation: Under basic conditions (like 20% piperidine), the Asp side chain can attack the backbone amide nitrogen, forming a succinimide ring (Aspartimide), which subsequently hydrolyzes into a mix of

    
    - and 
    
    
    
    -peptides.

Technical Troubleshooting Guides

Module 3.1: Preventing DKP Formation (The "Disappearing Product" Phenomenon)

Symptom: LC-MS shows a mass corresponding to [M-18] or [M-MeOH] relative to the linear dipeptide, and the product is insoluble in standard cleavage cocktails.

Mechanism: DKP formation is acid-catalyzed in solution but base-catalyzed in SPPS (Solid Phase Peptide Synthesis). In SPPS, it occurs immediately after Fmoc removal of the Asp residue while the Phe is anchored to the resin via an ester linkage.

Protocol Optimization:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Linker Merrifield or Wang (Benzyl ester)2-Chlorotrityl Chloride (2-CTC)
Fmoc Removal 20% Piperidine in DMF (20 min)25% Piperidine in DMF (2 x 1 min)
Coupling Order Standard stepwiseDi-peptide block coupling
Base Usage Excess DIPEACollidine or TMP (weaker bases)

The "Bulky Shield" Strategy: Use the 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group prevents the N-terminal amine of the Asp-Phe dipeptide from rotating back to attack the C-terminal ester.

  • Action: Load Fmoc-Phe-OH onto 2-CTC resin. The steric hindrance suppresses DKP formation by >95% compared to Wang resin.

Module 3.2: The Regioselectivity Switch (Alpha vs. Beta)

To ensure 99%+ yield of the specific isomer you need, you must use Orthogonal Protection . Do not rely on kinetic control (anhydrides).

Scenario A: Targeting


-Asp-Phe-OH (Linear) 
  • Reagent: Fmoc-Asp(OtBu)-OH

  • Mechanism: The

    
    -carboxyl is capped with a tert-butyl group. Activation must occur at the 
    
    
    
    -carboxyl.
  • Coupling: Use DIC/Oxyma Pure. Avoid HATU if racemization is a concern, though Asp is generally resistant.

Scenario B: Targeting


-Asp(Phe-OH)-OH (Isopeptide) 
  • Reagent: Fmoc-Asp-OtBu (Note: The OtBu is on the

    
    -carboxyl).
    
  • Commercial Availability: Often sold as Fmoc-Asp-alpha-OtBu.

  • Mechanism: The

    
    -carboxyl is protected. Activation occurs at the side chain (
    
    
    
    -carboxyl).

Visualizing the Failure Pathways

The following diagram illustrates the critical bifurcation points where yield is lost to impurities.

AspPheSynthesis Start Starting Materials (Asp + Phe) Activation Activation Step (Anhydride or Active Ester) Start->Activation Protection Strategy Coupling Coupling Reaction Activation->Coupling AlphaPath Target: Alpha-Peptide (H-Asp-Phe-OH) Coupling->AlphaPath Side-chain Protection (e.g., Asp(OtBu)) BetaPath Impurity: Beta-Peptide (H-Asp(Phe)-OH) Coupling->BetaPath No Protection or Wrong Isomer DKP_Trap DKP Formation (Cyclic Byproduct) AlphaPath->DKP_Trap Basic Conditions (Fmoc Removal)

Figure 1: Reaction pathway showing the divergence between the desired Alpha-peptide, the Beta-isomer impurity, and the irreversible DKP sink.

Step-by-Step Protocol: High-Yield Synthesis (Solid Phase)

This protocol is designed to synthesize H-Asp-Phe-OH (


-linkage) while preventing DKP and 

-formation.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6 mmol/g).

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH.

  • Reagents: DIPEA, DCM, DMF, TFA, TIS (Triisopropylsilane).

Procedure:

  • Resin Loading (The Critical Step):

    • Swell 2-CTC resin in dry DCM for 20 min.

    • Dissolve Fmoc-Phe-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[2]

    • Why: DCM keeps the resin swollen but does not promote base-catalyzed hydrolysis as much as DMF.

    • Reaction time: 2 hours. Cap unreacted sites with Methanol (1 mL) for 20 min.

  • Fmoc Removal (Fast Cycle):

    • Wash resin with DMF (3x).

    • Treat with 20% Piperidine/DMF for 5 minutes only . Drain. Repeat for 5 minutes .

    • Why: Minimizes the time the free amine is exposed to basic conditions, reducing DKP risk.[3]

  • Coupling Aspartate:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to activate.

    • Add to resin immediately. Shake for 45 min.

    • Why:Asp(OtBu) forces

      
      -coupling. HATU ensures fast coupling before any side reactions occur.
      
  • Cleavage & Deprotection:

    • Wash resin with DCM (5x) to remove all DMF (DMF traces ruin precipitation).

    • Cleave with Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Time: 2 hours.

    • Precipitate in cold Diethyl Ether.

Frequently Asked Questions (FAQs)

Q: My product is showing two peaks in HPLC with the same mass. What happened? A: You likely have racemization (L-Asp-L-Phe vs D-Asp-L-Phe) or


 isomerization. If you used Asp(OtBu), it is likely racemization. Switch from HATU/DIPEA to DIC/Oxyma Pure for the coupling step, as carbodiimides are gentler on chiral centers.

Q: I used Z-Asp(OBn)-OH and H-Phe-OMe in solution, but my yield is 40%. A: The Z-group (Cbz) removal via hydrogenation can sometimes reduce the phenylalanine ring if conditions are too harsh, or the ester hydrolysis step (saponification) caused DKP formation.

  • Fix: If hydrolyzing the methyl ester (-OMe) to the acid (-OH), use Lithium Hydroxide (LiOH) in THF/Water at 0°C. Do not use NaOH or heat, as this instantly cyclizes Asp-Phe-OMe into DKP.

Q: Can I use the N-carboxyanhydride (NCA) method? A: NCA is popular for industrial scale but tricky in the lab. It often yields ~20%


-isomer unless conditions are strictly controlled (-20°C, pH control). For high-purity lab scale, the Protected Active Ester method (described in Section 5) is superior.

References

  • Mazur, R. H., et al. (1969). "Structure-taste relationships of some dipeptides." Journal of Medicinal Chemistry. Link (Foundational work on Asp-Phe synthesis and isomers).

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link (The definitive mechanism of DKP formation).

  • Ager, D. J., et al. (1998). "Commercial, Synthetic Nonnutritive Sweeteners." Angewandte Chemie International Edition. Link (Review of industrial Asp-Phe synthesis routes).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link (Guide to orthogonal protection strategies like OtBu).

Sources

Technical Support Center: Strategies for Preventing Racemization During H-Asp(Phe-OH)-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high stereochemical purity in peptide synthesis. The synthesis of peptides containing aspartic acid, such as H-Asp(Phe-OH)-OH, presents a significant challenge due to the propensity for racemization via aspartimide formation. This document provides an in-depth analysis of the underlying mechanisms, proactive prevention strategies, troubleshooting workflows, and analytical protocols to ensure the stereochemical integrity of your final product.

Section 1: The Core Challenge: Understanding Aspartate Racemization

Q1: Why is the synthesis of peptides containing Aspartic Acid, like H-Asp(Phe-OH)-OH, so susceptible to racemization?

The primary cause of racemization in Asp-containing peptides synthesized using Fmoc solid-phase peptide synthesis (SPPS) is the formation of a succinimide ring intermediate, known as an aspartimide.[1][2][3] This side reaction is particularly prevalent under the basic conditions required for Fmoc group removal (e.g., using piperidine).[1][4]

The mechanism proceeds as follows:

  • Base-Catalyzed Cyclization: The backbone amide nitrogen C-terminal to the Asp residue is deprotonated by the base. This deprotonated nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp side-chain ester.[1][3]

  • Aspartimide Formation: This intramolecular attack forms a five-membered aspartimide ring. The formation is most common in Asp-Gly sequences due to the lack of steric hindrance from the glycine residue.[1][3]

  • Racemization: The α-proton of the aspartimide intermediate is highly acidic and can be easily abstracted by a base.[5] This creates a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization.[1][2]

  • Ring Opening: The aspartimide ring can be subsequently opened by a nucleophile (like piperidine from the deprotection solution or water), yielding a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, both of which can be in either the L- or D-configuration.[1]

This cascade of reactions can result in a complex mixture of impurities that are often difficult to separate from the target peptide.

RacemizationMechanism cluster_0 Fmoc-SPPS Cycle cluster_1 Final Products Start L-Asp(OR)-Peptide Intermediate1 Deprotonated Amide (Backbone N⁻) Start->Intermediate1 + Base (Piperidine) Aspartimide L-Aspartimide (Succinimide Ring) Intermediate1->Aspartimide Intramolecular Cyclization Enolate Planar Enolate (Achiral Intermediate) Aspartimide->Enolate + Base - H⁺ RacemizedAsp D/L-Aspartimide Enolate->RacemizedAsp + H⁺ Alpha_L α-L-Asp Peptide (Desired Product) RacemizedAsp->Alpha_L + Nucleophile (e.g., H₂O) Beta_L β-L-Asp Peptide (Byproduct) RacemizedAsp->Beta_L Alpha_D α-D-Asp Peptide (Racemized Impurity) RacemizedAsp->Alpha_D Beta_D β-D-Asp Peptide (Racemized Impurity) RacemizedAsp->Beta_D TroubleshootingWorkflow start Suspicion of Racemization (e.g., HPLC peak broadening/shoulder) confirm Step 1: Confirm & Quantify Perform Chiral Analysis (GC-MS, Chiral HPLC) start->confirm check_spec Is D-Isomer > 0.5%? confirm->check_spec isolate Step 2: Isolate Source Synthesize test peptides to pinpoint problematic step check_spec->isolate Yes pass Pass: Within Specification check_spec->pass No coupling_issue Problem Likely: Coupling Step isolate->coupling_issue deprotection_issue Problem Likely: Deprotection Step (Aspartimide Formation) isolate->deprotection_issue sol_coupling1 Action: Change Coupling Reagent (e.g., to DIC/Oxyma or Ynamide) coupling_issue->sol_coupling1 sol_coupling2 Action: Lower Temperature (Perform coupling at 0°C) coupling_issue->sol_coupling2 sol_coupling3 Action: Change Base (e.g., DIPEA -> NMM) coupling_issue->sol_coupling3 sol_deprot1 Action: Change Protecting Group (e.g., OtBu -> OMpe or OBno) deprotection_issue->sol_deprot1 sol_deprot2 Action: Modify Deprotection Cocktail (Add 0.1M HOBt to Piperidine) deprotection_issue->sol_deprot2

Diagram 2: Systematic troubleshooting workflow for racemization issues.

Section 4: Analytical Confirmation and Quantification

Accurate detection and quantification of racemization are essential for process validation and quality control. Several analytical techniques are available, each with distinct advantages. [6][7]

Q5: What is the most reliable method to quantify the D-isomer of Aspartic Acid in my final peptide?

While Chiral HPLC is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) after acid hydrolysis and derivatization is considered one of the most accurate and sensitive methods for quantifying the enantiomeric purity of constituent amino acids in a peptide. [6][8]A key advantage is its ability to correct for any racemization that occurs during the analytical method itself. [8]

Analytical Method Principle Sensitivity Key Advantages Key Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. [6] Good (µg/mL range) [6] Well-established, good for quantification, can sometimes analyze the intact peptide. May require derivatization, method development can be complex. [6]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column. [6] Excellent (can detect down to 0.1% of the D-isomer) [8] High sensitivity and specificity. Can correct for hydrolysis-induced racemization using DCl/D₂O. [6][8] Destructive method (requires peptide hydrolysis), requires derivatization.

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often using a chiral selector. [7]| Excellent (LOD as low as 0.05%) [7][9]| Very high resolution, can often analyze the intact peptide, avoiding hydrolysis. [7]| Lower sample capacity, can be sensitive to buffer conditions. [9]|

Experimental Protocol: GC-MS Quantification of Racemization

This protocol outlines the gold-standard method for determining the enantiomeric excess of amino acids within a peptide.

Objective: To quantify the percentage of D-Asp in the H-Asp(Phe-OH)-OH product, correcting for any racemization induced during sample preparation.

Materials:

  • Peptide sample (H-Asp(Phe-OH)-OH)

  • 6N Deuterium chloride (DCl) in Deuterium oxide (D₂O) [6][8]* 2N HCl in Methanol (for esterification)

  • Trifluoroacetic anhydride (TFAA)

  • Toluene

  • Chiral GC column (e.g., Chirasil-Val) [6]* GC-MS instrument

Methodology:

  • Hydrolysis: a. Place a known quantity of the peptide (approx. 100-500 µg) into a hydrolysis tube. b. Add 200 µL of 6N DCl in D₂O. [6] c. Seal the tube under vacuum and heat at 110°C for 24 hours. The use of deuterated reagents allows for the correction of hydrolysis-induced racemization by monitoring deuterium incorporation at the α-carbon via MS. [6][8] d. After hydrolysis, cool the sample and evaporate the DCl/D₂O to dryness under a stream of nitrogen.

  • Derivatization: a. Esterification: Add 200 µL of 2N HCl in methanol. Seal and heat at 110°C for 15 minutes. Evaporate the reagent to dryness. [8] b. Acylation: Add 100 µL of trifluoroacetic anhydride. Seal and heat at 130°C for 10 minutes. [8]Evaporate the excess reagent. c. Re-dissolve the final derivatized amino acid mixture in a suitable solvent like toluene for injection. [8]

  • GC-MS Analysis: a. Column: Chirasil-Val (or equivalent chiral phase). b. Injection: Inject 1 µL of the prepared sample. c. GC Conditions: Use a temperature gradient appropriate for separating the derivatized amino acids (e.g., initial temp 65°C, ramp to 185°C). [8] d. MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect characteristic fragment ions for the derivatized D- and L-Asp. Monitor the M+1 and M+2 ions to determine the extent of deuterium incorporation. [6]

  • Data Analysis: a. Integrate the peak areas for the D-Asp and L-Asp enantiomers. b. Use the mass spectrometric data to calculate the amount of D-isomer that was formed during hydrolysis (indicated by deuterium incorporation). c. Correct the observed D-isomer peak area by subtracting the contribution from hydrolysis-induced racemization. d. Calculate the final percentage of racemization: % D-Isomer = [Corrected Area(D) / (Area(L) + Corrected Area(D))] x 100.

This rigorous analytical approach provides a trustworthy and definitive measure of the stereochemical purity of your synthesized H-Asp(Phe-OH)-OH.

References

  • Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemization in Peptide Synthesis. Benchchem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. Benchchem.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • Ynamide Coupling Reagents: Origin and Advances. PMC.
  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. Chromatography and Analysis KG.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate.

Sources

Optimizing reaction times for aqueous solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aqueous Solid-Phase Peptide Synthesis (ASPPS)

Current Status: System Active Operator: Senior Application Scientist (Green Chemistry Division) Ticket ID: ASPPS-OPT-2024

Welcome to the ASPPS Optimization Hub

You are likely here because your aqueous synthesis is suffering from "The Hydrolysis Race." In traditional organic SPPS (DMF/DCM), reaction time is a friend; you can extend coupling to drive completion. In Aqueous SPPS, time is an enemy . Every second your activated amino acid spends in water, it competes between forming a peptide bond (Aminolysis) and turning back into a carboxylic acid (Hydrolysis).

This guide does not just list steps; it re-engineers your kinetic environment to favor the peptide bond.

Part 1: The Kinetic Architecture (Diagnostics)

Before optimizing time, you must ensure your system permits reaction. 90% of ASPPS failures are due to Resin Collapse , not coupling chemistry.

Q1: My reaction rates are near zero, even with extended times. What is happening?

Diagnosis: You are likely using Polystyrene (PS) based resins. The Science: PS is hydrophobic.[1][2] In water, PS beads collapse into dense, impermeable spheres. The "effective" concentration of amine sites drops to near zero because reagents cannot diffuse into the bead matrix. The Fix: You must switch to Amphiphilic Resins.

  • Recommendation: ChemMatrix (100% PEG) or PEGA (PEG-Acrylamide) .

  • Validation: These resins swell in water (swelling factor >4 mL/g), expanding the polymer network to allow diffusion of water-soluble reagents.

Q2: How do I stop the active ester from hydrolyzing before it couples?

Diagnosis: The "Hydrolysis Clock." The Science: In water, O-acylisourea (from carbodiimide activation) hydrolyzes rapidly. If you use standard HOBt/DIC, the active ester will die before it finds the amine. The Fix:

  • Switch Reagents: Use EDC·HCl (Water Soluble Carbodiimide) combined with Oxyma Pure . Oxyma creates a more stable active ester than HOBt in aqueous media.

  • The Micellar Shield (Advanced): Use a surfactant (e.g., TPGS-750-M).[3] This creates a "hydrophobic pocket" (micelle) where the coupling reaction occurs, shielded from bulk water.

Part 2: Visualizing the Strategy

The following diagram illustrates the decision logic for optimizing your reaction environment based on your specific constraints.

Caption: Strategic decision tree for selecting the correct Aqueous SPPS modality based on experimental constraints.

Part 3: Optimized Protocols & Troubleshooting

Protocol A: Micellar-Enhanced Aqueous Coupling (The "Lipshutz" Method)

Best for: Standard Fmoc-amino acids, high yield, green chemistry.

The Logic: This method uses a surfactant (TPGS-750-M) to solubilize hydrophobic Fmoc-AAs in water. The coupling happens "on-water" or inside the micelle, accelerating the rate and protecting the active ester.

Reagents:

  • Solvent: 2 wt % TPGS-750-M in HPLC grade water.

  • Base: 2,6-Lutidine (Milder than DIEA, reduces hydrolysis).

  • Coupling: COMU (Uronium salt) or EDC/Oxyma.

Step-by-Step Workflow:

  • Swelling (Critical):

    • Swell ChemMatrix resin in water for 20 minutes. (Do NOT use Polystyrene).

  • Deprotection:

    • Treat resin with 20% Piperidine in water (with 2% TPGS-750-M) for 10 min x 2.

    • Note: Reaction is slower than in DMF; do not shorten this step.

  • Wash:

    • Wash 3x with water.

  • Coupling Cocktail Prep (In Order):

    • Dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in the 2% TPGS-750-M water solution.

    • Observation: It may look cloudy. This is normal (nanomicelles forming).

    • Add 2,6-Lutidine (6.0 eq).

    • IMMEDIATELY add to resin.

  • Reaction Time:

    • Standard: 60 minutes at Room Temp.

    • Optimized (Microwave): 10 minutes at 75°C (Max temp).

  • Monitoring:

    • Perform a Kaiser Test. Tip: Wash a small resin sample with Ethanol before adding Kaiser reagents, as water interferes with the color change.

Data Table: Organic vs. Aqueous Kinetic Parameters
ParameterTraditional SPPS (DMF)Aqueous SPPS (Pure Water)Micellar SPPS (TPGS-750-M)
Resin Swelling (PS) High (5-6 mL/g)Collapsed (<1 mL/g) Collapsed
Resin Swelling (PEG) HighHigh (4-5 mL/g)High
Active Ester Half-Life > 10 hours< 10 minutes ~30-60 minutes (Shielded)
Coupling Time (RT) 30-60 mins2-24 hours (often incomplete)45-60 mins
Coupling Time (75°C) 5 mins10-20 mins7-10 mins
Main Side Reaction RacemizationHydrolysis Hydrolysis (reduced)

Part 4: FAQ - Troubleshooting Specific Failures

Q: I see a white precipitate immediately after adding the coupling reagents.

  • Cause: You likely used HBTU/HATU in water. These reagents are not water-soluble and will precipitate, doing nothing.

  • Solution: Switch to EDC·HCl (completely water soluble) or COMU (dispersible in micelles). If using Fmoc-AAs, ensure the surfactant (TPGS or Triton X-100) concentration is at least 2%.

Q: My peptide yield decreases as the chain gets longer.

  • Cause: Aggregation.[1] Just like in organic SPPS, peptides aggregate, but in water, hydrophobic segments "clump" aggressively to avoid the solvent.

  • Solution:

    • Heat: Run couplings at 50-75°C.

    • Chaotropes: Add Guanidinium Hydrochloride (6M) to the coupling buffer. This disrupts hydrogen bonding and solubilizes the growing chain without denaturing the resin.

Q: The Kaiser test is negative (no coupling) but the resin is PEG-based.

  • Cause: pH Mismatch. EDC coupling is pH sensitive.

    • pH < 4: The amine on the resin is protonated (

      
      ) and cannot react.
      
    • pH > 8: Rapid hydrolysis of the active ester.

  • Solution: Check the pH of your coupling slurry. It must be between 5.5 and 6.5 . Use 2,6-lutidine or Collidine to buffer; avoid strong bases like TEA/DIEA in water.

Part 5: References & Authority

  • Micellar SPPS Technology:

    • Lipshutz, B. H., et al. "Tandem deprotection/coupling for peptide synthesis in water at room temperature." Green Chemistry, 2017.[3]

    • Source:

    • Relevance: Establishes the TPGS-750-M surfactant protocol for shielding active esters.

  • Water-Dispersible Nanoparticles:

    • Hojo, K., et al. "Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids." ACS Sustainable Chemistry & Engineering, 2025.

    • Source:

    • Relevance: Validates the use of standard Fmoc amino acids in aqueous media via nanoparticle dispersion.

  • Resin Swelling & Kinetics:

    • Garcia-Ramos, Y., et al. "ChemMatrix, a Poly(ethylene glycol)-based Support for the Solid-Phase Synthesis of Complex Peptides." Journal of Peptide Science.

    • Source:

    • Relevance: Definitive proof that PEG-based resins are mandatory for aqueous solvation.

  • Coupling Reagents in Water:

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Source:

    • Relevance: details the mechanism of Oxyma/COMU superiority over HOBt in preventing hydrolysis.

Sources

Technical Support Center: Refinement of Cleavage Protocols for Aspartyl-Phenylalanine (Asp-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Cleavage Efficiency and Purity for Asp-Phe Motifs

Introduction: The Asp-Phe Paradox

Welcome to the technical support hub. If you are accessing this guide, you are likely encountering one of two notorious issues with your Aspartyl-Phenylalanine (Asp-Phe) sequences: mass shifts of -18 Da (indicating Aspartimide or Diketopiperazine formation) or drastically low yields upon cleavage from the resin.

While Asp-Phe is the core sequence of Aspartame and appears simple, it presents a unique "dipeptide dilemma" in Solid Phase Peptide Synthesis (SPPS). The steric bulk of Phenylalanine offers some protection against aspartimide formation compared to Glycine, but it does not eliminate it. More critically, if Asp-Phe is the C-terminal dipeptide, it is highly susceptible to Diketopiperazine (DKP) formation, which can prematurely cleave your peptide from the resin or result in cyclic byproducts during the final TFA cleavage.

This guide refines the cleavage protocols to mitigate these risks, ensuring the integrity of your target molecule.

Module 1: The Diketopiperazine (DKP) Threat[1]

The Problem: When synthesizing the dipeptide H-Asp-Phe-OH (or any sequence where Asp-Phe is at the C-terminus), the free N-terminal amine of Aspartate can back-bite the C-terminal ester linkage to the resin. This forms a cyclic Diketopiperazine (DKP) and detaches the peptide from the resin before you even attempt your final cleavage.

The Solution: The choice of resin is the single most critical factor. Standard Wang or Merrifield resins are fatal for Asp-Phe dipeptides because the ester linkage is unhindered.

Protocol A: Prevention via Resin Selection (2-CTC)

Use this protocol if you are designing the experiment or restarting due to low yield.

Why 2-CTC? The 2-Chlorotrityl Chloride (2-CTC) resin provides immense steric bulk (trityl group) that physically blocks the N-terminal amine from attacking the ester linkage.[1]

ParameterRecommendationMechanism
Resin Type 2-Chlorotrityl Chloride (2-CTC) Steric hindrance prevents DKP cyclization.[2][3]
Loading Low (< 0.6 mmol/g)Reduces inter-chain aggregation.
Cleavage Type Mild Acidolysis (1% TFA) Cleaves peptide from resin while keeping side-chain protecting groups (OtBu) intact if desired, or prevents acid-catalyzed degradation.
Diagram 1: The DKP Mechanism & Avoidance

DKP_Mechanism Start Asp-Phe-Resin (Free N-Terminus) Wang Wang Resin (Unhindered Ester) Start->Wang Substrate CTC 2-CTC Resin (Steric Bulk) Start->CTC Substrate Attack Nucleophilic Attack (N-term amine -> Ester) Wang->Attack High Risk Linear_Product Linear Asp-Phe (Desired) CTC->Linear_Product Blocks Attack (Steric Shield) DKP_Product Cyclic DKP + Free Resin (Premature Cleavage) Attack->DKP_Product Cyclization

Caption: Figure 1. Mechanism of Diketopiperazine (DKP) formation on Wang resin vs. prevention on 2-Chlorotrityl (2-CTC) resin.

Module 2: Aspartimide Mitigation During Cleavage

The Problem: Aspartimide formation involves the nitrogen of the alpha-amide bond attacking the side-chain ester of Aspartic acid. While this is primarily base-catalyzed (occurring during Fmoc removal), acid-catalyzed aspartimide formation or ring-opening can occur during final TFA cleavage, especially if the reaction heats up.

The Symptom: Mass spectrum shows a peak at [M-18] (loss of H₂O) or [M+53] (piperidide adduct if formed during synthesis).

Protocol B: Optimized Cleavage Cocktail (The "Cold-Trap" Method)

This protocol is refined to minimize side reactions for Asp-containing peptides.

Reagents Required:

  • Trifluoroacetic Acid (TFA) - High Purity Grade

  • Triisopropylsilane (TIS) - Scavenger[4]

  • Water (H₂O) - Scavenger/Hydrolysis

  • Dithiothreitol (DTT) or DODT - Only if Met/Cys present (otherwise avoid)

Step-by-Step Procedure:

  • Preparation (The Ice Bath Rule):

    • Pre-chill the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to 0°C.

    • Why? Aspartimide formation is temperature-sensitive. Keeping the reaction exothermic heat under control is vital.

  • Resin Wash:

    • Wash the resin 3x with DCM (Dichloromethane) to remove any residual DMF (basic amines in DMF accelerate aspartimide formation).

    • Dry the resin completely under nitrogen.

  • Cleavage Reaction:

    • Add the cold cocktail to the resin.

    • Allow to react for 2 hours at room temperature (do not exceed 3 hours).

    • Note: If using OMpe side-chain protection (a bulkier ester than OtBu), you may need slightly longer cleavage times, but OMpe is the gold standard for preventing aspartimide during synthesis [1].

  • Precipitation:

    • Filter the resin and precipitate the filtrate immediately into ice-cold diethyl ether .

    • Centrifuge and wash the pellet 3x with cold ether.

Data Table: Scavenger Selection for Asp-Phe
ScavengerRoleRecommended Conc.Notes
Water Hydrolysis / Scavenger2.5% - 5.0%Essential. Helps suppress back-alkylation of the Asp side chain.
TIS Cation Scavenger2.5%Standard for quenching t-butyl cations from Asp(OtBu).
EDT/DODT Thiol Scavenger0% (Avoid)Avoid unless Cys/Met are present. Thiols can nucleophilically attack the aspartimide ring if it forms, creating complex adducts.
Phenol Scavenger0% - 2.5%Optional. Can help, but difficult to remove.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a mass of [M-18] in my LC-MS. Is it Aspartimide or DKP?

  • Diagnosis: Both result in a loss of 18 Da (H₂O).

    • If your sequence is H-Asp-Phe-OH (dipeptide) and you used Wang resin: It is likely DKP .

    • If Asp-Phe is in the middle of a chain (e.g., Ala-Asp-Phe-Gly): It is likely Aspartimide .

  • Verification: Treat a small aliquot with 1% aqueous piperidine. Aspartimide will open to form alpha- and beta-peptides (mass M+18, restoring the parent mass, but as two isomers). DKP is stable and will not open easily.

Q2: My yield is near zero, but the resin weight decreased. Where is my peptide?

  • Cause: "Traceless" DKP formation.[1][5] The peptide cyclized and fell off the resin during the DMF washing steps or Fmoc deprotection, not during the TFA cleavage.

  • Fix: Switch to 2-CTC resin immediately. Do not use Wang resin for C-terminal Proline or Aspartate dipeptides [2].

Q3: Can I use HOBt in the cleavage cocktail?

  • Clarification: No. HOBt is used during coupling or Fmoc deprotection (in piperidine) to suppress aspartimide formation by keeping the solution slightly acidic/buffered [3]. It has no role in the TFA cleavage cocktail.

Q4: I am synthesizing Aspartame (Asp-Phe-OMe). How do I cleave without hydrolyzing the methyl ester?

  • Protocol: You cannot use standard TFA cleavage if the methyl ester is on the side chain or C-terminus and you want to preserve it, unless the conditions are strictly anhydrous. However, usually, Aspartame is synthesized in solution or using specific protecting group strategies.

  • SPPS Strategy: If synthesizing on resin, use a Sieber Amide or Rink Amide resin to get the amide (if making the amide analog), or use 2-CTC and cleave with 1% TFA in DCM . This mild condition (1% TFA) will cleave the peptide from the resin but leave the side chain protecting groups (OtBu) and C-terminal esters intact. You can then deprotect the side chains in solution if necessary.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield or Impurity Check_Seq Is Asp-Phe at C-Terminus? Issue->Check_Seq Yes_DKP Suspect: DKP Formation Check_Seq->Yes_DKP Yes No_Asi Suspect: Aspartimide Check_Seq->No_Asi No (Internal) Action_DKP Action: Switch to 2-CTC Resin Use mild 1% TFA cleavage Yes_DKP->Action_DKP Action_Asi Action: Add 0.1M HOBt to Piperidine (During Synthesis) No_Asi->Action_Asi Prevention Action_Asi_Cleave Action: Cold Cleavage (0°C) Avoid Thiol Scavengers No_Asi->Action_Asi_Cleave Mitigation

Caption: Figure 2. Troubleshooting logic for Asp-Phe cleavage issues.

References

  • Steinauer, R., et al. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem. Link

  • AAPPTEC. (2012). Preventing Aspartimide Formation During Peptide Synthesis. AAPPTEC Technical Guides. Link

  • Lauer, J., et al. (2020).[6] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. NIH/PubMed. Link

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage Blog. Link

Sources

Minimizing epimerization in H-Asp(Phe-OH)-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Peptide Chemistry Division Subject: Minimizing Epimerization in H-Asp(Phe-OH)-OH Synthesis

Executive Summary

Synthesizing H-Asp-Phe-OH (L-aspartyl-L-phenylalanine) presents a dual stereochemical challenge: preventing racemization (conversion of L-Asp to D-Asp) and avoiding isomerization (formation of the


-aspartyl byproduct via aspartimide).

This guide replaces standard templates with a mechanism-first troubleshooting system . We focus on the "Why" and "How" of preserving chirality during the coupling of Aspartic acid to Phenylalanine, a sequence notoriously prone to side reactions due to the acidic side chain of Asp.

Module 1: The Mechanics of Failure (Why Epimerization Occurs)

To fix the problem, you must visualize the invisible failure modes. In Asp-Phe coupling, epimerization is rarely random; it is driven by two specific pathways.

Pathway A: The Oxazolone (Azlactone) Mechanism

When the Aspartic acid carboxyl group is activated (e.g., by EDC or HATU), it can cyclize to form an oxazolone ring. The proton at the chiral center (


-proton) of this ring is highly acidic.[1] Weak bases can abstract this proton, destroying the stereocenter.
Pathway B: The Aspartimide Shunt

Specific to Asp sequences.[2] The backbone nitrogen of Phe attacks the side-chain ester of Asp, forming a 5-membered succinimide ring (Aspartimide). When this ring opens, it produces a mix of:

  • 
    -peptide (Desired)[3]
    
  • 
    -peptide (Undesired isomer)
    
  • D-Asp epimers (Due to the high acidity of the succinimide

    
    -proton).
    

EpimerizationPathways Start Activated L-Asp Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Aspartimide Aspartimide (Succinimide Ring) Start->Aspartimide Backbone Attack (Base catalyzed) Result_L L-Asp-L-Phe (Target) Start->Result_L Direct Coupling (Fast kinetics) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base removes alpha-proton Enolate->Result_L Reprotonation Result_D D-Asp-L-Phe (Epimer) Enolate->Result_D Reprotonation Aspartimide->Result_L Ring Open Aspartimide->Result_D Ring Open Result_Beta Beta-Asp-Phe (Isomer) Aspartimide->Result_Beta Ring Open

Figure 1: The dual pathways of stereochemical loss in Asp-Phe synthesis. Pathway A (Oxazolone) is general; Pathway B (Aspartimide) is specific to Asp.

Module 2: The "Gold Standard" Chemical Protocol

Note: While industrial production of Aspartame precursors often uses enzymatic methods (Thermolysin) to guarantee stereopurity, laboratory chemical synthesis requires strict adherence to the following parameters.

Protocol: High-Fidelity Solution Phase Coupling

Objective: Synthesize Protected Z-Asp(OtBu)-Phe-OtBu (or similar) with <0.5% D-isomer.

ParameterRecommendationScientific Rationale
Protecting Group Urethane (Fmoc/Z) Urethane groups (vs. Amide/Acetyl) destabilize the oxazolone transition state, significantly reducing racemization risk [1].
Side Chain OtBu (tert-butyl) Bulky esters (OtBu) sterically hinder the formation of the Aspartimide ring compared to Benzyl (OBn) or Methyl esters [2].
Coupling Reagent DIC + Oxyma Pure Carbodiimide (DIC) with Oxyma creates an active ester that is reactive enough to couple quickly but stable enough to resist oxazolone formation better than HOBt [3].
Base Usage Base-Free or Collidine Avoid DIPEA. If a base is required (e.g., using salt forms of amine), use sym-collidine (TMP). It is too sterically hindered to abstract the

-proton effectively [4].
Temperature 0°C to 4°C Low temperature slows the rate of epimerization (second-order) more than the rate of coupling (first-order).
Step-by-Step Workflow
  • Pre-Cooling: Dissolve Z-Asp(OtBu)-OH (1.0 eq) and H-Phe-OtBu (1.0 eq) in DCM/DMF (9:1) and cool to 0°C.

  • Activation: Add Oxyma Pure (1.1 eq). Stir for 2 minutes.

  • Coupling: Add DIC (1.1 eq) dropwise. Do not pre-activate the acid in the absence of the amine for more than 2-3 minutes. Long pre-activation times allow oxazolone accumulation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Deprotection (Critical):

    • To obtain H-Asp(Phe-OH)-OH , use TFA/H2O/TIS (95:2.5:2.5) .

    • Warning: Do not use saponification (NaOH/LiOH) to remove esters if possible; base hydrolysis is a major cause of late-stage racemization.

Module 3: Troubleshooting Center (FAQs)

Q1: I am seeing 5-10% D-Asp in my final product. What is the first thing I should check?

A: Check your base . If you are using DIPEA (Diisopropylethylamine) or TEA (Triethylamine) during the coupling step, stop immediately. These bases are strong enough to abstract the


-proton from the activated Aspartate.
  • Fix: Switch to sym-Collidine (2,4,6-trimethylpyridine) or perform the coupling without base if your amine component is a free base.

Q2: My LC-MS shows a peak with the correct mass but different retention time (Iso-aspartate). Why?

A: This is the


-isomer , resulting from Aspartimide formation.
Even if you don't see D-Asp, the formation of the succinimide ring scrambles the backbone.
  • Fix:

    • Ensure you are using OtBu side-chain protection, not OBn.

    • Add HOBt or Oxyma to the reaction; the active ester suppresses the attack of the backbone nitrogen.

    • If using Fmoc-SPPS, add 0.1M HOBt to your piperidine deprotection solution to suppress base-catalyzed aspartimide formation during Fmoc removal [5].

Q3: Can I use HATU/HBTU for this coupling?

A: Use with extreme caution. Uronium/Guanidinium reagents (HATU/HBTU) require a base (DIPEA) to function. The combination of High Reactivity + Strong Base = High Epimerization risk for Asp/Cys/His.

  • Recommendation: Switch to DIC/Oxyma (Base-free) or DEPBT (less prone to racemization).

Q4: Why does the industrial process use Thermolysin instead of chemicals?

A: Chemical coupling of Asp-Phe is chemically "expensive" due to the purification required to remove epimers. Thermolysin (a metalloprotease) operates in reverse to catalyze the condensation of Z-Asp and Phe-OMe. It is exclusively stereoselective for L-isomers. If your scale is >10g, consider an enzymatic approach or purchasing the precursor Z-Asp-Phe-OMe produced via this method [6].

Module 4: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your impurity profile.

TroubleshootingTree Problem Impurity Detected in H-Asp-Phe-OH Type Identify Impurity Type (via chiral HPLC) Problem->Type DAsp D-Asp Isomer (Epimerization) Type->DAsp Beta Beta-Asp Isomer (Rearrangement) Type->Beta CheckBase Check Base Used DAsp->CheckBase CheckPG Check Side Chain PG Beta->CheckPG CheckAct Check Activation Time CheckBase->CheckAct Base is Weak/None Sol1 Switch DIPEA -> Collidine or Base-Free CheckBase->Sol1 Strong Base Found Sol2 Reduce Pre-activation (< 2 mins) CheckAct->Sol2 Sol3 Switch OBn -> OtBu or OMpe CheckPG->Sol3

Figure 2: Diagnostic workflow for isolating the root cause of stereochemical loss.

References

  • Benoiton, N. L. (1983). Oxazolone formation and racemization during activation of N-protected amino acids. Biopolymers.[4] Link

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I: Side chain protection.[5] Journal of Peptide Science. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace HOBt. Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for minimizing racemization.[6][7] Journal of Organic Chemistry. Link

  • Dery, L., et al. (2015). Aspartimide formation in peptide synthesis: A review. International Journal of Peptide Research and Therapeutics. Link

  • Yagasaki, M., & Hashimoto, S. (2008). Synthesis and application of dipeptides; Current status and perspectives. Applied Microbiology and Biotechnology. Link

Sources

Technical Support Hub: Optimizing H-Asp(Phe-OH)-OH Bioassays

[1][2]

Topic: Method Refinement for Consistent L-

Role:Date:1

Introduction: The "Hidden" Instability of Asp-Phe

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent recovery, peak tailing, or "ghost" peaks in your quantification of H-Asp(Phe-OH)-OH (L-

1

While often treated simply as the primary metabolite of Aspartame, this dipeptide possesses unique physicochemical properties that make it a "moving target" in bioassays.[1] The critical error most researchers make is treating it like a standard stable peptide.[1] It is not. It is a dynamic intermediate prone to cyclization and isoelectric precipitation .[1]

This guide addresses the three most common support tickets we receive regarding this molecule: Stability (DKP formation) , Solubility , and Chromatographic Separation .[1]

Module 1: Sample Stability & The "Ghost" Peak

Q: Why does my standard curve degrade within 24 hours, even at 4°C?

A: You are likely witnessing the cyclization of your analyte into Diketopiperazine (DKP) .[1]

Unlike typical peptide degradation (hydrolysis), H-Asp(Phe-OH)-OH undergoes an intramolecular cyclization where the N-terminal amine attacks the peptide bond carbonyl. This expels water and forms 3-benzyl-6-(carboxymethyl)-2,5-diketopiperazine (DKP).[1] This reaction is catalyzed by neutral-to-basic pH and heat.[1]

If your autosampler is at ambient temperature or your buffer is neutral (pH 7.0+), your analyte is actively converting to DKP during the run.[1]

The Degradation Pathway

The diagram below illustrates the competing pathways. In bioassays, you must prevent the transition from the Linear Dipeptide (Target) to the Cyclic DKP (Impurity).

AspPhe_DegradationAspartameAspartame(Parent Drug)AspPheH-Asp(Phe-OH)-OH(Target Analyte)Aspartame->AspPhe Hydrolysis (Esterase/Basic pH)DKPDiketopiperazine(Cyclic Impurity)Aspartame->DKP Cyclization (-MeOH)AspPhe->DKP Cyclization (-H2O, pH > 6)HydrolysisFree Amino Acids(Asp + Phe)AspPhe->Hydrolysis Peptidase Activity

Figure 1: The instability of H-Asp(Phe-OH)-OH. Note that the target analyte acts as a bridge between the parent drug and the cyclic DKP form. High pH accelerates the red path.

Protocol: The "Acid-Quench" Stabilization

To "freeze" the equilibrium and prevent DKP formation, you must maintain the sample below the activation energy threshold of cyclization.

  • pH Control: Adjust all samples and standards to pH 4.3 ± 0.2 immediately upon collection. This is the stability maximum for Asp-Phe [1].[1]

    • Why? At pH 4.3, the

      
      -carboxyl is ionized but the amine is protonated, reducing nucleophilicity and preventing cyclization.[1]
      
  • Temperature: Maintain autosampler temperature at 4°C .

  • Solvent: Avoid pure aqueous storage. Use 5-10% Acetonitrile (ACN) or Methanol to reduce surface adsorption, but avoid high organic content if using plastic plates (leaching).[1]

Module 2: Solubility & Precipitation

Q: I see high variability in injection volumes and occasional needle clogging. Is the peptide precipitating?

A: Yes. H-Asp(Phe-OH)-OH has a solubility "dead zone" near its Isoelectric Point (pI).[1]

The pI of Asp-Phe is approximately 4.0 - 4.5 . Unfortunately, this overlaps with the stability pH.[1] If you prepare high-concentration stocks (>1 mg/mL) in aqueous buffer at pH 4, the peptide will aggregate and precipitate out of solution, becoming invisible to the detector until it clogs the needle.

Solubility Optimization Table
Solvent SystemSolubility LimitRisk FactorRecommendation
Water (pH 7) ModerateHigh: Rapid DKP formation.[1]Avoid. Unstable.
Water (pH 4) Low (<0.5 mg/mL)High: Isoelectric precipitation.[1]Avoid for stock solutions.
DMSO High (~5 mg/mL)Low: Stable if kept anhydrous.[1]Preferred for Stock.
DMSO:PBS (1:2) ~0.3 mg/mLModerate: Precipitation over time.[1]Use for immediate dilution only.[1]
5% ACN in 0.1% Formic Acid HighLow: Good ionization & solubility.[1]Preferred for Working Std.

Corrective Protocol:

  • Stock Prep: Dissolve H-Asp(Phe-OH)-OH in 100% DMSO to create a 5 mg/mL master stock.

  • Working Solution: Dilute the DMSO stock into 0.1% Formic Acid/Water . The acidic environment (pH ~2.[1]5) keeps the peptide fully protonated (far from pI), ensuring solubility while being compatible with LC-MS mobile phases [2].

Module 3: Chromatographic Separation

Q: I cannot separate the dipeptide from Aspartame or DKP. They co-elute.

A: You are likely using a standard C18 column with a generic gradient.[1] Asp-Phe and DKP are structural isomers (same mass, different connectivity) or very close in polarity.[1]

The Solution: Switch to Polar-Embedded or HILIC chromatography.[1] Standard C18 columns struggle to retain the polar free acid of Asp-Phe, causing it to elute in the void volume or co-elute with matrix salts.

Recommended LC-MS Method Parameters
  • Column: Phenomenex Synergi Polar-RP or Waters HSS T3 (High strength silica for polar retention).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.3) or 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Shallow gradient (e.g., 0% to 15% B over 10 minutes). The separation of Asp-Phe and DKP requires high aqueous stability [3].

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific assay failure.

Troubleshooting_TreeStartStart: Assay FailureCheckRTIs Retention Time (RT)Unstable?Start->CheckRTCheckAreaIs Peak AreaDecreasing?Start->CheckAreaCheckShapeIs Peak Tailing?Start->CheckShapeRT_YesCheck Column Equilibration& pH of Mobile PhaseCheckRT->RT_YesYesArea_YesLikely DKP FormationCheckArea->Area_YesYesShape_YesSecondary Interactionsor Mass OverloadCheckShape->Shape_YesYesAction_AcidAcidify Sample to pH 4.3Keep at 4°CArea_Yes->Action_AcidAction_HILICSwitch to Polar-RP ColumnUse Ammonium AcetateShape_Yes->Action_HILIC

Figure 2: Diagnostic workflow for resolving common H-Asp(Phe-OH)-OH assay irregularities.

References

  • Stability of Aspartame and Degradation Products: Source: Van Vliet, K., et al. (2020).[1] "Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe." Nutrients.[1] Link:[Link]

  • LC-MS/MS Separation Methodology: Source: Aranda-Merino, N., et al. (2012).[1] "Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using HPLC-MS/MS." Talanta. Link:[Link]

Validation & Comparative

A Technical Guide to Mass Spectrometry Fragmentation Analysis of H-Asp(Phe-OH)-OH and its Comparison with Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of peptides is a cornerstone of discovery and quality control. This guide provides an in-depth technical comparison of mass spectrometry-based fragmentation analysis for the dipeptide H-Asp(Phe-OH)-OH (Aspartyl-phenylalanine), alongside alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Imperative of Peptide Structural Analysis

H-Asp(Phe-OH)-OH, a dipeptide composed of aspartic acid and phenylalanine, serves as a fundamental model for understanding peptide structure and behavior. Its analysis is crucial in various fields, from metabolomics to pharmaceutical development, where it may appear as a metabolite or a synthetic intermediate. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the definitive structural characterization of such molecules due to its sensitivity, speed, and specificity.[1] This guide will focus on the fragmentation analysis of H-Asp(Phe-OH)-OH by collision-induced dissociation (CID), a widely used MS/MS technique.[2][3]

Mass Spectrometry Fragmentation Analysis of H-Asp(Phe-OH)-OH

Tandem mass spectrometry provides a detailed fingerprint of a peptide's sequence by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[4] For H-Asp(Phe-OH)-OH, with a monoisotopic mass of approximately 280.1059 Da, the protonated molecule [M+H]⁺ at m/z 281.1132 is the primary target for fragmentation analysis in positive ion mode.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of peptides predominantly cleaves the amide bonds along the backbone, generating a series of characteristic fragment ions, primarily b- and y-ions.[3] The nomenclature designates b-ions as fragments containing the N-terminus and y-ions as those containing the C-terminus.

For H-Asp(Phe-OH)-OH, the following primary fragment ions are predicted:

  • b₁-ion: Cleavage of the peptide bond between the aspartic acid and phenylalanine residues results in the formation of the b₁-ion, which corresponds to the protonated aspartic acid residue.

  • y₁-ion: The complementary fragment to the b₁-ion is the y₁-ion, which is the protonated phenylalanine residue.

Beyond these primary fragments, further fragmentation events can occur, including neutral losses from the amino acid side chains. Notably, peptides containing aspartic acid can exhibit a characteristic fragmentation pattern known as the "D-effect," which involves an enhanced cleavage on the C-terminal side of the aspartic acid residue.[5] Phenylalanine residues can also undergo characteristic fragmentation, such as the loss of the benzyl group.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation of H-Asp(Phe-OH)-OH.

G cluster_peptide H-Asp(Phe-OH)-OH Structure cluster_fragments Predicted CID Fragments cluster_precursor Precursor Ion Asp H-Asp Phe Phe-OH Asp->Phe Peptide Bond b1 b₁-ion (Asp) y1 y₁-ion (Phe) precursor [M+H]⁺ m/z 281.1132 precursor->b1 CID precursor->y1 CID

Caption: Predicted fragmentation of H-Asp(Phe-OH)-OH in CID.

Experimental Protocol: Direct Infusion ESI-MS/MS

For a small, pure peptide like H-Asp(Phe-OH)-OH, direct infusion into an electrospray ionization (ESI) source is a rapid and efficient method for analysis, bypassing the need for chromatographic separation.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of H-Asp(Phe-OH)-OH in a solvent suitable for electrospray ionization. A common choice is a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[7]

    • Dilute the stock solution to a final concentration of approximately 1-10 µM. The optimal concentration may require some empirical determination to achieve a stable spray and good signal intensity.

  • Mass Spectrometer Setup (Positive Ion Mode ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Optimized for the specific instrument, often around 150°C.[8]

    • Nebulizing Gas: Nitrogen, with the flow rate adjusted for a stable spray.

  • MS1 Scan:

    • Acquire a full scan mass spectrum to identify the protonated precursor ion, [M+H]⁺, at m/z 281.1132.

  • MS/MS (CID) Scan:

    • Select the precursor ion at m/z 281.1132 for fragmentation.

    • Collision Gas: An inert gas such as argon or nitrogen.

    • Collision Energy: This is a critical parameter that needs to be optimized. For a dipeptide, a normalized collision energy in the range of 15-35% is a good starting point.[9] The goal is to induce sufficient fragmentation to observe the key b₁ and y₁ ions without causing excessive secondary fragmentation.

    • Acquire the product ion spectrum.

Data Interpretation and Expected Results

The resulting MS/MS spectrum should display prominent peaks corresponding to the b₁-ion (m/z 116.03) and the y₁-ion (m/z 166.09). A published study on the analysis of Asp-Phe in soft drinks confirms the transition of m/z 281.2 > 166.3 in positive-ion electrospray ionization, corroborating the expected y₁-ion fragment.[10] The relative intensities of these ions will depend on the collision energy and the intrinsic stability of the fragment ions.

Precursor Ion ([M+H]⁺)Predicted Fragment IonCalculated m/z
281.1132b₁-ion (Asp)116.03
281.1132y₁-ion (Phe)166.09

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also provide structural information about peptides. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation for the analysis of H-Asp(Phe-OH)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its three-dimensional structure in solution.[11] For a small dipeptide, 1D and 2D NMR experiments can be used for complete structural elucidation.[12]

Workflow for NMR Analysis of H-Asp(Phe-OH)-OH:

G SamplePrep Sample Preparation (Dissolve in D₂O) NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, NOESY) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment (Identify spin systems) Data_Processing->Resonance_Assignment Structure_Elucidation Structure Elucidation (Connect spin systems via NOEs) Resonance_Assignment->Structure_Elucidation

Caption: General workflow for NMR-based peptide structure elucidation.

Edman Degradation

Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[13] It involves a series of reactions that sequentially cleave and identify each amino acid.

Comparison Table:

FeatureMass Spectrometry (CID)NMR SpectroscopyEdman Degradation
Principle Fragmentation of ions in the gas phaseNuclear spin transitions in a magnetic fieldSequential chemical cleavage from the N-terminus
Information Provided Molecular weight, sequence, and modification information3D structure in solution, connectivityN-terminal amino acid sequence
Sensitivity High (femtomole to attomole)Lower (micromole to nanomole)Moderate (picomole)[13]
Sample Requirement Small amounts, can tolerate some impuritiesLarger amounts, requires high purityRequires a pure sample[14]
Speed Fast (minutes per sample)Slower (hours to days per sample)Slower (stepwise, ~1 hour per residue)[15]
Limitations Can be challenging for isomeric differentiation (e.g., Leu/Ile) without high-resolution instrumentsNot suitable for insoluble samples or complex mixturesIneffective for peptides with a blocked N-terminus; limited to shorter peptides (typically < 30-50 residues)[13][15]

Conclusion: A Multi-faceted Approach to Peptide Analysis

For the rapid and sensitive confirmation of the primary structure of H-Asp(Phe-OH)-OH, mass spectrometry with collision-induced dissociation is the method of choice. Its ability to provide both molecular weight and sequence-specific fragment information from minute sample quantities is unparalleled. However, for a comprehensive understanding of its three-dimensional structure and dynamics in solution, NMR spectroscopy is indispensable. Edman degradation, while a classic and reliable technique for N-terminal sequencing, is less suited for the analysis of a simple dipeptide where other methods provide more comprehensive information more efficiently.

Ultimately, the selection of an analytical technique should be guided by the specific research question. In many drug development and quality control settings, the speed and sensitivity of mass spectrometry make it the workhorse for peptide analysis. For fundamental research into peptide structure and function, a combination of mass spectrometry and NMR spectroscopy will provide the most complete picture.

References

  • Production and Characterization of Medium-Sized and Short Antioxidant Peptides from Soy Flour-Simulated Gastrointestinal Hydrolysate.
  • Collision-induced dissociation (CID) of peptides and proteins. PubMed.
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Centers for Disease Control and Prevention Stacks.
  • Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe. Multidisciplinary Digital Publishing Institute.
  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles.
  • Peptide Fragmentation Patterns in Mass Spectrometry.
  • Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Metabolomics.
  • A beginner’s guide to mass spectrometry–based proteomics. Portland Press.
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry.
  • Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry. PubMed.
  • A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry.
  • Presence of isomerized aspartic dipeptides in a porcine liver protein hydrolysate and their bioavailability upon ingestion. Bioactive Compounds in Health and Disease.
  • Edman Degradation vs Mass Spectrometry. AltaBioscience.
  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis.
  • Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry.
  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer.
  • Peptide NMR / Structure elucid
  • Peptides/Proteins sample prep before LC-MS quant.
  • Edman degrad
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of California, Riverside.
  • Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp.
  • Application of 3D NMR for Structure Determination of Peptide Natural Products.
  • Development of LC-MS/MS analysis of cyclic dipeptides and its applic
  • Determination of peptide and protein structures using NMR Spectroscopy. The University of Queensland.
  • (PDF) Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
  • Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods.
  • Interpreting peptide mass spectra by VEMS. Oxford Academic.
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
  • Foliar Application of Protein Hydrolysates Promotes Growth and Affects Leaf Ionome in Olive. Multidisciplinary Digital Publishing Institute.
  • A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples.
  • Principle, advantages and disadvantaged of Edman sequencing.
  • Synthetic Peptide Purification Using Prepar
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Mass spectroscopy experts: How does tandem MS (MS/MS) determine peptide/protein sequence?. Reddit.
  • Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed.
  • Effect of phenylalanine on the fragmentation of deproton
  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors.

Sources

Comparative analysis of H-Asp(Phe-OH)-OH and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide chemistry and drug development, the distinction between


-aspartyl  and 

-aspartyl
isomers is critical for product stability, efficacy, and regulatory compliance.

This guide compares H-Asp(Phe-OH)-OH (the


-isomer) against its primary alternative, H-Asp-Phe-OH  (the 

-isomer). While often conflated due to identical molecular weights (

g/mol ), these isomers exhibit distinct physicochemical properties and biological activities. H-Asp(Phe-OH)-OH is predominantly encountered as a stable degradation product of Aspartame or as a byproduct in Solid Phase Peptide Synthesis (SPPS) via the aspartimide mechanism.
Key Differentiators at a Glance
FeatureH-Asp(Phe-OH)-OH (

-Isomer)
H-Asp-Phe-OH (

-Isomer)
Linkage Iso-peptide bond (

-carboxyl of Asp to N of Phe)
Peptide bond (

-carboxyl of Asp to N of Phe)
Origin Aspartimide rearrangement (Major product)Direct enzymatic/chemical synthesis
Taste Profile Bitter / TastelessTasteless (Precursor Aspartame is sweet)
MS Signature 70 Da (distinctive immonium ion)88 Da (standard Asp immonium ion)
Biological Role Impurity / DegradantMetabolite / Precursor

Chemical Identity & Structural Analysis

Nomenclature Clarification

The notation H-Asp(Phe-OH)-OH explicitly denotes that the Phenylalanine residue is attached to the side-chain (


) carboxyl group of the Aspartic acid.
  • 
    -Isomer:  L-
    
    
    
    -Aspartyl-L-phenylalanine (Standard linear peptide).
  • 
    -Isomer:  L-
    
    
    
    -Aspartyl-L-phenylalanine (Iso-peptide).
Structural Isomerism

The core difference lies in the peptide backbone connectivity. In the


-isomer, the backbone is continuous through the 

-carbons. In the

-isomer, the backbone "kinks" through the aspartic acid side chain, extending the backbone length by one methylene group (

).

Mechanistic Insight: The Aspartimide Pathway

Expertise & Causality: The presence of H-Asp(Phe-OH)-OH in a sample is rarely intentional in standard peptide synthesis; it is almost invariably a fingerprint of Aspartimide formation .

Under basic conditions (e.g., piperidine deprotection in Fmoc synthesis) or thermal stress, the


-isomer undergoes an intramolecular cyclization. The nitrogen of the Phe residue attacks the 

-carboxyl of the Asp residue, releasing water (or methanol in the case of Aspartame) to form a cyclic Succinimide (Aspartimide) intermediate.

The Critical Rearrangement: This 5-membered ring is unstable and hydrolyzes rapidly. Crucially, the ring opens at either the


 or 

carbonyl.
  • Thermodynamic Preference: Ring opening typically favors the formation of the

    
    -isomer  (H-Asp(Phe-OH)-OH) over the 
    
    
    
    -isomer in a ratio of approximately 3:1 to 4:1 .
Visualization: Aspartimide Rearrangement Pathway

AspartimidePathway Alpha H-Asp-Phe-OH (Alpha Isomer) Aspartimide Aspartimide (Cyclic Intermediate) Alpha->Aspartimide Cyclization (-H2O / Basic pH) Aspartimide->Alpha Hydrolysis (~25%) Beta H-Asp(Phe-OH)-OH (Beta Isomer) MAJOR PRODUCT Aspartimide->Beta Hydrolysis (~75%)

Caption: The Aspartimide rearrangement mechanism showing the preferential formation of the


-isomer upon hydrolysis of the cyclic intermediate.

Performance & Properties Comparison

Physicochemical Stability[7]
  • 
    -Isomer:  Susceptible to cyclization in basic buffers (pH > 7.0) and high temperatures.[1][2][3][4]
    
  • 
    -Isomer:  Significantly more stable against further rearrangement. Once formed, it acts as a "thermodynamic sink," accumulating in formulations over time.
    
Sensory Properties (Taste)

For researchers in food science or oral drug formulation:

  • Aspartame (Methyl Ester): Intense sweetness (

    
     sucrose).
    
  • H-Asp-Phe-OH (

    
    -acid):  Loss of sweetness; often neutral or slightly sour.
    
  • H-Asp(Phe-OH)-OH (

    
    -acid):  Distinctly bitter  taste profile. The accumulation of the 
    
    
    
    -isomer is a primary cause of "off-tastes" in aged diet beverages or peptide formulations.

Experimental Protocols

Analytical Differentiation (HPLC)

Separating these isomers requires specific conditions due to their zwitterionic nature.

Protocol: Reverse-Phase HPLC Separation

  • Column: C18 (e.g., 4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses carboxyl ionization, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-20% B over 20 minutes (Slow gradient required).

  • Observation: The

    
    -isomer typically elutes before the 
    
    
    
    -isomer on standard C18 phases due to the slightly higher hydrophobicity of the
    
    
    -linked backbone conformation.
Mass Spectrometry Validation (Self-Validating Protocol)

Standard ESI-MS shows identical parent ions (


). To definitively identify the isomers, you must use MS/MS fragmentation .

Protocol:

  • Isolate precursor ion

    
     281.3.
    
  • Apply Collision Induced Dissociation (CID) energy (20-35 eV).

  • Monitor low-mass "immonium" ions.

Diagnostic Criteria:

  • 
    -Isomer (H-Asp-Phe-OH):  Produces a dominant fragment at 
    
    
    
    88
    (Characteristic Asp immonium ion).
  • 
    -Isomer (H-Asp(Phe-OH)-OH):  Produces a diagnostic fragment at 
    
    
    
    70
    .
    • Mechanism:[5][6] The

      
      -linkage facilitates a specific internal rearrangement that ejects a fragment 18 Da lighter than the standard Asp immonium ion.
      
Synthesis of Reference Standard

To synthesize H-Asp(Phe-OH)-OH for use as a QC standard:

  • Starting Materials: Fmoc-Asp-OAll (Alpha-allyl ester) and H-Phe-OtBu.

  • Coupling: Standard HBTU/DIPEA coupling attaches Phe to the free

    
    -carboxyl.
    
  • Deprotection: Sequential removal of Allyl (Pd/PPh3) and Fmoc/tBu (Piperidine/TFA) yields the pure

    
    -isomer.
    

References

  • Aspartimide Formation in Peptide Synthesis.Journal of Peptide Science. Mechanisms of

    
     rearrangement under basic conditions. Link
    
  • Differenti

    
    - and 
    
    
    
    -Aspartic Isomers by MS/MS.
    Journal of Mass Spectrometry. Details the
    
    
    88 vs 70 diagnostic ions. Link
  • Stability of Aspartame and its Degradation Products. Journal of Chromatography A. Analysis of Asp-Phe isomers in aqueous solution. Link

  • PubChem Compound Summary: L-Aspartyl-L-phenylalanine. National Library of Medicine. Link

Sources

A Comparative Analysis of the Biological Activities of H-Asp(Phe-OH)-OH and Phe-Asp

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of peptide research, the arrangement of amino acid residues within a sequence can dramatically alter biological function. This guide provides an in-depth, objective comparison of two isomeric dipeptides: H-Asp(Phe-OH)-OH (Aspartyl-Phenylalanine) and Phe-Asp (Phenylalanyl-Aspartate). While composed of the same constituent amino acids, L-aspartic acid and L-phenylalanine, the sequence inversion gives rise to distinct physicochemical properties and divergent biological activities. This document will explore these differences, providing supporting experimental context and detailed protocols for their evaluation.

Structural and Physicochemical Distinctions

The fundamental difference between H-Asp(Phe-OH)-OH and Phe-Asp lies in the sequence of their amino acid residues, which dictates their primary structure and influences their overall conformation and chemical properties.

  • H-Asp(Phe-OH)-OH (Asp-Phe): In this dipeptide, the N-terminus is occupied by aspartic acid, and the C-terminus by phenylalanine. The chemical formula is HOOCCH₂CH(NH₂)CONHCH(CH₂C₆H₅)CO₂H[1].

  • Phe-Asp: Conversely, Phe-Asp features phenylalanine at the N-terminus and aspartic acid at the C-terminus[2].

This seemingly simple inversion has significant consequences for the molecule's interaction with biological targets. The exposed functional groups at the termini and the side-chain orientations differ, leading to distinct pharmacological profiles.

PropertyH-Asp(Phe-OH)-OH (Asp-Phe)Phe-Asp
N-terminal Amino Acid L-Aspartic AcidL-Phenylalanine
C-terminal Amino Acid L-PhenylalanineL-Aspartic Acid
Molecular Formula C₁₃H₁₆N₂O₅C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol [1]280.28 g/mol
CAS Number 13433-09-5[1]22828-05-3[2]

Comparative Biological Activities: A Focus on Gustatory Perception

A primary area where the isomeric difference between Asp-Phe and Phe-Asp manifests is in taste perception. The interaction of these dipeptides with taste receptors is a key differentiator.

Taste Profile: Sweetness vs. Bitterness

While direct, comprehensive sensory panel comparisons of H-Asp(Phe-OH)-OH and Phe-Asp are not extensively documented in publicly available literature, structure-activity relationships of related dipeptides provide strong indications of their likely taste profiles.

  • H-Asp(Phe-OH)-OH (Asp-Phe): This dipeptide is the unmethylated precursor to the artificial sweetener aspartame (Asp-Phe-OMe). While Asp-Phe itself is not intensely sweet, it is reported to have a predominantly sour taste that can shift to a weak bitterness upon neutralization. The potential for a sweet taste is linked to the L-aspartyl moiety, a common feature in many sweet-tasting dipeptide esters.

  • Phe-Asp: In contrast, dipeptides with a hydrophobic amino acid like phenylalanine at the C-terminus are often associated with a bitter taste. Studies on various dipeptides have shown that a C-terminal phenylalanine residue tends to confer a more intense bitter taste. Therefore, it is highly probable that Phe-Asp elicits a more pronounced bitter taste compared to Asp-Phe.

This difference in taste perception is attributed to their differential activation of distinct G-protein coupled receptors (GPCRs) on the tongue: the TAS1R2/TAS1R3 heterodimer for sweet taste and the family of TAS2R receptors for bitter taste.

Taste_Receptor_Activation cluster_Asp_Phe H-Asp(Phe-OH)-OH cluster_Phe_Asp Phe-Asp cluster_receptors Asp_Phe Asp-Phe Sweet_Receptor Sweet Receptor (TAS1R2/TAS1R3) Asp_Phe->Sweet_Receptor Weak Agonist (Potential for Sweetness) Phe_Asp Phe-Asp Bitter_Receptor Bitter Receptor (TAS2Rs) Phe_Asp->Bitter_Receptor Agonist (Bitter Taste)

Caption: Differential activation of taste receptors by Asp-Phe and Phe-Asp.

Other Potential Biological Activities

Beyond taste perception, dipeptides containing charged and aromatic amino acids may exhibit other biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing hydrophobic amino acids, such as phenylalanine, and C-terminal proline, are known to be effective inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. While direct comparative studies on Asp-Phe and Phe-Asp are limited, their potential for ACE inhibition can be inferred. The C-terminal residue is crucial for binding to the active site of ACE. The difference in the C-terminal amino acid (phenylalanine in Asp-Phe and aspartic acid in Phe-Asp) likely results in different inhibitory potencies.

Antioxidant Activity

Amino acids like phenylalanine and aspartic acid can contribute to the antioxidant properties of peptides. Aspartic acid has been shown to enhance the antioxidant capacity of certain organisms by modulating metabolic pathways. The sequence of amino acids can influence the overall antioxidant activity. Further investigation is required to determine the comparative antioxidant potential of these two isomers.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of H-Asp(Phe-OH)-OH and Phe-Asp, the following experimental protocols are recommended.

In Vitro Taste Receptor Activation Assay (Calcium Imaging)

This assay measures the activation of sweet (TAS1R2/TAS1R3) and bitter (TAS2Rs) taste receptors expressed in a heterologous cell system, such as HEK293T cells, by monitoring changes in intracellular calcium concentration.

Principle: Activation of these GPCRs initiates a signaling cascade that leads to the release of calcium from intracellular stores. This can be visualized and quantified using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the human sweet taste receptor subunits (TAS1R2 and TAS1R3) or a specific human bitter taste receptor (e.g., TAS2R1) and a G-protein chimera (e.g., Gα16/gust44) to couple the receptor to the calcium signaling pathway. Use a suitable transfection reagent.

    • Seed the transfected cells into a 96-well black-walled, clear-bottom plate and incubate for 24-48 hours.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Compound Preparation and Assay:

    • Prepare stock solutions of H-Asp(Phe-OH)-OH and Phe-Asp in an appropriate solvent (e.g., assay buffer). Prepare serial dilutions to generate a dose-response curve.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or a microplate reader with a calcium imaging module).

    • Record baseline fluorescence for a short period.

    • Add the dipeptide solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to a positive control (e.g., sucrose for sweet receptors, a known bitter compound for bitter receptors).

    • Plot the normalized response against the log of the dipeptide concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HEK293T Cell Culture Transfection Transfect with Taste Receptor and G-protein Plasmids Cell_Culture->Transfection Seeding Seed cells in 96-well plate Transfection->Seeding Dye_Loading Load cells with Calcium-sensitive Dye Seeding->Dye_Loading Measurement Measure Fluorescence (Baseline and after adding dipeptide) Dye_Loading->Measurement Compound_Prep Prepare Dipeptide Solutions Compound_Prep->Measurement Data_Processing Calculate ΔF and Normalize Measurement->Data_Processing Dose_Response Generate Dose-Response Curve and determine EC₅₀ Data_Processing->Dose_Response

Caption: Workflow for in vitro taste receptor activation assay.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of the dipeptides on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a relevant cell line for the intended biological context) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of H-Asp(Phe-OH)-OH and Phe-Asp in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the dipeptides. Include a vehicle control (medium without dipeptides).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing only medium and MTT reagents) from all other readings.

    • Express the results as a percentage of the vehicle control (untreated cells).

    • Plot cell viability (%) against the dipeptide concentration.

Signaling Pathways

The activation of sweet and bitter taste receptors by dipeptides initiates a common intracellular signaling cascade mediated by G-proteins.

Taste_Signaling_Pathway cluster_receptor Taste Receptor Activation cluster_cascade Intracellular Cascade cluster_response Cellular Response Ligand Dipeptide (Sweet or Bitter) GPCR Taste Receptor (TAS1R2/3 or TAS2R) Ligand->GPCR Binds to G_protein G-protein (Gustducin) GPCR->G_protein Activates PLC Phospholipase Cβ2 (PLCβ2) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

Caption: Generalized signaling pathway for sweet and bitter taste transduction.

Conclusion

The isomeric dipeptides H-Asp(Phe-OH)-OH and Phe-Asp, despite their identical atomic composition, are predicted to have distinct biological activities, most notably in the realm of taste perception. Structure-activity relationships suggest that Asp-Phe may have a weak sweet or sour taste, while Phe-Asp is likely to be bitter. Other potential activities, such as ACE inhibition and antioxidant effects, may also differ based on the terminal amino acid residue. The experimental protocols provided in this guide offer a robust framework for researchers to empirically validate these differences and further elucidate the structure-function relationships of these and other dipeptides. Such comparative studies are essential for the rational design of novel peptides with specific biological functions in the fields of food science, nutrition, and drug development.

References

  • Amino acid - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Biomolecules - NCERT. (n.d.). Retrieved January 30, 2026, from [Link]

  • Umami - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Retatrutide (LY3437943), 99.4% purity peptide - NovoPro Bioscience Inc. (n.d.). Retrieved January 30, 2026, from [Link]

  • Signaling pathways involved in ASP development. (A) Summary of signals... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

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A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Asp-Phe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of L-Aspartyl-L-Phenylalanine methyl ester (Asp-Phe-OMe), the precursor to the widely used artificial sweetener aspartame, serves as an excellent case study for comparing the two principal methodologies in peptide synthesis: the classical solution-phase synthesis (SPS) and the modern solid-phase peptide synthesis (SPPS). The choice between these methods is a critical decision, profoundly influencing scalability, purity, cost, and project timelines. This guide provides a detailed, objective comparison of these techniques, grounded in established chemical principles and supported by experimental data, to empower researchers in making an informed selection for their specific objectives.

Core Principles: A Tale of Two Phases

The fundamental distinction between solution-phase and solid-phase synthesis lies in the physical state of the reactants and the approach to purification.[1]

Solution-Phase Synthesis (SPS): The Classical Approach Also known as liquid-phase peptide synthesis (LPPS), this method involves carrying out all coupling and deprotection reactions in a homogeneous solution.[1][2] Intermediates at each stage of the synthesis must be isolated and purified, typically through techniques like crystallization or column chromatography, before proceeding to the next step.[1][3] This traditional approach offers precise control over reaction conditions and is particularly well-suited for the large-scale production of short peptides.[4][5]

Solid-Phase Peptide Synthesis (SPPS): The Merrifield Revolution Developed by R. Bruce Merrifield, a breakthrough that earned him the 1984 Nobel Prize in Chemistry, SPPS involves covalently anchoring the initial amino acid to an insoluble polymer resin.[6][7][8] The peptide chain is then assembled in a stepwise manner on this solid support.[9][10] The key advantage is that excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for complex intermediate purification.[7][10] This innovation dramatically simplifies and accelerates the synthesis process, making it highly amenable to automation.[2][6]

Visualizing the Workflow: SPS vs. SPPS

The operational differences between the two methods are stark. The iterative and streamlined nature of SPPS contrasts sharply with the multi-step purification required in SPS, as illustrated in the workflow diagram below.

Synthesis_Comparison cluster_SPS Solution-Phase Synthesis (SPS) cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) SPS_Start 1. Protect Amino Acids (e.g., Z-Asp, Phe-OMe) SPS_Couple 2. Couple in Solution (e.g., with DCC/HOBt) SPS_Start->SPS_Couple Homogeneous reaction SPS_Purify 3. Purify Intermediate (Crystallization/Chromatography) SPS_Couple->SPS_Purify Isolate product SPS_Deprotect 4. Deprotect (e.g., Hydrogenolysis) SPS_Purify->SPS_Deprotect Pure intermediate SPS_Final_Purify 5. Final Purification SPS_Deprotect->SPS_Final_Purify SPS_Product Asp-Phe-OMe SPS_Final_Purify->SPS_Product SPPS_Start 1. Anchor Fmoc-Phe-OH to Wang Resin SPPS_Deprotect1 2. Fmoc Deprotection (Piperidine) SPPS_Start->SPPS_Deprotect1 SPPS_Wash1 3. Wash Resin SPPS_Deprotect1->SPPS_Wash1 Remove impurities SPPS_Couple 4. Couple Fmoc-Asp(OtBu)-OH (e.g., with HBTU) SPPS_Wash1->SPPS_Couple SPPS_Wash2 5. Wash Resin SPPS_Couple->SPPS_Wash2 Remove excess reagents SPPS_Cleave 6. Cleave & Deprotect (TFA Cocktail) SPPS_Wash2->SPPS_Cleave SPPS_Final_Purify 7. Final Purification SPPS_Cleave->SPPS_Final_Purify SPPS_Product Asp-Phe SPPS_Final_Purify->SPPS_Product

Caption: Comparative workflow of Solution-Phase vs. Solid-Phase Synthesis.

Quantitative and Qualitative Performance Comparison

The choice of synthesis strategy has significant implications for nearly every aspect of the production process. The following table summarizes the key performance differences when synthesizing a dipeptide like Asp-Phe.

FeatureSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Homogeneous reactions in solution; requires intermediate purification.[1]Peptide is anchored to an insoluble resin; impurities removed by washing.[1]
Scalability Highly suitable for large-scale (kg to ton) industrial production.[4][5]Excellent for lab scale (mg to g); large-scale production is possible but can be costly.[1][11]
Purification Labor-intensive purification (crystallization/chromatography) required after each step.[1][2]Simplified purification; only washing steps are needed until the final cleavage.[1][4]
Yield Potentially higher for short peptides due to optimized conditions, but material loss at each purification step.[5]Generally high yields due to the use of excess reagents to drive reactions to completion.[9]
Time & Labor Slower and more labor-intensive due to the need for isolation and purification of intermediates.[1][4]Significantly faster reaction cycles, especially for longer peptides; easily automated.[2][11][12]
Reagent Usage Can use near-stoichiometric amounts of reagents.Requires a large excess of amino acids and coupling reagents to ensure high coupling efficiency.[12]
Cost-Effectiveness Lower raw material costs for short peptides, but higher labor and solvent costs for purification.[2][4]Higher reagent and resin costs, but lower labor costs due to automation and speed.[4]
Environmental Impact Can generate significant solvent waste from multiple chromatography steps.Generates large volumes of solvent waste from repetitive washing steps.[2][12]
Crude Purity Generally lower, containing by-products from incomplete reactions.Higher, with primary impurities being deletion or truncated sequences.

Detailed Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for synthesizing Asp-Phe via both methods.

Protocol 1: Solution-Phase Synthesis of Z-Asp(OBzl)-Phe-OMe

This classical approach involves protecting the reactive groups, coupling the amino acids in solution, and then deprotecting to yield the final product.

Materials:

  • N-α-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)[13]

  • 1-Hydroxybenzotriazole (HOBt)[13]

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)

Procedure:

  • Neutralization of Phenylalanine Methyl Ester:

    • Dissolve H-Phe-OMe·HCl (1.1 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 eq) dropwise and stir for 15 minutes to obtain the free base, H-Phe-OMe.

  • Activation of Aspartic Acid:

    • In a separate flask, dissolve Z-Asp-OH (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.

    • Stir the reaction at 0°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.[13]

  • Coupling Reaction:

    • Filter off the DCU precipitate.

    • Add the filtrate containing the activated Z-Asp-OH to the neutralized H-Phe-OMe solution from Step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Intermediate:

    • Filter any additional DCU that has precipitated.

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane) to yield the protected dipeptide, Z-Asp-Phe-OMe.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified Z-Asp-Phe-OMe in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates the complete consumption of the starting material.

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Evaporate the solvent to yield the final product, H-Asp-Phe-OMe (Aspartame).

Protocol 2: Solid-Phase Synthesis of Asp-Phe

This modern approach utilizes Fmoc chemistry on a Wang resin, which is standard for producing peptides with a C-terminal carboxylic acid.[14]

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Asp(OtBu)-OH

  • Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[15][16]

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% Piperidine in DMF[17]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[14]

Procedure:

  • Resin Preparation:

    • Place Fmoc-Phe-Wang resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.[8]

  • Fmoc Deprotection (Cycle 1):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Cycle 1):

    • In a separate tube, pre-activate Fmoc-Asp(OtBu)-OH (3 eq) by dissolving it with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.[18]

  • Final Fmoc Deprotection:

    • Repeat Step 2 to remove the N-terminal Fmoc group from the newly added Aspartic acid.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail (TFA/H₂O/TIS) to the resin.[19]

    • Agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the Wang resin and removes the t-Butyl (OtBu) side-chain protecting group from Aspartic acid.[20]

  • Product Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC to obtain pure Asp-Phe.

Conclusion and Recommendations

Both solution-phase and solid-phase synthesis are powerful techniques for creating the Asp-Phe dipeptide, but their optimal applications differ significantly.

Choose Solution-Phase Synthesis (SPS) when:

  • Large-scale industrial production is the primary goal, as it is more cost-effective for manufacturing kilograms to tons of a simple, short peptide.[4][5]

  • The cost of raw materials is a major constraint, as SPS allows for the use of near-stoichiometric amounts of reagents.

  • The project involves extensive process optimization and characterization of intermediates , which is more feasible in solution.[3]

Choose Solid-Phase Peptide Synthesis (SPPS) when:

  • Speed and automation are critical, especially for research, discovery, and high-throughput screening.[2][11]

  • Synthesis of longer or more complex peptides is required, as the simplified purification process minimizes cumulative losses.[4]

  • High crude purity is desired to simplify final purification, as the wash steps efficiently remove most impurities.[2]

For the specific case of synthesizing the dipeptide Asp-Phe, SPS remains a viable and economically advantageous method for bulk commercial manufacturing. However, for laboratory-scale synthesis, methods development, or the creation of related analogues, the speed, simplicity, and high efficiency of SPPS make it the overwhelmingly preferred choice in modern research settings.[11][21]

References

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Benchchem. (n.d.). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
  • GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
  • Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?
  • Creative Proteomics. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
  • LibreTexts Chemistry. (n.d.). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Aapptec. (n.d.). Cleavage from Wang Resin.
  • AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
  • Aapptec. (n.d.). Peptide Synthesis - FAQ.
  • Benchchem. (n.d.). A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Peptides.
  • Benchchem. (n.d.). Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
  • CordenPharma. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
  • Aapptec. (n.d.). Coupling Reagents.
  • LibreTexts Chemistry. (2022, September 25). 26.9: The Merrifield Solid-Phase Technique.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Slideshare. (n.d.). t boc fmoc protocols in peptide synthesis.
  • YouTube. (2021, February 11). Merrifield Solid Phase Peptide Synthesis.
  • Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin.
  • Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield).
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Choosing the Right Peptide Coupling Reagent: HBTU vs. Others.
  • Journal of Chemical Education. (n.d.). A convenient synthesis of aspartame.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • Safe Food Factory. (2016, December 15). Aspartame.
  • Snowhite Chemical Co.,LTD. (2025, August 29). Synthesis of Aspartame.
  • PubMed. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. (1995, June 20). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents.
  • Wiley Online Library. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.). US4549987A - Aspartame synthesis.
  • Wikipedia. (n.d.). Aspartame.
  • Google Patents. (n.d.). CA1243668A - Aspartame synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Royal Society of Chemistry. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide Synthesis and Applications (pp. 1-38).
  • ResearchGate. (2025, August 9). Enzymatic Synthesis of Aspartame Precursor in Solvent-free Reaction System.

Sources

Validating the enzymatic cleavage of H-Asp(Phe-OH)-OH

Validating the Enzymatic Cleavage of H-Asp(Phe-OH)-OH ( -Asp-Phe): A Comparative Methodological Guide

Executive Summary

This guide addresses the technical validation of the enzymatic hydrolysis of H-Asp(Phe-OH)-OH , chemically defined as


-L-Aspartyl-L-Phenylalanine



Validating its cleavage is critical for characterizing Isoaspartyl Peptidases (IAPs) , such as the human asparaginase-like protein 1 (hASRGL1) and bacterial

Part 1: Technical Context & Substrate Analysis[1]

The Molecule: H-Asp(Phe-OH)-OH

The notation H-Asp(Phe-OH)-OH explicitly denotes a peptide where the Phenylalanine residue is amide-linked to the


-carboxyl

  • Common Name:

    
    -Asp-Phe.
    
  • Biological Relevance: Formed via the spontaneous rearrangement of Aspartame (

    
    -Asp-Phe-OMe) or through the repair of isoaspartyl protein damage.
    
  • Enzymatic Target: Specifically cleaved by

    
    -aspartyl peptidases  (EC 3.4.19.5).[1][2] Standard proteases (Pepsin, Trypsin) exhibit negligible activity against this isopeptide bond.
    
Comparative Analysis: Native vs. Synthetic Substrates

When validating enzymatic activity, researchers must choose between the authentic dipeptide and high-throughput surrogates.

FeatureH-Asp(Phe-OH)-OH (Native Substrate)Asp-AMC / Asp-BNA (Synthetic Alternatives)
Chemical Structure

-linked dipeptide (Authentic)
Aspartic acid

-linked to fluorophore
Detection Method HPLC-UV (210 nm)Fluorometry (Ex 360nm / Em 460nm)
Sensitivity Moderate (µM range)High (nM range)
Throughput Low (Serial injection)High (96/384-well plate)
Kinetic Accuracy High (True

and

)
Variable (Fluorophore may cause steric bias)
Specificity Check Distinguishes

vs.

isomers
Cannot distinguish isomer specificity easily
Primary Use Case Validation & Specificity Profiling High-Throughput Screening (HTS)

Expert Insight: While Asp-AMC allows for rapid screening of fractions, H-Asp(Phe-OH)-OH is the gold standard for final validation . Synthetic fluorophores can sometimes be cleaved by non-specific amidases that cannot accommodate the bulky Phenylalanine residue of the natural substrate. Therefore, any activity detected with Asp-AMC must be cross-validated using H-Asp(Phe-OH)-OH via HPLC.

Part 2: Experimental Protocol (Self-Validating System)

Objective

To quantitate the specific hydrolytic cleavage of the

Materials
  • Substrate: H-Asp(Phe-OH)-OH (Bachem Product G-4750 or equivalent).

  • Enzyme Source: Recombinant hASRGL1, Bacterial lysate (e.g., S. typhimurium), or tissue homogenate.

  • Control Substrate: H-Asp-Phe-OH (

    
    -isomer) to verify linkage specificity.
    
  • Mobile Phase: 50 mM Sodium Phosphate (pH 5.0) / Acetonitrile (90:10 v/v).

Workflow Diagram

The following diagram illustrates the cleavage pathway and the decision logic for substrate selection.

GSubstrateH-Asp(Phe-OH)-OH(Beta-Asp-Phe)EnzymeBeta-AspartylPeptidaseSubstrate->EnzymeBinding (Km)IntermediateTransition State(Tetrahedral)Enzyme->IntermediateHydrolysisProductsL-Asp + L-PheIntermediate->ProductsReleaseHPLCHPLCProducts->HPLCQuantification(UV 210nm)ControlAlpha-Asp-Phe(Negative Control)Control->EnzymeNo Binding/Cleavage

Figure 1: Enzymatic pathway for the specific hydrolysis of


Step-by-Step Methodology
1. Substrate Preparation
  • Dissolve H-Asp(Phe-OH)-OH to a stock concentration of 5 mM in 50 mM HEPES buffer (pH 7.4).

  • Note: The

    
    -isomer is generally soluble in neutral buffers. If precipitation occurs, mild sonication is permissible. Avoid acidic dissolution as it mimics the HPLC mobile phase and may mask stability issues.
    
2. Enzymatic Reaction
  • Reaction Mix: Combine 90 µL of Substrate Stock (final 4.5 mM) with 10 µL of Enzyme preparation.

  • Incubation: Incubate at 37°C for defined intervals (e.g., 0, 15, 30, 60 min).

  • Control: Run a parallel reaction with H-Asp-Phe-OH (

    
    -isomer). A true 
    
    
    -aspartyl peptidase should show <5% activity against the
    
    
    -isomer.
3. Quenching
  • Stop the reaction by adding 100 µL of 10% Trichloroacetic Acid (TCA) or heating at 95°C for 5 minutes (if the enzyme is heat-labile).

  • Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.

4. HPLC Analysis (The Validation Step)
  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Conditions: Isocratic elution with 50 mM Phosphate Buffer (pH 5.0) : Acetonitrile (90:10).

  • Detection: UV at 210 nm (peptide bond absorption).

  • Elution Order:

    • L-Aspartic Acid (Early eluting, ~2-3 min)

    • L-Phenylalanine (Mid eluting, ~5-6 min)

    • H-Asp(Phe-OH)-OH (Late eluting, distinct from

      
      -isomer).
      
Data Interpretation

Calculate the hydrolysis rate by integrating the area under the curve (AUC) for the liberated Phenylalanine peak.

  • Validation Criteria: The assay is valid if the production of Phe is linear with time (

    
    ) and strictly dependent on enzyme concentration.
    

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers pH of mobile phase is incorrect.Adjust phosphate buffer to pH 5.0 . At this pH, the pKa differences between

and

carboxyls maximize separation.
High Background Spontaneous hydrolysis.

-aspartyl bonds are relatively stable, but ensure stock solutions are stored at -20°C. Run a "No Enzyme" blank.
Low Sensitivity UV detection limit reached.Switch to Pre-column Derivatization (OPA/FMOC) if substrate concentration must be <50 µM.

References

  • Bachem Product Datasheet.H-Asp(Phe-OH)-OH (Product G-4750). Defines the chemical structure and isomeric purity of the

    
    -aspartyl substrate. 
    
  • Cantor, J.R., et al. (2009).The Human Asparaginase-Like Protein 1 hASRGL1 is an Ntn Hydrolase with

    
    -Aspartyl Peptidase Activity. Biochemistry.[3][4][5] Validates the use of Asp-AMC vs. Asp-Phe for characterizing 
    
    
    -peptidase activity.
  • Krokhin, O.V., et al. (2006).

    
    - and 
    
    
    -Aspartyl Peptides by HPLC. Analytical Chemistry.[3][6][7] Provides the foundational chromatographic conditions for separating these isomers.
  • Haley, E.E. (1970).

    
    -Aspartyl Peptidase from Rat Liver.[1] Methods in Enzymology. The classic protocol for identifying enzymes that cleave H-Asp(Phe-OH)-OH. 
    

Comparative Metabolic Guide: H-Asp(Phe-OH)-OH vs. Aspartame

[1]

Executive Summary

In metabolic research and drug development, the distinction between Aspartame (L-alpha-aspartyl-L-phenylalanine methyl ester) and its primary metabolite/analog H-Asp(Phe-OH)-OH (L-alpha-aspartyl-L-phenylalanine) is critical.[1] While they share a dipeptide core, the presence of the methyl ester in Aspartame fundamentally alters its pharmacokinetic profile, toxicology, and stability.

This guide delineates the performance differences between the parent compound (Aspartame) and the free acid dipeptide (Asp-Phe). The core finding for researchers is that Aspartame acts as a metabolic precursor , rapidly generating Asp-Phe and methanol in the gut lumen. Consequently, comparative studies must account for the "Methanol Gap"—the specific toxicological burden of methanol generation present in Aspartame but absent in the direct administration of H-Asp(Phe-OH)-OH.[1]

Part 1: Structural & Physicochemical Distinction[1]

To design accurate separation protocols, one must first understand the physicochemical divergence. H-Asp(Phe-OH)-OH is often referred to in literature as "Aspartame Acid" or simply "Asp-Phe."[1]

Table 1: Physicochemical Comparison
FeatureAspartame (Parent)H-Asp(Phe-OH)-OH (Metabolite)
Chemical Name L-

-Aspartyl-L-phenylalanine methyl ester
L-

-Aspartyl-L-phenylalanine
Formula


Molecular Weight 294.31 g/mol 280.28 g/mol
C-Terminus Methyl Ester (-OMe)Free Carboxylic Acid (-OH)
Isoelectric Point (pI) ~5.2~2.98 (More Acidic)
Solubility (Water) ~10 g/L (pH dependent)Higher solubility (Polar acid)
Sweetness ~200x SucroseNon-sweet (Savory/Umami)
Key Risk Factor Generates Methanol upon hydrolysisNo Methanol generation

Scientist’s Note: The mass difference of 14.03 Da (loss of -CH2-) is the primary identifier in Mass Spectrometry.[1] In Reverse Phase HPLC, Aspartame retains longer due to the hydrophobic methyl cap, whereas the free acid Asp-Phe elutes earlier.

Part 2: Metabolic Pathways & Bioavailability[1]

The metabolic divergence is the most critical factor for safety and pharmacokinetic studies.

Mechanism of Action[2]
  • Aspartame: Upon ingestion, intestinal esterases and chymotrypsin rapidly hydrolyze the methyl ester bond. This releases Methanol (approx. 10% by weight) and Asp-Phe .[1]

  • H-Asp(Phe-OH)-OH: If ingested directly (or formed via degradation), it bypasses the methanol-generating step.[1] It is treated solely as a nutritive dipeptide.[1]

  • Terminal Fate: Both compounds eventually yield free Aspartic Acid and Phenylalanine via aminopeptidases on the brush border membrane.[1]

Visualization: The "Methanol Gap" Pathway

The following diagram illustrates the metabolic fork where Aspartame generates a toxic byproduct that H-Asp(Phe-OH)-OH does not.

Metabolismcluster_gutIntestinal LumenAspartameAspartame(Parent Ester)AspPheH-Asp(Phe-OH)-OH(Dipeptide Intermediate)Aspartame->AspPhe Intestinal Esterases(Demethylation)MethanolMethanol(Toxic Byproduct)Aspartame->Methanol HydrolysisAminoAcidsFree Amino Acids(Asp + Phe)AspPhe->AminoAcids Brush Border PeptidasesSystemicSystemic Circulation(Portal Vein)Methanol->Systemic DiffusionAminoAcids->Systemic Active Transport

Caption: Metabolic hydrolysis showing the unique methanol release from Aspartame compared to the direct peptide pathway of H-Asp(Phe-OH)-OH.[1]

Part 3: Stability & Degradation Profiles[1]

In formulation and storage, Aspartame is unstable, leading to the formation of H-Asp(Phe-OH)-OH and Diketopiperazine (DKP).[1]

  • 
    -Asp-Phe (H-Asp(Phe-OH)-OH):  The linear hydrolysis product.[1]
    
  • DKP (5-benzyl-3,6-dioxo-2-piperazineacetic acid): A cyclic degradation product formed by intramolecular cyclization, accompanied by the loss of methanol.[1]

Experimental Stability Data (pH 4.0, 25°C)
Time (Weeks)Aspartame Remaining (%)Asp-Phe Formed (%)DKP Formed (%)
0100.00.00.0
492.55.12.4
1278.214.37.5
2460.126.813.1

Key Insight: In acidic beverages (pH 3-5), Aspartame slowly converts to Asp-Phe.[1] Therefore, "Aspartame" dosing in chronic animal studies often actually delivers a mixture of Aspartame, Asp-Phe, and DKP unless freshly prepared.

Part 4: Experimental Protocols (LC-MS/MS)

To distinguish the parent from the dipeptide in biological matrices (plasma/urine) or beverage formulations, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Protocol: Simultaneous Quantification

1. Sample Preparation:

  • Beverages: Degas (if carbonated), dilute 1:100 with 0.1% Formic Acid in water. Filter (0.22 µm).[1]

  • Plasma: Protein precipitation using Acetonitrile (1:3 v/v).[1] Centrifuge at 10,000g for 10 min. Collect supernatant.

2. Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry Parameters (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aspartame 295.1 [M+H]+180.1 (Phe-OMe fragment)20
H-Asp(Phe-OH)-OH 281.1 [M+H]+166.1 (Phe fragment)22
DKP 263.1 [M+H]+91.1 (Tropylium ion)25
Visualization: Analytical Workflow

This workflow ensures the separation of the isobaric or structurally similar degradation products.

WorkflowSampleBiological/Food SamplePrepProtein Precip / Dilution(0.1% Formic Acid)Sample->PrepLCHPLC Separation(C18 Column)Prep->LC InjectionMSMS/MS Detection(MRM Mode)LC->MS Elution Order:Asp-Phe < AspartameDataQuantification(Aspartame vs Asp-Phe)MS->Data m/z 281 vs 295

Caption: LC-MS/MS workflow for differentiating Aspartame (m/z 295) from its metabolite H-Asp(Phe-OH)-OH (m/z 281).

Part 5: Senior Scientist’s Synthesis

The "Causality" of Toxicity

When designing toxicity studies, one must isolate variables.

  • Hypothesis: If adverse effects are observed with Aspartame but not with equimolar H-Asp(Phe-OH)-OH, the causality is likely attributable to the Methanol moiety or the Methyl Ester functionality (and subsequent formaldehyde/formate generation), rather than the phenylalanine/aspartic acid load.

  • Self-Validating Control: In any metabolic study of Aspartame, H-Asp(Phe-OH)-OH should be used as a negative control.[1] This validates that the observed effects are not simply due to the administration of the dipeptide backbone.

Clinical Relevance

H-Asp(Phe-OH)-OH is generally considered safe and non-toxic, as it hydrolyzes into standard amino acids.[1] The FDA and EFSA safety assessments for Aspartame largely hinge on the safety of the methanol byproduct (which is produced in small amounts, less than that found in fruit juice) and the phenylalanine risk for Phenylketonuria (PKU) patients. Both compounds pose a risk to PKU patients.[1]

References

  • Magnuson, B. A., et al. (2007).[1] "Aspartame: A Safety Evaluation Based on Current Use Levels, Regulations, and Toxicological and Epidemiological Studies." Critical Reviews in Toxicology.

  • Food and Drug Administration (FDA). (2023).[1] "Aspartame and Other Sweeteners in Food."[2][3][4][5][6][7][8][9] FDA.gov.[1] [1]

  • European Food Safety Authority (EFSA). (2013).[1] "Scientific Opinion on the re-evaluation of aspartame (E 951) as a food additive." EFSA Journal.[1] [1]

  • Butchko, H. H., & Stargel, W. W. (2001). "Aspartame: Scientific Evaluation in the Postmarketing Period." Regulatory Toxicology and Pharmacology.

  • Prodolliet, J., & Bruelhart, M. (1993).[10] "Determination of Aspartame and its Major Decomposition Products in Foods." Journal of AOAC International.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.